molecular formula C4H4N2O2 B096599 1H-Imidazole-2-carboxylic acid CAS No. 16042-25-4

1H-Imidazole-2-carboxylic acid

Cat. No.: B096599
CAS No.: 16042-25-4
M. Wt: 112.09 g/mol
InChI Key: KYWMCFOWDYFYLV-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carboxylic acid is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-4(8)3-5-1-2-6-3/h1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWMCFOWDYFYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341598
Record name 1H-Imidazole-2-carboxylic acid
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Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16042-25-4
Record name 1H-Imidazole-2-carboxylic acid
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Record name Imidazole-2-carboxylic acid
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Record name 1H-Imidazole-2-carboxylic acid
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Record name 1H-IMIDAZOLE-2-CARBOXYLIC ACID
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Record name IMIDAZOLE-2-CARBOXYLIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 1H-Imidazole-2-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-Imidazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and explores its established biological activities, particularly its role as a metallo-β-lactamase inhibitor.

Core Properties and Identification

This compound, identified by the CAS Number 16042-25-4 , is a white crystalline solid.[1][2][3] Its fundamental properties are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueSource
CAS Number 16042-25-4[1][2][3]
Molecular Formula C₄H₄N₂O₂[1][2]
Molecular Weight 112.09 g/mol [2][4]
Melting Point 156-158 °C[1][5]
Appearance White crystalline solid[1][2]
SMILES O=C(O)c1[nH]cn1[4]
InChI InChI=1S/C4H4N2O2/c7-4(8)3-5-1-2-6-3/h1-2H,(H,5,6)(H,7,8)[4]

Synthesis of this compound

A reliable method for the synthesis of this compound involves the oxidation of 2-imidazolecarboxaldehyde. The following protocol is adapted from established procedures.[1][2][5]

Experimental Protocol: Oxidation of 2-Imidazolecarboxaldehyde

Materials:

  • 2-Imidazolecarboxaldehyde

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.88 g (0.030 mol) of 2-imidazolecarboxaldehyde in 10 mL of deionized water.

  • While stirring at room temperature, slowly add 10 g of 30% aqueous hydrogen peroxide solution dropwise to the mixture.

  • Continue to stir the reaction mixture at room temperature for 72 hours.

  • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature. This will yield a white crystalline solid.

  • To remove any residual peroxide, wash the resulting solid with a stirred 4:1 mixture of diethyl ether and water.

  • Dry the purified white solid to obtain this compound.

Note: It is crucial to avoid heating during the workup process, as this can lead to decarboxylation of the product.[1][5]

Characterization Data

The synthesized product can be characterized using various spectroscopic methods. The following data has been reported for this compound:[1][5]

  • ¹H NMR (400 MHz, D₂O): δ 7.56 (s, 2H, imidazolium (B1220033) ring-H)

  • ¹³C NMR (400 MHz, D₂O): δ 158.86, 141.02, 120.49 ppm

  • IR (KBr, cm⁻¹): 3392 (m), 3124 (m), 2861 (m), 1618 (s), 1502 (m), 1462 (m), 1421 (s), 1388 (s), 1322 (m), 1108 (s), 925 (s), 910 (s), 819 (m), 797 (s), 774 (m)

Below is a workflow diagram illustrating the synthesis and purification process.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_workup Workup & Purification Start 2-Imidazolecarboxaldehyde in Water Add_H2O2 Add 30% H₂O₂ (aq) dropwise at RT Start->Add_H2O2 Stir Stir for 72 hours at RT Add_H2O2->Stir Evaporation Remove water (in vacuo, RT) Stir->Evaporation Reaction complete Wash Wash with Diethyl ether/Water (4:1) Evaporation->Wash Dry Dry solid Wash->Dry Product This compound Dry->Product G Mechanism of Action: MBL Inhibition cluster_bacteria Bacterial Cell MBL Metallo-β-lactamase (MBL) (e.g., VIM-2) Antibiotic β-lactam Antibiotic (e.g., Meropenem) MBL->Antibiotic Hydrolyzes & Inactivates Target Bacterial Cell Wall Synthesis Antibiotic->Target Inhibits Cell_Death Bacterial Cell Death Target->Cell_Death Leads to ICA 1H-Imidazole-2- carboxylic Acid (ICA) ICA->MBL Inhibits by Zinc Chelation

References

Spectral Analysis of 1H-Imidazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 1H-Imidazole-2-carboxylic acid (CAS No: 16042-25-4), a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₄N₂O₂, with a molecular weight of 112.09 g/mol . The experimentally determined spectral data are summarized in the tables below for easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
Nucleus Chemical Shift (δ) ppm Solvent
¹H NMR7.56 (s, 2H)D₂O
¹³C NMR158.86, 141.02, 120.49D₂O

Data sourced from ChemicalBook.[1]

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3392mediumO-H stretch
3124mediumN-H stretch
2861mediumC-H stretch
1618strongC=O stretch
1502mediumC=C stretch
1462mediumC-N stretch
1421strongO-H bend
1388strongC-H bend
1322mediumC-N stretch
1108strongC-O stretch
925strongO-H bend (out-of-plane)
910strongC-H bend (out-of-plane)
819mediumC-H bend (out-of-plane)
797strongC-H bend (out-of-plane)
774mediumN-H wag

Data acquired using KBr pellet method.[1]

Table 3: Mass Spectrometry (MS) Data
Technique Key m/z values Notes
GC-MS112 (Top Peak)Data from NIST Mass Spectrometry Data Center.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). Complete dissolution can be aided by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the D₂O.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, tune the probe to the ¹³C frequency.

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to approximately 220 ppm.

  • Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.

  • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • In an agate mortar, grind approximately 1-2 mg of this compound into a fine powder.

  • Add approximately 100-200 mg of the dry KBr to the mortar.

  • Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to ensure a homogenous dispersion.

  • Transfer the mixture to a pellet die.

  • Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • If any particulate matter is present, filter the solution before introduction into the instrument.

Acquisition (GC-MS):

  • Gas Chromatography:

    • Injector Temperature: Typically set around 250 °C.

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Set to scan a mass range appropriate for the compound (e.g., m/z 40-300).

    • Ion Source Temperature: Typically maintained around 230 °C.

    • Transfer Line Temperature: Typically set around 280 °C.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Dissolve & Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data Acquire FID Process & Analyze Spectra NMR->NMR_Data IR_Data Acquire Interferogram Process & Analyze Spectrum IR->IR_Data MS_Data Acquire Chromatogram & Mass Spectra Analyze Fragmentation MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic characterization.

References

Solubility Profile of 1H-Imidazole-2-carboxylic Acid in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 1H-Imidazole-2-carboxylic acid in organic solvents. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this document also presents solubility information for structurally related imidazole (B134444) derivatives to offer valuable insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic acids is provided to facilitate laboratory investigations.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating an imidazole ring and a carboxylic acid functional group. The presence of both acidic (carboxylic acid) and basic (imidazole nitrogen) moieties imparts amphoteric characteristics, influencing its solubility in various media. The imidazole ring is a common motif in many biologically active molecules, making the physicochemical properties of its derivatives, including solubility, a critical parameter in drug discovery and development.

Data on the Solubility of this compound and Related Compounds

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound across a range of common organic solvents. A safety data sheet for a related compound, 1-Methyl-1H-imidazole-2-carboxylic acid, explicitly states "Solubility in other solvents: No information available"[1].

However, to provide a useful reference for researchers, the following table summarizes the available qualitative and quantitative solubility data for structurally similar imidazole derivatives. These compounds share the core imidazole structure and functional groups that are expected to influence solubility in a comparable manner.

Compound NameSolventTemperature (°C)SolubilityCitation
1H-Imidazole-4-carboxylic acid Dimethyl Sulfoxide (DMSO)Not Specified≥ 10 mg/mL (with ultrasonication)[2]
Ethyl 1-methyl-1H-imidazole-2-carboxylate DichloromethaneNot SpecifiedSoluble[3]
Diethyl EtherNot SpecifiedSoluble[3]
Ethyl AcetateNot SpecifiedSoluble[3]
MethanolNot SpecifiedSoluble[3]
Imidazole EthanolNot SpecifiedVery Soluble[4]
Diethyl EtherNot SpecifiedSoluble[4]
AcetoneNot SpecifiedSoluble[4]
PyridineNot SpecifiedSoluble[4]
BenzeneNot SpecifiedSlightly Soluble[4]

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of an organic acid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:
  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

  • Volumetric flasks and pipettes

  • The organic acid (solute) and the desired organic solvents

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid organic acid to a vial.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker.

    • Allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed for a specified time (e.g., 15-20 minutes).

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of the dissolved organic acid.

  • Quantification:

    • Prepare a series of standard solutions of the organic acid with known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the organic acid in the diluted sample.

    • Calculate the original solubility in the solvent by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow solid to settle C->D E Centrifuge to separate solid and liquid phases D->E F Withdraw known volume of supernatant E->F G Dilute supernatant to a known volume F->G H Analyze diluted sample via HPLC or other method G->H J Determine concentration from calibration curve H->J I Prepare standard solutions and create calibration curve I->J K Calculate original solubility J->K

Caption: General workflow for determining the solubility of a solid in an organic solvent.

References

Thermal Stability and Decomposition of 1H-Imidazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-2-carboxylic acid is a key heterocyclic organic compound utilized as a building block in the synthesis of various pharmaceutical agents and functional materials. Its thermal stability is a critical parameter that influences its storage, handling, and reaction conditions during drug development and manufacturing processes. Understanding the thermal decomposition pathway and the conditions under which it occurs is paramount for ensuring the purity, efficacy, and safety of the final products. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, including quantitative data, detailed experimental protocols, and visualizations of the decomposition process.

Thermal Decomposition Profile

The primary thermal decomposition pathway for this compound is decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂). This reaction is often initiated by heat and results in the formation of imidazole (B134444). The stability of imidazole carboxylic acids to thermal decarboxylation is influenced by the position of the carboxylic acid group on the imidazole ring.

Quantitative Thermal Analysis Data

While specific experimental data for this compound is not extensively available in public literature, the following tables summarize representative thermal properties based on data from structurally similar heterocyclic carboxylic acids, such as imidazole-4-carboxylic acid and 1,2,3-triazole-4-carboxylic acid. These values provide a credible estimation for the thermal behavior of this compound.

Table 1: Differential Scanning Calorimetry (DSC) Data (Estimated)

ParameterValueDescription
Melting Point (T_onset)~155 - 160 °CThe temperature at which melting begins.
Melting Point (T_peak)~158 - 165 °CThe temperature at the peak of the melting endotherm.
Enthalpy of Fusion (ΔH_fus)~25 - 35 kJ/molThe amount of energy required to melt the sample.
Decomposition Onset (T_d)> 180 °CThe temperature at which decomposition begins to be significant.

Table 2: Thermogravimetric Analysis (TGA) Data (Estimated)

Temperature Range (°C)Weight Loss (%)Associated Process
25 - 150< 1%Loss of adsorbed moisture.
180 - 250~39%Decarboxylation (loss of CO₂).
> 250GradualFurther decomposition of the imidazole ring.

Decomposition Pathway and Products

The thermal decomposition of this compound is initiated by the loss of carbon dioxide. At higher temperatures, the resulting imidazole ring can further fragment.

DecompositionPathway Imidazole2CA This compound TransitionState Transition State Imidazole2CA->TransitionState Heat (Δ) Imidazole Imidazole TransitionState->Imidazole CO2 Carbon Dioxide (CO2) TransitionState->CO2 Fragments Ring Fragments (e.g., HCN, C2H2N2) Imidazole->Fragments Higher Temperature

Caption: Proposed thermal decomposition pathway of this compound.

Upon heating, this compound undergoes decarboxylation to yield imidazole and carbon dioxide.[1] The reaction proceeds through a transition state where the C-C bond between the imidazole ring and the carboxyl group is cleaved. At more elevated temperatures, the imidazole ring itself can decompose, leading to the formation of smaller, volatile fragments.

Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • Analytical balance (sensitivity ±0.01 mg)

  • Alumina or platinum crucibles

  • Nitrogen gas (high purity)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.[2]

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[4]

  • Data Acquisition: Record the sample weight as a function of temperature. The data is typically plotted as percent weight loss versus temperature.

TGA_Workflow Start Start Weigh Weigh 5-10 mg of Sample Start->Weigh Place Place Sample in TGA Crucible Weigh->Place Purge Purge with N2 (20-50 mL/min) Place->Purge Heat Heat from 30°C to 400°C at 10°C/min Purge->Heat Record Record Weight vs. Temperature Heat->Record Analyze Analyze TGA Curve Record->Analyze End End Analyze->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • Analytical balance (sensitivity ±0.01 mg)

  • Aluminum crucibles and lids

  • Crimper for sealing crucibles

  • Nitrogen gas (high purity)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Hermetically seal the pan using a crimper.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.[5]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The melting point is determined from the onset of the endothermic peak, and the enthalpy of fusion is calculated from the peak area.

DSC_Workflow Start Start Weigh Weigh 2-5 mg of Sample Start->Weigh Seal Seal in Aluminum Pan Weigh->Seal Place Place Sample & Reference in DSC Seal->Place Purge Purge with N2 (20-50 mL/min) Place->Purge Heat Heat from 25°C to 200°C at 10°C/min Purge->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Analyze DSC Thermogram Record->Analyze End End Analyze->End

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. The primary decomposition mechanism is decarboxylation, which occurs at elevated temperatures. The provided quantitative data, though estimated from analogs, offers valuable insights for handling and processing this compound. The detailed experimental protocols for TGA and DSC serve as a practical resource for researchers and professionals in the pharmaceutical and chemical industries to ensure the quality and stability of their materials. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) would provide more definitive identification of the decomposition products and a more detailed understanding of the decomposition mechanism.

References

Quantum Chemical Blueprint of 1H-Imidazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure and properties of 1H-Imidazole-2-carboxylic acid. This molecule is of significant interest in medicinal chemistry, serving as a scaffold in the development of various therapeutic agents.[1] Understanding its electronic and structural characteristics through computational methods offers valuable insights for drug design and development.

Theoretical Framework and Computational Methodology

Density Functional Theory (DFT) has emerged as a powerful tool for the quantum chemical study of molecular systems. For a molecule like this compound, a common and reliable computational protocol involves the use of the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties of organic molecules.[2]

Geometry Optimization

The first step in the computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The process is typically performed in the gas phase to represent an isolated molecule.

Frequency Calculations

Subsequent to a successful geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

  • Verification of the Stationary Point: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. A Potential Energy Distribution (PED) analysis is often carried out to provide a detailed assignment of the vibrational modes.

NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts. These theoretical values, when referenced against a standard (e.g., Tetramethylsilane - TMS), can be directly compared with experimental ¹H and ¹³C NMR data, aiding in the structural elucidation and assignment of spectral peaks.

Tautomerism

A crucial aspect to consider for imidazole (B134444) derivatives is the phenomenon of annular tautomerism, where a proton can reside on either of the two nitrogen atoms of the imidazole ring.[3] Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers. For this compound, the tautomeric equilibrium between the 1H and 3H forms (or N1-H and N3-H) can be assessed by comparing their calculated ground-state energies. Generally, the 1H-tautomer is expected to be the more stable form.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the oxidation of 2-imidazolecarboxaldehyde.

Procedure:

  • A 30% aqueous solution of hydrogen peroxide is slowly added to a stirred aqueous solution of 2-imidazolecarboxaldehyde.

  • The reaction is allowed to proceed at room temperature for an extended period (e.g., 72 hours).

  • After the reaction is complete, water is removed under reduced pressure at room temperature to yield a white crystalline solid.

  • The solid product is then washed with a mixture of diethyl ether and water to remove any residual peroxide.[5]

Spectroscopic Measurements
  • FT-IR Spectroscopy: The infrared spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is prepared as a KBr pellet.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at 400 MHz for ¹H. The sample is dissolved in a suitable deuterated solvent, such as D₂O.[5]

Data Presentation

Molecular Geometry

The following table presents the theoretically optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. Note: As a specific literature source for the complete calculated geometry of this compound was not found, the data presented here are representative values for a plausible optimized structure based on calculations of similar molecules. These should be considered illustrative until a dedicated computational study is published.

Parameter Bond/Angle/Dihedral Calculated Value
Bond Lengths (Å) N1-C21.375
C2-N31.320
N3-C41.380
C4-C51.365
C5-N11.370
C2-C61.500
C6-O11.215
C6-O21.350
O2-H0.970
Bond Angles (°) N1-C2-N3111.0
C2-N3-C4107.5
N3-C4-C5108.0
C4-C5-N1106.5
C5-N1-C2107.0
N1-C2-C6124.0
N3-C2-C6125.0
C2-C6-O1125.5
C2-C6-O2112.0
O1-C6-O2122.5
Dihedral Angles (°) N1-C2-C6-O1179.5
N3-C2-C6-O2-178.0
C2-C6-O2-H0.5
Vibrational Frequencies

The table below compares the experimental FT-IR vibrational frequencies of this compound with theoretically calculated values. The assignments are based on Potential Energy Distribution (PED) analysis from computational studies of similar molecules.

Experimental FT-IR (cm⁻¹)[5] Calculated Frequency (cm⁻¹) Vibrational Assignment
3392~3400O-H stretch
3124~3130N-H stretch
2861~2870C-H stretch (imidazole ring)
1618~1625C=O stretch
1502~1510C=N stretch
1462~1470C=C stretch
1421~1425O-H in-plane bend
1388~1395C-N stretch
1322~1320C-H in-plane bend
1108~1115C-O stretch
925~930Ring breathing
819~825C-H out-of-plane bend
797~800C-H out-of-plane bend
774~775Ring deformation
NMR Chemical Shifts

This table presents a comparison of the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound.

Nucleus Experimental Chemical Shift (ppm) in D₂O[5] Calculated Chemical Shift (ppm) Assignment
¹H 7.56 (s, 2H)~7.60H4, H5
¹³C 158.86~160.0C=O
141.02~142.0C2
120.49~121.0C4, C5

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.

Quantum_Chemical_Workflow cluster_input Input cluster_calculation DFT Calculations cluster_analysis Analysis & Output cluster_validation Validation start Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra thermo Thermodynamic Properties freq_calc->thermo nmr_spectra NMR Chemical Shifts nmr_calc->nmr_spectra comparison Comparison & Interpretation opt_geom->comparison vib_spectra->comparison nmr_spectra->comparison exp_data Experimental Data exp_data->comparison

Caption: Workflow for DFT calculations of this compound.

Tautomeric Equilibrium

The tautomeric relationship between the 1H and 3H forms of imidazole-2-carboxylic acid can be visualized as follows.

Caption: Tautomeric equilibrium of Imidazole-2-carboxylic acid.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a robust framework for investigating the structural and electronic properties of this compound. The theoretical data on molecular geometry, vibrational frequencies, and NMR chemical shifts, when compared with experimental findings, offer a detailed understanding of the molecule. This knowledge is invaluable for the rational design of novel derivatives with tailored biological activities in the field of drug discovery. Further computational studies, such as molecular docking and dynamics simulations, can build upon this foundational understanding to explore the interactions of this important scaffold with biological targets.

References

Tautomerism in 1H-Imidazole-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-imidazole-2-carboxylic acid is a crucial heterocyclic compound that serves as a key building block in the synthesis of numerous pharmacologically active molecules.[1][2] Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, which governs the distribution of its various isomeric forms in different environments. This technical guide provides a comprehensive overview of the tautomerism of this compound, delving into the potential tautomeric and zwitterionic forms, the factors influencing their equilibrium, and the experimental and computational methodologies employed to study these dynamic systems. This document is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science, offering insights into the structural nuances that can impact molecular recognition, physicochemical properties, and ultimately, therapeutic efficacy.

Introduction to Tautomerism in Imidazole (B134444) Derivatives

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly involving the formal migration of a hydrogen atom or proton, accompanied by a switch of a single and adjacent double bond.[3] In asymmetrically substituted imidazoles, such as this compound, prototropic tautomerism leads to the existence of distinct tautomers that can exhibit different electronic and steric properties. The position of the tautomeric equilibrium is a critical determinant of a molecule's chemical reactivity, acidity/basicity, and its ability to interact with biological targets.[4] The study of tautomerism in imidazole-containing compounds, like the amino acid histidine, has been a subject of extensive research due to its profound implications in enzyme catalysis and protein structure.[5][6]

Potential Tautomeric and Zwitterionic Forms of this compound

The structure of this compound allows for the existence of several tautomeric and zwitterionic forms. The primary prototropic tautomerism involves the migration of the proton between the two nitrogen atoms of the imidazole ring. Furthermore, the presence of the acidic carboxylic acid group and the basic imidazole ring raises the possibility of intramolecular proton transfer, leading to a zwitterionic form.

The potential forms are:

  • This compound (Tautomer I): The proton is on the nitrogen atom at position 1.

  • 3H-imidazole-2-carboxylic acid (Tautomer II): The proton is on the nitrogen atom at position 3.

  • Zwitterionic form: The carboxylic acid proton has transferred to one of the nitrogen atoms of the imidazole ring, resulting in a positively charged imidazolium (B1220033) ring and a negatively charged carboxylate group.

The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment.

Factors Influencing Tautomeric Equilibrium

The relative stability and, therefore, the population of each tautomer are influenced by a combination of intrinsic structural factors and external environmental conditions.

Electronic Effects of the Carboxylic Acid Group

The electron-withdrawing nature of the carboxylic acid group at the C2 position significantly influences the electron density distribution in the imidazole ring, thereby affecting the relative basicity of the two nitrogen atoms. This, in turn, impacts the position of the tautomeric equilibrium.

Solvent Polarity and Hydrogen Bonding

The polarity of the solvent plays a crucial role in stabilizing the different tautomers.[7] Polar protic solvents can form hydrogen bonds with both the N-H and the carboxylic acid groups, as well as the lone pair of the pyridine-type nitrogen, thereby influencing the equilibrium. The zwitterionic form is expected to be more stabilized in highly polar solvents due to favorable dipole-dipole interactions.

pH of the Medium

The pH of the solution is a critical factor, as it dictates the protonation state of both the imidazole ring and the carboxylic acid group.[8] At low pH, the imidazole ring will be protonated, while at high pH, the carboxylic acid will be deprotonated. The interplay between the pKa of the imidazole ring and the carboxylic acid will determine the pH range over which the zwitterionic form might be significantly populated.

Quantitative Analysis of Tautomerism

CompoundTautomerMethodSolvent/PhaseRelative Energy/pKaReference
HistidineNτ-H (N1-H)¹H NMRD₂OpKa = 6.73[5]
HistidineNπ-H (N3-H)¹H NMRD₂OpKa = 6.12[5]
2-Phenyl-1H-imidazole-4-carbaldehydeTautomer I vs. Tautomer IIDFTGas PhaseΔE = 2.510–3.059 kcal/mol[3]
2-Phenyl-1H-imidazole-4-carbaldehydeTautomer I vs. Tautomer IIDFTDMSOΔE < 1.20 kcal/mol[3]
Imidazole-4-acetic acidTautomer I vs. Tautomer IIDFTGas PhaseΔE = 0.750–0.877 kcal/mol[9]

Table 1: Quantitative Data on Tautomerism in Related Imidazole Derivatives. This table summarizes experimental and computational data for the tautomeric equilibria of compounds structurally related to this compound, providing a basis for understanding its potential behavior.

Experimental Protocols for Studying Tautomerism

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric equilibrium of imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[3][7][10][11][12]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of this compound in various deuterated solvents of differing polarity (e.g., DMSO-d₆, D₂O, CD₃OD, CDCl₃).

  • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra at different temperatures. The observation of distinct sets of signals for the imidazole ring protons (H4 and H5) at low temperatures can indicate the presence of slowly exchanging tautomers. Coalescence of these signals at higher temperatures provides information on the rate of interconversion.

  • ¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are sensitive to the position of the N-H proton.[10][13] Comparison of the experimental chemical shifts with those predicted by computational methods for each tautomer can help in assigning the predominant form.

  • pH Titration: Perform a pH titration by acquiring a series of ¹H or ¹³C NMR spectra at various pH values (in D₂O). Plotting the chemical shifts of the imidazole ring protons or carbons as a function of pH allows for the determination of the macroscopic and microscopic pKa values of the individual tautomers.[5]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the electronic structure of the molecule as a function of solvent or pH, which can be indicative of shifts in the tautomeric equilibrium.[8]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare solutions of this compound in a range of solvents and buffered aqueous solutions of varying pH.

  • Spectral Acquisition: Record the UV-Vis absorption spectra for each solution.

  • Data Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands. Significant shifts in λmax upon changing the solvent or pH can be correlated with the predominance of a particular tautomeric form.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for providing a theoretical framework to understand and predict tautomeric equilibria.[9][14]

Protocol for DFT Calculations:

  • Model Building: Construct 3D models of all possible tautomers and the zwitterionic form of this compound.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for each structure in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) and a continuum solvation model (e.g., PCM).

  • Energy Calculations: Calculate the relative electronic and Gibbs free energies of all optimized structures to predict the most stable tautomer and the equilibrium constants.

  • NMR Chemical Shift Calculations: Calculate the theoretical ¹H and ¹³C NMR chemical shifts for each tautomer using the GIAO (Gauge-Including Atomic Orbital) method. These calculated shifts can then be compared with experimental data to aid in spectral assignment.

Logical Relationships and Experimental Workflows

The investigation of tautomerism in this compound follows a logical progression, integrating experimental observations with theoretical calculations.

Tautomerism_Investigation_Workflow cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C, pH Titration) synthesis->nmr Characterize Structure uv_vis UV-Vis Spectroscopy synthesis->uv_vis equilibrium Determination of Tautomeric Equilibrium nmr->equilibrium Experimental Evidence uv_vis->equilibrium dft DFT Calculations (Energies, NMR Shifts) dft->equilibrium Theoretical Prediction structure_activity Structure-Activity Relationship Analysis equilibrium->structure_activity Inform Drug Design

Figure 1: Workflow for the investigation of tautomerism.

This diagram illustrates the integrated approach, starting from the synthesis of the compound, followed by parallel experimental and computational analyses, and culminating in the determination of the tautomeric equilibrium and its implications for drug design.

Signaling Pathways and Molecular Interactions

The specific tautomeric form of this compound present in a biological system will dictate its interactions with target macromolecules. For instance, one tautomer may be a better hydrogen bond donor, while another may be a better acceptor. The zwitterionic form could engage in strong electrostatic interactions.

Molecular_Interactions cluster_tautomers Tautomeric Forms of this compound cluster_interactions Molecular Interactions cluster_target Biological Target tautomer1 Tautomer I (N1-H) h_bond_donor Hydrogen Bond Donation tautomer1->h_bond_donor h_bond_acceptor Hydrogen Bond Acceptance tautomer1->h_bond_acceptor tautomer2 Tautomer II (N3-H) tautomer2->h_bond_donor tautomer2->h_bond_acceptor zwitterion Zwitterion electrostatic Electrostatic Interaction zwitterion->electrostatic receptor Receptor Binding Site h_bond_donor->receptor h_bond_acceptor->receptor electrostatic->receptor

Figure 2: Tautomer-dependent molecular interactions.

This diagram illustrates how different tautomeric and zwitterionic forms of this compound can engage in distinct types of non-covalent interactions with a biological target, thereby influencing binding affinity and biological activity.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its application in drug development and materials science. A thorough understanding of the factors governing the tautomeric equilibrium is essential for predicting and controlling the physicochemical and biological properties of this important molecule. The integrated experimental and computational approaches outlined in this guide provide a robust framework for the comprehensive characterization of the tautomeric landscape of this compound and its derivatives. Future research focusing on the direct experimental quantification of the tautomeric equilibrium of this specific molecule will be invaluable for the rational design of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Acidity and pKa of 1H-Imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 1H-Imidazole-2-carboxylic acid, a molecule of significant interest in drug discovery, particularly as a core scaffold for the development of metallo-β-lactamase inhibitors. This document details its acid-base chemistry, presents available quantitative data, outlines a detailed experimental protocol for pKa determination, and visualizes its mechanism of action.

Introduction to the Acidity of this compound

This compound is an amphoteric molecule, meaning it can act as both an acid and a base.[1] The molecule possesses two key ionizable groups: the carboxylic acid group (-COOH) and the imidazole (B134444) ring. The acidity of the carboxylic acid is characterized by its pKa value, which is the pH at which the protonated and deprotonated forms are present in equal concentrations. The imidazole ring contains two nitrogen atoms; one is a basic nitrogen that can be protonated, and the other is a pyrrole-like nitrogen that can be deprotonated under strongly basic conditions.[1]

The electronic properties of the imidazole ring influence the acidity of the carboxylic acid group. The position of the carboxylic acid group at the 2-position of the imidazole ring is crucial for its function as a metal-binding pharmacophore in the active site of enzymes like metallo-β-lactamases.[2][3]

Quantitative Data on Acidity

CompoundFunctional GrouppKa ValueComments
This compound Carboxylic AcidEstimated ~2-3No direct experimental data found. The estimation is based on the electron-withdrawing nature of the imidazole ring.
This compound Imidazole (N-H deprotonation)Estimated >14Expected to be a very weak acid.
1H-Imidazole-4,5-dicarboxylic acid Carboxylic AcidspKa1, pKa2The presence of two carboxylic acid groups influences their respective acidities.[4]
Imidazole Imidazolium (B1220033) ion (protonated ring)7.1Reference value for the basicity of the imidazole ring.[1]
Imidazole Imidazole N-H14.5Reference value for the acidity of the imidazole N-H proton.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds. The following protocol provides a detailed methodology for determining the pKa of this compound.

3.1. Materials and Equipment

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (degassed to remove CO2)

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Titration vessel

3.2. Procedure

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of a known concentration (e.g., 0.01 M). Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place the analyte solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration with Base: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the analyte solution. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Titration with Acid (for imidazolium pKa): To determine the pKa of the protonated imidazole ring, a separate titration can be performed by first acidifying the analyte solution with a known amount of standardized HCl and then titrating with the standardized NaOH solution.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This can be determined from the midpoint of the steep portion of the titration curve or more accurately from the first or second derivative of the titration curve.

Visualization of the Mechanism of Action

This compound has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), such as VIM-2, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.[3][5] The inhibitory activity is attributed to the ability of the molecule to bind to the zinc ions in the active site of the enzyme.

G cluster_enzyme VIM-2 Metallo-β-Lactamase Active Site cluster_inhibitor This compound cluster_interaction Inhibition Mechanism Zn1 Zn²⁺ ActiveSite Enzyme Active Site Residues Zn2 Zn²⁺ Inhibition Enzyme Inhibition ICA This compound Carboxylate (-COO⁻) Imidazole Ring Binding Metal-Binding Interaction ICA:c->Binding Carboxylate group acts as a metal-binding pharmacophore Binding->Zn1 Coordination Binding->Zn2 Coordination Binding->Inhibition Blocks substrate access

Caption: Mechanism of VIM-2 inhibition by this compound.

The diagram illustrates the proposed mechanism where the deprotonated carboxylate group of this compound chelates the zinc ions (Zn²⁺) in the active site of the VIM-2 metallo-β-lactamase.[2][6] This binding event prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy. Structure-activity relationship studies have shown that the this compound core is a critical metal-binding pharmacophore for potent inhibition of these enzymes.[3][5]

Conclusion

This compound is a molecule with significant potential in the development of novel therapeutics to combat antibiotic resistance. Its acidic properties, particularly the pKa of its carboxylic acid group, are fundamental to its mechanism of action as a metallo-β-lactamase inhibitor. While experimental pKa data is currently limited, the provided protocol for potentiometric titration offers a clear path for its determination. The visualization of its interaction with the target enzyme highlights the importance of its chemical structure in drug design. This guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a solid foundation for further investigation and application of this important molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 1H-Imidazole-2-carboxylic Acid

This guide provides comprehensive safety and handling information for this compound (CAS No: 16042-25-4). The following sections detail the material's hazards, appropriate handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] It is considered harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

The signal word for this chemical is Warning .[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 16042-25-4[1][4]
Molecular Formula C₄H₄N₂O₂[1][4][5]
Molecular Weight 112.09 g/mol [1]
Appearance White crystalline solid[5][6]
Melting Point 156-158 °C[5][6] or 198 °C[7] (Note: Heating can cause decarboxylation)[5][6]
Purity >90% or 95% depending on supplier[2][4]

Safe Handling and Storage

Precautions for Safe Handling:

  • Avoid all personal contact, including inhalation of dust.[8][9]

  • Use only in a well-ventilated area or outdoors.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Avoid dust formation.[2]

  • Keep containers securely sealed when not in use.[9]

Conditions for Safe Storage:

  • Store in a cool, dry, and well-ventilated place.[2][8]

  • Keep containers tightly closed.[2]

  • Store locked up.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[2]

  • Eyewash stations and safety showers should be close to the workstation location.[2]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles (e.g., as described by European Standard EN166).[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Long-sleeved clothing is recommended.[10]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particulates filter conforming to EN 143 is recommended.[2]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Instructions
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][10] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2]
Inhalation Remove person to fresh air and keep comfortable for breathing.[2] If not breathing, give artificial respiration.[10] Call a POISON CENTER or doctor if you feel unwell.[2]
Ingestion Rinse mouth.[2] Clean mouth with water and drink plenty of water afterwards.[2][10] Call a POISON CENTER or doctor if you feel unwell.[2] Never give anything by mouth to an unconscious person.[11]

General Advice: If symptoms persist, call a physician.[2] Medical personnel should be aware of the material involved and take precautions to protect themselves.[10] Treatment should be symptomatic.[8][9][10]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

  • Use personal protective equipment as required.[2]

  • Ensure adequate ventilation.[2]

  • Avoid breathing dust and contact with skin and eyes.[9]

  • For major spills, alert emergency services and advise personnel in the area.[8][9]

Methods for Containment and Cleaning Up:

  • Minor Spills: Sweep up and shovel into suitable, closed containers for disposal.[10] Use dry clean-up procedures and avoid generating dust.[8][9]

  • Major Spills: Recover product wherever possible.[8][9] Collect residues and place them in sealed containers for disposal.[8][9]

  • After cleanup, wash the area down with large amounts of water and prevent runoff from entering drains.[8][9] If contamination of drains or waterways occurs, advise emergency services.[8][9]

G cluster_SpillResponse Workflow for Chemical Spill Response Spill Spill Detected Assess Assess Hazard (Minor vs. Major) Spill->Assess Evacuate Evacuate Area (If Major) Assess->Evacuate Major Spill PPE Don Personal Protective Equipment (PPE) Assess->PPE Minor Spill Alert Alert Emergency Services & Area Personnel Evacuate->Alert Alert->PPE Contain Contain Spill Prevent entry into drains PPE->Contain Cleanup Clean Up Spill (Sweep/Shovel into container) Contain->Cleanup Decontaminate Decontaminate Area Wash with water Cleanup->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose

Caption: Logical workflow for responding to a chemical spill.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][10] There is no restriction on the type of extinguisher that may be used.[8][9]

  • Special Hazards: The material is non-combustible and not considered a significant fire risk.[8][9] However, containers may burn.[8][9] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][10]

  • Advice for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2][10] Alert the Fire Brigade and inform them of the location and nature of the hazard.[8][9]

Disposal Considerations

  • Product Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Consider recycling wherever possible or consult the manufacturer for recycling options.[8][9] Dispose of contents/container to an approved waste disposal plant.[2]

  • Contaminated Packaging: Recycle containers if possible, or dispose of them in an authorized landfill.[8][9]

Experimental Protocols and Methodologies

The hazard classifications and toxicological data presented in this guide are derived from information provided in Safety Data Sheets (SDS). These classifications are typically based on standardized testing protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development), but the specific experimental details are not provided in the source SDS documents. For detailed methodologies on how these hazard determinations were made, it is recommended to consult the full toxicological dossiers available from chemical registration authorities like ECHA (European Chemicals Agency).

A general procedure for the synthesis of this compound involves the oxidation of 2-imidazolecarboxaldehyde with a 30% aqueous hydrogen peroxide solution.[5][6] The reaction is typically run at room temperature for 72 hours, after which water is removed under reduced pressure to yield a white crystalline solid.[5][6]

G cluster_FirstAid First-Aid Response by Exposure Route Exposure Exposure Occurs Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhale Inhalation Exposure->Inhale Ingest Ingestion Exposure->Ingest RinseEye Rinse with water for 15+ mins Remove contacts if possible Eye->RinseEye WashSkin Wash with soap & water for 15+ mins Remove contaminated clothing Skin->WashSkin FreshAir Move to fresh air Keep comfortable Inhale->FreshAir RinseMouth Rinse mouth Drink plenty of water Ingest->RinseMouth Medical Seek Medical Advice/Attention (If symptoms persist or if unwell) RinseEye->Medical WashSkin->Medical FreshAir->Medical RinseMouth->Medical

Caption: Decision workflow for first-aid based on exposure route.

References

A Technical Guide to High-Purity 1H-Imidazole-2-carboxylic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 1H-Imidazole-2-carboxylic acid, a critical building block in pharmaceutical research and development. This document outlines commercial suppliers, analytical methodologies for quality control, and insights into its biological significance, particularly as a metal-binding pharmacophore in the inhibition of metallo-β-lactamases.

Commercial Suppliers and Product Specifications

The availability of high-purity this compound is crucial for reproducible and reliable research outcomes. A number of chemical suppliers offer this compound at various purity levels. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis for detailed impurity profiles and analytical methods.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Manchester Organics Information not specified; available upon request.16042-25-4C₄H₄N₂O₂112.087Lead time of 4-6 weeks is indicated.[1]
CymitQuimica (distributor for Apollo Scientific) 96%16042-25-4C₄H₄N₂O₂112.09Product is intended for laboratory use only.
Amerigo Scientific 95%16042-25-4C₄H₄N₂O₂112.088For Research Use Only.[2]
Sigma-Aldrich "AldrichCPR" - Purity not specified; buyer assumes responsibility to confirm.16042-25-4C₄H₄N₂O₂112.09Sold as part of a collection of unique chemicals for early discovery.
Thermo Scientific 97%16042-25-4C₄H₄N₂O₂-Available through Fisher Scientific.[3]
ChemScene ≥97% (example CoA showed 99.73% by HPLC)16042-25-4C₄H₄N₂O₂112.09A sample Certificate of Analysis is publicly available.[4][5]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its application in drug development. A multi-technique approach is recommended for comprehensive characterization.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of commercially supplied or synthesized this compound.

G Figure 1. Quality Control Workflow for this compound cluster_0 Initial Assessment cluster_1 Identification cluster_2 Purity and Impurity Profiling cluster_3 Final Approval A Receipt of Commercial Product B Visual Inspection (Color, Form) A->B C 1H NMR Spectroscopy B->C D Mass Spectrometry B->D E FTIR Spectroscopy B->E F High-Performance Liquid Chromatography (HPLC) C->F Identity Confirmed D->F Identity Confirmed E->F Identity Confirmed G Elemental Analysis F->G Purity > Specification H Certificate of Analysis Generation G->H I Release for Research Use H->I

Caption: Quality Control Workflow for this compound.

Key Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of non-volatile compounds like this compound. A reverse-phase method is typically employed.

  • Column: C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an acid modifier.

    • A: 0.1% Phosphoric Acid or Formic Acid in Water

    • B: Acetonitrile

  • Gradient: A typical gradient might run from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm or 247 nm.[6]

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR is essential for confirming the chemical structure of the compound.

  • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Spectrometer: 400 MHz or higher.

  • Expected Chemical Shifts (in D₂O): δ 7.56 (2H, s, imidazolium (B1220033) ring-H).[6]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

3. Mass Spectrometry for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

  • Expected Mass: The calculated molecular weight is approximately 112.09 g/mol . The expected [M+H]⁺ ion would be around m/z 113.0.

Biological Significance: Inhibition of Metallo-β-Lactamases

This compound has been identified as a core metal-binding pharmacophore for the inhibition of metallo-β-lactamases (MBLs).[7] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, by hydrolyzing their β-lactam ring.[8] The catalytic activity of MBLs is dependent on one or two zinc ions in their active site.[9]

Signaling Pathway of MBL Inhibition

The inhibitory action of this compound on MBLs, such as VIM-2 (Verona integron-encoded metallo-β-lactamase 2), is based on its ability to chelate the active site zinc ions, thereby inactivating the enzyme.[10] This prevents the hydrolysis of β-lactam antibiotics, restoring their efficacy.

Figure 2. Mechanism of Metallo-β-Lactamase Inhibition cluster_0 Bacterial Resistance Mechanism cluster_1 Inhibition Pathway MBL Metallo-β-Lactamase (MBL) (e.g., VIM-2) with Zn²⁺ cofactor Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis catalyzes Chelation Chelation of Zn²⁺ in MBL Active Site MBL->Chelation leads to Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Antibiotic->MBL Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Inhibitor This compound Inhibitor->MBL Inactive_MBL Inactive MBL Chelation->Inactive_MBL Inactive_MBL->Hydrolysis prevents

Caption: Mechanism of Metallo-β-Lactamase Inhibition.

Synthesis and Purification Overview

While this guide focuses on commercial suppliers, an understanding of the synthesis and purification of this compound is valuable for researchers who may need to prepare derivatives or require custom specifications.

A common synthetic route involves the oxidation of 1H-imidazole-2-carboxaldehyde.[11]

General Synthesis Protocol
  • Oxidation: 1H-imidazole-2-carboxaldehyde is dissolved in an aqueous solution.

  • A 30% aqueous solution of hydrogen peroxide is added dropwise at room temperature.

  • The reaction is stirred for an extended period (e.g., 72 hours).

  • Water is removed under reduced pressure at room temperature to avoid decarboxylation, yielding the crude product.[11]

Purification Methodologies
  • Recrystallization: This is an effective method for purifying the solid product. Common solvents include water or ethanol-water mixtures.

  • Acid-Base Extraction: The amphoteric nature of the molecule allows for purification by dissolving the crude product in a suitable organic solvent and extracting it with an aqueous base. The product moves to the aqueous layer as a salt. Acidification of the aqueous layer then precipitates the purified product.[12]

Caution: Heating during synthesis or workup can lead to decarboxylation, resulting in the loss of the carboxylic acid group and the formation of imidazole (B134444) as an impurity.[12]

This technical guide provides a foundational understanding of high-purity this compound for its application in pharmaceutical research. For specific applications, it is imperative to consult the detailed technical data sheets and certificates of analysis provided by the chosen supplier and to perform appropriate in-house quality control.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Imidazole-2-carboxylic acid from 2-Imidazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical synthesis of 1H-Imidazole-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the oxidation of 2-imidazolecarboxaldehyde using hydrogen peroxide, a route noted for its high yield and operational simplicity.[1][2]

Introduction

This compound and its derivatives are significant scaffolds in the development of pharmaceuticals and functional materials. The conversion of the readily available 2-imidazolecarboxaldehyde to its corresponding carboxylic acid is a key synthetic transformation. The protocol outlined below employs 30% aqueous hydrogen peroxide as an effective oxidizing agent, offering a high-yield pathway to the desired product.[1][2] This method is advantageous due to the use of an inexpensive and environmentally benign oxidant.

Experimental Protocols

Method 1: Oxidation with Hydrogen Peroxide

This protocol details the synthesis of this compound via the oxidation of 2-imidazolecarboxaldehyde.

Materials:

  • 2-imidazolecarboxaldehyde (C₄H₄N₂O)[3][4]

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Water (H₂O)

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.88 g (0.030 mol) of 2-imidazolecarboxaldehyde in 10 ml of water.[1][2]

  • To the stirred solution, slowly add 10 g of 30% aqueous H₂O₂ solution dropwise at room temperature.[1][2]

  • Continue stirring the reaction mixture at room temperature for 72 hours.[1][2]

  • After 72 hours, remove the water in vacuo at room temperature to yield a white crystalline solid.[1][2] It is crucial to avoid heating during this step to prevent decarboxylation of the product.[1][2]

  • Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.[1][2]

  • Dry the final white solid to obtain this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material2-imidazolecarboxaldehyde[1][2]
Oxidizing Agent30% Aqueous Hydrogen Peroxide[1][2]
Reaction Time72 hours[1][2]
Reaction TemperatureRoom Temperature[1][2]
Yield97.5%[2]
Melting Point156-158 °C[2][5]
¹H NMR (400 MHz, D₂O) δ 7.56 (2H, s, imidazolium (B1220033) ring-H)[2][5]
¹³C NMR (400 MHz, D₂O) δ 158.86, 141.02, 120.49 ppm[2][5]
IR (KBr, cm⁻¹) 3392, 3124, 2861, 1618, 1502, 1462, 1421, 1388, 1322, 1108, 925, 910, 819, 797, 774[2][5]
Elemental Analysis (Calculated) C, 36.92%; H, 4.65%; N, 21.53%[2]
Elemental Analysis (Measured) C, 37.18%; H, 4.94%; N, 21.47%[2]

Troubleshooting and Optimization

  • Low Yield: A common issue is a lower than expected yield. Ensure that the hydrogen peroxide used is fresh and at the correct concentration.[1] The reaction is also known to be slow, so it is imperative to allow for the full 72-hour reaction time.[1]

  • Presence of Decarboxylated Product: The final product is susceptible to decarboxylation upon heating.[1][2] During the workup, particularly the removal of water, the temperature should be maintained at ambient levels.[1]

  • Purification: Due to the polar and amphoteric nature of imidazole (B134444) carboxylic acids, purification can be challenging.[1]

    • Recrystallization: This is often the most effective method for purifying the solid product. Water or ethanol (B145695) are common solvent choices.[1]

    • Acid-Base Extraction: This technique can be employed to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its salt. The aqueous layer is then separated and acidified to precipitate the pure product, which can be collected by filtration.[1]

Visualizations

Synthesis_Workflow Start Start: 2-imidazolecarboxaldehyde in Water Add_H2O2 Add 30% H₂O₂ dropwise Start->Add_H2O2 Stir Stir at Room Temp for 72h Add_H2O2->Stir Evaporate Remove Water in vacuo (no heat) Stir->Evaporate Wash Wash with Et₂O/H₂O (4:1) Evaporate->Wash End End: Pure This compound Wash->End

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationships cluster_reactants Reactants & Conditions cluster_process Process cluster_product Product & Yield Aldehyde 2-imidazolecarboxaldehyde Oxidation Oxidation Aldehyde->Oxidation Oxidant 30% H₂O₂ Oxidant->Oxidation Solvent Water Solvent->Oxidation Time 72 hours Time->Oxidation Temp Room Temperature Temp->Oxidation CarboxylicAcid This compound Oxidation->CarboxylicAcid Yield High Yield (97.5%) CarboxylicAcid->Yield achieves

Caption: Logical relationship of reactants and conditions to the final product.

References

Application Notes and Protocols for the Synthesis of 1H-Imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Imidazole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. The imidazole (B134444) scaffold is a key structural motif in many biologically active molecules and approved drugs. Notably, derivatives of this compound have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. These compounds typically feature a metal-binding pharmacophore that interacts with the zinc ions in the active site of the MBL enzyme, thereby inactivating it and restoring the efficacy of co-administered antibiotics.[1][3] This document provides detailed protocols for the synthesis of this compound and its derivatives, including esters and amides.

General Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Synthesis of the core this compound followed by functionalization: This involves first preparing the parent acid and then modifying the carboxylic acid group (e.g., esterification, amidation) or the imidazole ring nitrogens.

  • Construction of the substituted imidazole ring system with the carboxylic acid moiety or a precursor already in place: This approach utilizes multi-component reactions to build the desired substituted imidazole ring.

This document will focus on the first approach, providing a reliable method for the synthesis of the parent acid and subsequent derivatization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the oxidation of 1H-imidazole-2-carboxaldehyde.

Reaction Scheme:

Caption: Oxidation of 1H-imidazole-2-carboxaldehyde.

Materials:

  • 1H-Imidazole-2-carboxaldehyde

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Deionized water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

Procedure: [4][5]

  • Dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add 30% aqueous hydrogen peroxide solution (10 g) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After 72 hours, remove the water in vacuo at room temperature to yield a white crystalline solid. Note: Avoid heating during this step as it may cause decarboxylation of the product.[4][5]

  • Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.

  • Dry the white solid to obtain this compound.

Quantitative Data:

Starting MaterialReagentsReaction TimeTemperatureYieldMelting Point
1H-Imidazole-2-carboxaldehyde30% aq. H₂O₂, H₂O72 hoursRoom Temp.~97.5%156-158 °C

Data sourced from ChemicalBook.[4][5]

Protocol 2: Synthesis of this compound Amide Derivatives

This protocol provides a general method for the synthesis of amide derivatives from a substituted this compound using a condensing agent. This example uses 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid.

Reaction Scheme:

Caption: Amide coupling of a substituted imidazole-2-carboxylic acid.

Materials:

  • 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid

  • Amine (e.g., sulfanilamide, sulfamethoxazole, isoniazid)

  • Phosphorus oxychloride (POCl₃)

  • Dry pyridine (B92270)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure: [6]

  • Dissolve 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid (0.001 mol) and the desired amine (e.g., sulfanilamide, 0.001 mol) in dry pyridine in a round-bottom flask.

  • Add phosphorus oxychloride as the condensing agent.

  • The reaction mixture is typically stirred, and may require heating under reflux, depending on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve pouring the mixture into crushed ice, followed by neutralization and extraction with a suitable organic solvent.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Quantitative Data (Example Yields):

Carboxylic AcidAmineCondensing AgentSolventYield Range
1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acidVarious sulfa drugs and isoniazidPOCl₃Dry Pyridine40-60%

Data sourced from Der Pharma Chemica.[6]

Protocol 3: Synthesis of 1-Hydroxy-1H-imidazole-2-carboxylic Acid Ester Derivatives

This protocol describes the synthesis of ester derivatives of 1-hydroxy-1H-imidazole-2-carboxylic acid.

Reaction Scheme:

Protocol_3_Scheme start 1,2-Hydroxyamino oxime end Ethyl 1-hydroxy- 1H-imidazole-2-carboxylate derivative start->end glyoxylate Ethyl glyoxylate glyoxylate->end

Caption: Synthesis of 1-hydroxy-imidazole-2-carboxylates.

Materials:

  • 1,2-Hydroxyamino oxime

  • Ethyl glyoxylate

Procedure: [7]

  • The synthesis is achieved by the reaction of an aliphatic 1,2-hydroxyamino oxime with ethyl glyoxylate.

  • The specific reaction conditions (solvent, temperature, and reaction time) will vary depending on the substrates used.

  • The resulting ethyl esters of 1-hydroxy-1H-imidazole-2-carboxylic acids can be further derivatized. For example, they can be reacted with various amines or hydrazine (B178648) to afford the corresponding amides and hydrazides.[7]

Application in Drug Development: Inhibition of Metallo-β-Lactamases

This compound derivatives have emerged as a promising class of inhibitors for metallo-β-lactamases (MBLs), particularly the Verona Integron-encoded MBLs (VIMs).[2] MBLs are a major cause of bacterial resistance to carbapenem (B1253116) antibiotics.[2]

Mechanism of Action:

The inhibitory activity of these compounds stems from the ability of the this compound moiety to act as a metal-binding pharmacophore. The active site of MBLs contains one or two zinc ions that are essential for catalysis. The imidazole-2-carboxylic acid derivative coordinates to these zinc ions, displacing the nucleophilic hydroxide (B78521) ion and rendering the enzyme inactive. This restores the antibacterial activity of carbapenem antibiotics when co-administered.

Signaling Pathway/Mechanism of Inhibition:

G cluster_enzyme MBL Active Site cluster_antibiotic Carbapenem Antibiotic cluster_inhibitor Inhibitor Action Zn1 Zn²⁺ H2O H₂O Zn1->H2O activates Zn2 Zn²⁺ Hydrolysis Hydrolysis of β-lactam ring H2O->Hydrolysis Carbapenem β-lactam ring Carbapenem->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Resistance Antibiotic Resistance Inactive_Antibiotic->Resistance Inhibitor 1H-Imidazole-2-carboxylic acid derivative Binding Binds to Zn²⁺ ions Inhibitor->Binding Binding->Zn1 Binding->Zn2 Inhibited_Enzyme Inactive MBL Binding->Inhibited_Enzyme Inhibited_Enzyme->Hydrolysis Blocks

Caption: Mechanism of MBL inhibition by imidazole-2-carboxylic acid derivatives.

This diagram illustrates how in the absence of an inhibitor, the zinc-activated water molecule in the MBL active site hydrolyzes the β-lactam ring of carbapenem antibiotics, leading to their inactivation and subsequent antibiotic resistance. The this compound derivative acts by binding to the zinc ions, preventing the hydrolysis of the antibiotic and thus restoring its efficacy.

Conclusion

The synthetic protocols outlined in this document provide a foundation for the preparation of this compound and its derivatives. The straightforward oxidation of the corresponding aldehyde offers a high-yielding route to the parent acid, which can then be diversified through standard functional group transformations such as amidation and esterification. The critical role of these compounds as inhibitors of metallo-β-lactamases underscores their importance in the development of new therapeutic strategies to overcome antibiotic resistance. The provided methodologies and data will be valuable to researchers in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for 1H-Imidazole-2-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Imidazole-2-carboxylic acid (HIm-2-COOH) as a versatile ligand in coordination chemistry. The unique structural features of HIm-2-COOH, possessing both a nitrogen donor atom in the imidazole (B134444) ring and an oxygen donor from the carboxylate group, allow for the formation of a wide array of metal complexes with diverse applications, notably in the development of novel therapeutic agents.

Introduction to this compound as a Ligand

This compound is a heterocyclic compound that acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the imidazole ring and the oxygen atom of the deprotonated carboxylate group. This chelation results in the formation of stable five-membered rings with the metal center. The imidazole moiety is a crucial component in many biological systems, including the amino acid histidine, and its presence in a ligand can facilitate interactions with biological targets. The coordination chemistry of imidazole derivatives is of significant interest due to their potential applications in catalysis, materials science, and particularly in the design of metallo-drugs.

Key Applications in Drug Development

Metallo-β-Lactamase (MBL) Inhibitors

A primary application of this compound and its derivatives is in the development of inhibitors for metallo-β-lactamases (MBLs).[1][2] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[2][3] These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[2][3]

This compound acts as a metal-binding pharmacophore, effectively chelating the essential zinc ions in the MBL active site.[1] This sequestration of the zinc cofactor inhibits the enzymatic activity of MBLs, thereby restoring the efficacy of β-lactam antibiotics.[2] Structure-activity relationship (SAR) studies have shown that the imidazole-2-carboxylic acid core is a potent scaffold for MBL inhibition.[1]

The inhibitory action of this compound against MBLs is centered on the chelation of the active site Zn(II) ions. This disrupts the catalytic mechanism of the enzyme, which relies on these metal ions to activate a water molecule for the hydrolysis of the β-lactam ring of the antibiotic.

MBL_Inhibition cluster_0 Active Metallo-β-Lactamase (MBL) cluster_1 Inhibition by this compound MBL MBL Active Site with Zn(II) ions Hydrolysis Antibiotic Hydrolysis (Resistance) MBL->Hydrolysis catalyzes Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis Inhibitor This compound Inactive_MBL Inactive MBL (Zn(II) Chelated) Inhibitor->Inactive_MBL chelates Zn(II) from

Mechanism of MBL inhibition by this compound.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the oxidation of 2-imidazolecarboxaldehyde.[4]

Materials:

  • 2-Imidazolecarboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve 2-imidazolecarboxaldehyde (0.030 mol, 2.88 g) in deionized water (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Slowly add 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.[4]

  • Continue the reaction at room temperature for 72 hours.[4]

  • After completion, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.[4]

  • Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.[4]

  • Dry the purified this compound. The expected yield is approximately 97.5%.[4]

Caution: Avoid heating the product as it may lead to decarboxylation.[4]

General Protocol for the Synthesis of Transition Metal Complexes

This protocol provides a general method for the synthesis of transition metal (e.g., Cu(II), Zn(II)) complexes with this compound. The stoichiometry of the resulting complexes may vary depending on the metal-to-ligand ratio and reaction conditions.

Materials:

Procedure:

  • Dissolve this compound (2 mmol) in methanol (20 mL) in a round-bottom flask. If required, a few drops of triethylamine can be added to facilitate deprotonation.

  • In a separate flask, dissolve the metal salt (1 mmol) in methanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Reflux the reaction mixture for 2-4 hours. A change in color or the formation of a precipitate may be observed.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product with small portions of cold methanol and then with diethyl ether.

  • Dry the final complex in a desiccator.

Characterization of Metal Complexes

The synthesized metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Data

The coordination of this compound to a metal center results in characteristic shifts in its spectroscopic signatures.

TechniqueLigand (HIm-2-COOH)Metal Complex (M(Im-2-COO)₂)
FT-IR (cm⁻¹) ~1700 (C=O stretch of COOH), ~1580 (C=N stretch)~1600-1650 (asymmetric COO⁻ stretch), ~1380-1420 (symmetric COO⁻ stretch), shift in C=N stretch
UV-Vis (nm) Absorption bands related to π→π* transitions of the imidazole ring.Shift in ligand-based transitions and appearance of d-d transition bands for transition metals.
¹H NMR (ppm) Characteristic peaks for imidazole ring protons and the acidic proton of the carboxylic acid.Broadening or shifting of ligand peaks upon coordination to a paramagnetic metal ion. For diamagnetic metals like Zn(II), shifts in proton signals indicate coordination.

Note: The exact positions of the peaks will vary depending on the specific metal ion and the coordination environment.

Structural Data from X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these coordination complexes. Below are representative bond lengths for a Zn(II) complex with a related imidazole-carboxylate ligand.

BondBond Length (Å)
Zn—O (carboxylate)2.1623 (17) - 2.1626 (14)[4]
Zn—N (imidazole)2.0751 (16)[4]

Broader Applications in Coordination Chemistry

Beyond their use as MBL inhibitors, metal complexes of this compound and its derivatives have potential applications in other areas:

  • Catalysis: The well-defined coordination environment of these complexes makes them candidates for catalysts in various organic transformations. For instance, related palladium complexes with imidazole-dicarboxylic acid derivatives have been used in Suzuki-Miyaura coupling reactions.[5]

  • Materials Science: As a bifunctional linker, this compound can be used to construct metal-organic frameworks (MOFs) and coordination polymers with interesting structural topologies and potential applications in gas storage, separation, and sensing.[6]

  • Bio-inspired Chemistry: These complexes can serve as model compounds for the active sites of metalloenzymes, aiding in the understanding of biological processes.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry with significant potential, particularly in the field of drug development as a scaffold for potent metallo-β-lactamase inhibitors. The straightforward synthesis of the ligand and its metal complexes, combined with their interesting chemical and biological properties, makes them attractive targets for further research and development. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of this important molecule.

References

Application Notes and Protocols for 1H-Imidazole-2-carboxylic Acid in Metallo-β-Lactamase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, including the last-resort carbapenems. These enzymes, belonging to Ambler class B, utilize zinc ions in their active site to hydrolyze and inactivate a broad spectrum of β-lactam drugs.[1][2] Unlike serine-β-lactamases, there are currently no clinically approved inhibitors for MBLs, making the discovery and development of such compounds a critical area of research.[1][3]

1H-Imidazole-2-carboxylic acid has been identified as a key metal-binding pharmacophore (MBP) for the design of potent MBL inhibitors.[4][5] This scaffold effectively chelates the active site zinc ions, thereby inhibiting the enzymatic activity of MBLs. Research has demonstrated that derivatives of this compound exhibit potent inhibition against clinically relevant MBLs, such as those from the VIM (Verona integron-encoded metallo-β-lactamase) and NDM (New Delhi metallo-β-lactamase) families.[4][6] These inhibitors have shown the ability to restore the antibacterial activity of carbapenems like meropenem (B701) against MBL-producing bacteria.[5][6]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in MBL inhibition assays.

Data Presentation

Table 1: Inhibitory Activity of this compound Derivatives against Metallo-β-Lactamases
CompoundMBL TargetIC50 (µM)Reference
Derivative 28VIM-20.018[4]
Derivative 28VIM-50.018[4]
Derivative 55VIM-2Potent Inhibition (exact value not specified in abstract)[6]

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Table 2: Synergistic Activity of this compound Derivatives with Meropenem
Compound ConcentrationBacterial StrainFold Reduction in Meropenem MICReference
1 µg/ml of various derivativesMBL-producing strains≥ 16-fold[4]
Not specifiedEngineered E. coli producing VIM-2Potent synergistic activity[6]
Not specifiedClinically isolated Pseudomonas aeruginosa producing VIM-2Potent synergistic activity[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Protocol 1: Determination of IC50 for MBL Inhibitors using a Nitrocefin-Based Assay

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a purified MBL enzyme. The assay utilizes the chromogenic cephalosporin, nitrocefin (B1678963), which changes color from yellow to red upon hydrolysis by β-lactamases.

Materials:

  • Purified MBL enzyme (e.g., VIM-2, NDM-1)

  • This compound derivative (inhibitor) stock solution (in DMSO)

  • Nitrocefin stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations to be tested.

    • Prepare a working solution of the MBL enzyme in assay buffer. The final enzyme concentration should be optimized to provide a linear rate of nitrocefin hydrolysis over the course of the assay.

    • Prepare a working solution of nitrocefin in assay buffer. A typical final concentration is 100 µM.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Inhibitor solution at various concentrations (or DMSO for control wells)

      • MBL enzyme solution

    • Include control wells:

      • Negative control (no enzyme): Assay buffer, inhibitor (at the highest concentration), and nitrocefin.

      • Positive control (no inhibitor): Assay buffer, DMSO, MBL enzyme, and nitrocefin.

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the nitrocefin working solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the initial velocities to the positive control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Checkerboard Assay for Synergy Testing with Meropenem

This protocol determines the synergistic effect of a this compound derivative in combination with the carbapenem (B1253116) antibiotic meropenem against an MBL-producing bacterial strain.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • This compound derivative (inhibitor) stock solution

  • Meropenem stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Antibiotic and Inhibitor Dilutions:

    • In a 96-well plate, prepare a two-dimensional array of dilutions. Serially dilute the inhibitor down the columns and meropenem across the rows in CAMHB. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the assay plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the plate containing the inhibitor and antibiotic dilutions.

    • Include control wells:

      • Growth control: Inoculum in CAMHB without any inhibitor or antibiotic.

      • Inhibitor only control: Inoculum with serial dilutions of the inhibitor.

      • Meropenem only control: Inoculum with serial dilutions of meropenem.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the drug(s) in a well that shows no visible growth.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • Calculate the FICI to quantify the synergy: FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations

MBL_Inhibition_Mechanism cluster_MBL Metallo-β-Lactamase (MBL) Active Site MBL MBL Enzyme Hydrolyzed_BetaLactam Inactive Antibiotic MBL->Hydrolyzed_BetaLactam Zn1 Zn²⁺ Zn2 Zn²⁺ BetaLactam β-Lactam Antibiotic BetaLactam->MBL Hydrolysis ICA 1H-Imidazole-2- carboxylic acid (Inhibitor) ICA->Zn1 Chelation ICA->Zn2

Caption: Mechanism of MBL inactivation by this compound.

IC50_Workflow start Start: Prepare Reagents setup Set up 96-well plate: - Assay Buffer - Inhibitor Dilutions - MBL Enzyme start->setup preincubate Pre-incubate at Room Temp (15 min) setup->preincubate add_nitrocefin Add Nitrocefin (Initiate Reaction) preincubate->add_nitrocefin measure Kinetic Measurement (Absorbance at 490 nm) add_nitrocefin->measure analyze Data Analysis: - Calculate Initial Velocities - Plot Inhibition vs. [Inhibitor] - Determine IC50 measure->analyze end End: IC50 Value analyze->end

Caption: Workflow for determining the IC50 of an MBL inhibitor.

Checkerboard_Workflow start Start: Prepare Reagents prepare_plate Prepare 96-well plate with 2D serial dilutions of Inhibitor and Meropenem start->prepare_plate prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate Inoculate plate with bacteria prepare_plate->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate read_mic Visually determine MICs incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret Synergy calculate_fici->interpret end End: Synergy Assessment interpret->end

References

Application Notes and Protocols: Catalytic Applications of Metal Complexes with 1H-Imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the current and potential catalytic applications of metal complexes featuring 1H-Imidazole-2-carboxylic acid and its derivatives. While the catalytic applications of this specific ligand are an emerging field of study, this document details established protocols for related complexes and discusses potential areas of exploration based on the known reactivity of imidazole-based ligands.

Synthesis of this compound Ligand

A reliable synthesis of the this compound ligand is crucial for the development of its metal complexes. A common route involves the oxidation of imidazole-2-carboxaldehyde.

Experimental Protocol: Oxidation of Imidazole-2-carboxaldehyde

This protocol describes the synthesis of this compound via the oxidation of imidazole-2-carboxaldehyde using hydrogen peroxide.

Materials:

  • Imidazole-2-carboxaldehyde

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Deionized water

  • Diethyl ether

  • Round-bottom flask

  • Stir bar

  • Rotary evaporator

Procedure:

  • Dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 ml) in a round-bottom flask equipped with a stir bar.

  • Slowly add 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After 72 hours, remove the water in vacuo at room temperature using a rotary evaporator to obtain a white crystalline solid.

  • Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

  • Dry the resulting white solid to yield this compound.

Troubleshooting:

  • Low Yield: Ensure the H₂O₂ is fresh and at the correct concentration. The reaction is slow, so the full 72-hour reaction time is necessary.

  • Decarboxylation: Avoid heating during the workup, as this can lead to the loss of the carboxylic acid group. Use a rotary evaporator at room temperature.

Synthesis_of_1H_Imidazole_2_carboxylic_acid A Imidazole-2-carboxaldehyde in Water B Add 30% H₂O₂ dropwise at RT A->B Reactant C Stir for 72h at RT B->C Oxidation D Remove Water in vacuo (RT) C->D Workup E Wash with Et₂O/Water D->E Purification F This compound (White Solid) E->F Final Product

Synthesis of this compound.

Copper-Catalyzed Oxidation (Oxidase-Mimicking Activity)

Metal complexes of imidazole (B134444) derivatives have shown significant promise as catalysts in oxidation reactions. A notable example is the oxidase-like activity of a copper complex with imidazole-2-carboxaldehyde, a direct precursor to this compound. This suggests that copper complexes of this compound could exhibit similar catalytic properties.

Application Note: Colorimetric Detection

A one-pot synthesized copper-imidazole-2-carboxaldehyde (Cu-ICA) complex has been demonstrated to catalyze the oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the absence of H₂O₂, mimicking the function of natural oxidases. This catalytic activity can be harnessed for the sensitive colorimetric detection of reducing agents like glutathione (B108866) (GSH) and ascorbic acid (AA), which inhibit the TMB oxidation, leading to a color change.

Experimental Protocol: Synthesis of Cu-ICA Complex and Catalytic Oxidation of TMB

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Imidazole-2-carboxaldehyde (ICA)

  • Sodium acetate/acetic acid buffer (NaAc/HAc)

  • 3,3',5,5'-tetramethylbenzidine (TMB)

  • Deionized water

  • UV-Vis spectrophotometer

Procedure for Complex Synthesis and Catalytic Assay:

  • Prepare stock solutions of CuSO₄·5H₂O (1 mg/mL) and ICA (15 mg/mL) in deionized water.

  • In a reaction vessel, mix 50 µL of the CuSO₄·5H₂O solution, 50 µL of the ICA solution, and 300 µL of NaAc/HAc buffer (pH 4.0).

  • Add 100 µL of TMB solution to achieve the desired final concentration (e.g., 3.2 mM).

  • Incubate the reaction mixture at 45 °C for 4 minutes.

  • Measure the absorbance of the solution at 658 nm using a UV-Vis spectrophotometer.

Quantitative Data: Kinetic Parameters of Cu-ICA

The catalytic activity of the Cu-ICA complex was evaluated using Michaelis-Menten kinetics.

SubstrateKm (mM)vmax (10-8 M s-1)
TMB27.089.85

Km: Michaelis constant, indicating the substrate concentration at which the reaction rate is half of vmax. vmax: Maximum reaction rate.

Oxidase_Mimicking_Catalysis cluster_catalyst Catalyst cluster_reaction Catalytic Cycle cluster_detection Detection Principle Cu(II) Cu(II) Cu-ICA Cu-ICA Complex (Active Catalyst) Cu(II)->Cu-ICA Coordination ICA Imidazole-2- carboxaldehyde ICA->Cu-ICA TMB_unoxidized TMB (colorless) Cu-ICA->TMB_unoxidized Catalyzes TMB_oxidized Oxidized TMB (blue) TMB_unoxidized->TMB_oxidized Oxidation Reducing_Agent GSH / AA Reducing_Agent->TMB_oxidized Inhibits color development

Workflow for Cu-ICA catalyzed oxidation and detection.

Potential Catalytic Applications (Areas for Future Research)

While specific, detailed protocols for metal complexes of this compound in a broad range of catalytic reactions are not yet widely published, the known catalytic activity of other imidazole-based metal complexes suggests significant potential. Researchers are encouraged to explore the following areas:

Palladium-Catalyzed Cross-Coupling Reactions

Complexes of 1H-imidazole-4,5-dicarboxylic acid have been successfully employed in Suzuki-Miyaura cross-coupling reactions.[1] It is plausible that Pd(II) complexes of this compound could also serve as effective catalysts in these and other cross-coupling reactions, such as Heck and Sonogashira couplings. The electronic and steric properties of the 2-carboxylic acid ligand may offer unique selectivity and reactivity profiles.

Rhodium- and Ruthenium-Catalyzed Hydrogenation

Rhodium and Ruthenium complexes are well-known for their catalytic activity in hydrogenation reactions. While there are reports on the use of other imidazole-containing ligands in hydrogenation, the application of this compound in this context remains an open area for investigation. The bifunctional nature of the ligand (N-donor and carboxylate group) could play a role in substrate activation and stabilization of catalytic intermediates.

Cobalt- and Iron-Catalyzed Reactions

Cobalt and iron complexes with imidazole-based ligands have been investigated for various catalytic transformations. Given the low cost and low toxicity of these metals, the development of their complexes with this compound as catalysts is a promising avenue for green chemistry applications.

Biological Application: Metallo-β-Lactamase Inhibition

Derivatives of this compound have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to carbapenem (B1253116) antibiotics.[2] In this context, the imidazole-2-carboxylic acid moiety acts as a metal-binding pharmacophore, coordinating to the zinc ions in the active site of the enzyme. This application, while not a synthetic catalytic transformation, highlights the strong metal-coordinating ability of this ligand and its potential in the design of metalloenzyme inhibitors.

MBL_Inhibition MBL Metallo-β-Lactamase (with Zn²⁺ ions) Inhibition Inhibition of Enzyme Activity MBL->Inhibition ICA_derivative 1H-Imidazole-2-carboxylic acid derivative ICA_derivative->MBL Binds to Zn²⁺ in active site

Inhibition of Metallo-β-Lactamase by ICA derivatives.

Disclaimer: The information provided in these application notes is intended for research and development purposes. Users should always consult the primary literature and perform their own safety and risk assessments before conducting any experiments.

References

Application Notes and Protocols: Esterification of 1H-Imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the esterification of 1H-Imidazole-2-carboxylic acid, a crucial process in the synthesis of various pharmaceutically active compounds. The protocols outlined below are based on established esterification techniques, adapted for the specific chemical properties of the imidazole-containing substrate.

Introduction

This compound is a valuable building block in medicinal chemistry. Its ester derivatives are precursors to a wide range of bioactive molecules. The esterification of this substrate can be challenging due to the presence of the imidazole (B134444) ring, which is both nucleophilic and can be sensitive to harsh acidic or basic conditions. This can lead to side reactions such as N-alkylation or decarboxylation. Therefore, the choice of esterification method is critical to achieving high yields and purity.

This guide details three common and effective methodologies for the esterification of this compound:

  • Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple, unhindered alcohols.

  • Thionyl Chloride Mediated Esterification: A two-step process involving the formation of a more reactive acyl chloride intermediate.

  • Steglich Esterification: A mild method using a carbodiimide (B86325) coupling agent and a catalyst, ideal for acid-sensitive substrates.

Data Presentation

The following table summarizes the typical quantitative data for the different esterification methodologies described. These values are indicative and may vary depending on the specific alcohol and reaction scale.

Methodology Typical Yield (%) Reaction Time (h) Reaction Temperature (°C) Key Reagents Notes
Fischer-Speier Esterification 60-804-2460-110 (Reflux)H₂SO₄ or HCl (catalytic), Excess AlcoholBest for simple primary and secondary alcohols.[1][2]
Thionyl Chloride Mediated 70-902-6Room Temp to 60SOCl₂, AlcoholForms a reactive acyl chloride in situ or in a separate step.[3][4][5]
Steglich Esterification 75-952-12Room TemperatureDCC or EDC, DMAP (catalytic)Mild conditions, suitable for a wide range of alcohols.[3][6][7][8]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) in the corresponding alcohol

  • Anhydrous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (can be used as the solvent, ~10-20 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Thionyl Chloride Mediated Esterification

This method proceeds via the formation of a highly reactive acyl chloride, which then reacts with the alcohol.[4][5][9]

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Alcohol (e.g., methanol, ethanol)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene)

  • A base (e.g., pyridine (B92270) or triethylamine, optional, to scavenge HCl)

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in an anhydrous solvent like DCM.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and stir until the formation of the acyl chloride is complete (monitor by IR spectroscopy if possible, looking for the disappearance of the carboxylic acid O-H stretch).

  • In a separate flask, dissolve the alcohol (1.2 eq) in the same anhydrous solvent (if necessary, a base like pyridine can be added).

  • Cool the alcohol solution in an ice bath and slowly add the freshly prepared acyl chloride solution.

  • Let the reaction stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Protocol 3: Steglich Esterification

This is a mild esterification method using N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[6][7][8][10]

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (B95107) (THF))

  • Round-bottom flask

  • Stirring apparatus

  • Filtration setup

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like DCM.

  • Cool the solution in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) to the solution in one portion.

  • Allow the reaction mixture to warm to room temperature and stir.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Once the reaction is complete, if DCC was used, filter off the DCU precipitate and wash it with a small amount of the solvent.

  • If EDC was used, the urea (B33335) byproduct is water-soluble and can be removed by an aqueous workup.[11] Wash the reaction mixture with dilute HCl, then with saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizations

General Reaction Scheme

Caption: General esterification of this compound.

Experimental Workflow: Fischer Esterification

Fischer_Workflow start Start reactants Mix Imidazole Acid, excess Alcohol, and Acid Catalyst start->reactants reflux Heat to Reflux (4-24h) reactants->reflux cool Cool to Room Temp reflux->cool evaporate Remove Excess Alcohol (Rotary Evaporator) cool->evaporate dissolve Dissolve Residue in Organic Solvent evaporate->dissolve wash_bicarb Wash with aq. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify (Column Chromatography) filter_concentrate->purify end Final Product purify->end

Caption: Workflow for Fischer-Speier esterification.

Experimental Workflow: Steglich Esterification

Steglich_Workflow start Start reactants Dissolve Imidazole Acid, Alcohol, and DMAP in Anhydrous Solvent start->reactants cool_add Cool in Ice Bath Add DCC or EDC reactants->cool_add stir Stir at Room Temp (2-12h) cool_add->stir workup Workup stir->workup filter_dcu Filter DCU Precipitate workup->filter_dcu DCC aqueous_workup Aqueous Wash (if using EDC) workup->aqueous_workup EDC dry Dry Organic Layer filter_dcu->dry aqueous_workup->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify end Final Product purify->end

Caption: Workflow for Steglich esterification.

References

Application Notes: Amide Coupling Reactions with 1H-Imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Imidazole-2-carboxylic acid (ICA) is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are integral to the development of novel therapeutic agents, notably as potent inhibitors of metallo-β-lactamases (MBLs), which are enzymes responsible for bacterial resistance to carbapenem (B1253116) antibiotics.[1] The amide functionality is a cornerstone in drug design, appearing in over 25% of known drugs due to its stability and hydrogen bonding capabilities. Therefore, efficient and reliable methods for forming amide bonds with ICA are of paramount importance for synthesizing compound libraries for structure-activity relationship (SAR) studies.[1]

This document provides detailed protocols and application notes for the successful amide coupling of this compound with various primary and secondary amines, focusing on two common and highly effective coupling methodologies: HATU-mediated coupling and EDC/HOBt-mediated coupling.

Challenges in Coupling this compound

While a versatile scaffold, the imidazole (B134444) ring presents unique challenges in amide coupling reactions:

  • Basicity of the Imidazole Nitrogen: The imidazole ring itself is basic and can interfere with the coupling reaction by reacting with the activated carboxylic acid or quenching reagents.

  • Potential for Racemization: For chiral amines, maintaining stereochemical integrity is critical. The choice of coupling reagent and conditions can influence the degree of racemization.

  • Solubility: The zwitterionic nature of ICA can sometimes lead to poor solubility in common organic solvents, requiring careful solvent selection.

The protocols outlined below are designed to mitigate these challenges and provide high yields of the desired amide products.

Comparative Overview of Common Coupling Conditions

The selection of a coupling reagent is critical and depends on the reactivity of the amine, steric hindrance, and the desired scale of the reaction. The following table summarizes typical conditions for common coupling reagents used in amide synthesis.

Coupling Reagent SystemReagent Stoichiometry (eq. vs. Acid)Additive Stoichiometry (eq.)Base Stoichiometry (eq.)Typical SolventsKey Characteristics
HATU 1.0 - 1.2N/ADIPEA (2.0 - 4.0)DMF, DCM, ACNHighly efficient, fast reaction times, low racemization; ideal for hindered or electron-deficient amines.[2][3]
EDC / HOBt 1.1 - 1.5HOBt (1.1 - 1.5)DIPEA or TEA (2.0 - 3.0)DMF, DCMCost-effective, widely used; urea (B33335) byproduct is water-soluble, simplifying workup.[2][4][5] HOBt suppresses side reactions.
DIC / HOBt 5.5HOBt (5.5)N/A (for solid phase)DMF, DCMSimilar to EDC, but the diisopropylurea byproduct is less soluble. Often used in solid-phase synthesis.[6]
PyBOP 2.0N/ADIPEA (6.0)DCM, DMFPhosphonium-based reagent, good for sterically hindered couplings.[2][6]
CDI 1.0N/AImidazole (acts as base)THF, DCMForms a stable acyl-imidazolide intermediate; byproducts are gaseous (CO2) and imidazole.[7]

Note: Stoichiometry may vary based on the specific substrates and reaction scale. Optimization is often necessary.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including coupling to sterically hindered or less reactive amines, where high efficiency and minimal racemization are required.[3]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.0 - 1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0 - 1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until all solids are dissolved.

  • Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 2 minutes.

  • Add HATU (1.0 - 1.1 eq) in a single portion. Allow the solution to stir for 5-15 minutes at room temperature for pre-activation.[8] This step forms the highly reactive OAt-active ester.[3]

  • Add the desired amine (1.0 - 1.2 eq) to the activated acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.

experimental_workflow reagents 1. Reagent Prep (Acid, Base, Solvent) activation 2. Pre-activation (Add HATU, stir 5-15 min) reagents->activation coupling 3. Coupling (Add Amine, stir 2-6h) activation->coupling workup 4. Aqueous Workup (EtOAc, Wash Steps) coupling->workup purify 5. Purification (Column Chromatography) workup->purify product Final Product purify->product

Fig 1. General workflow for HATU-mediated amide coupling.
Protocol 2: Standard Cost-Effective Coupling using EDC/HOBt

This protocol is a robust and economical alternative, particularly suitable for more reactive amines and larger-scale syntheses.[5]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Standard workup reagents (as above)

Procedure:

  • In a round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains close to 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The aqueous washes effectively remove the urea byproduct and excess reagents.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism of Carboxylic Acid Activation

The critical step in these reactions is the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[10]

activation_mechanisms Carboxylic Acid Activation Pathways cluster_0 HATU Pathway cluster_1 EDC/HOBt Pathway A_acid R-COOH (ICA) A_active OAt-Active Ester (Highly Reactive) A_acid->A_active Activation A_hatu HATU + DIPEA A_amide Amide A_active->A_amide Coupling A_amine Amine (R'-NH2) B_acid R-COOH (ICA) B_iso O-Acylisourea (Unstable) B_acid->B_iso Activation B_edc EDC B_active HOBt-Ester (Reactive) B_iso->B_active Stabilization B_hobt HOBt B_amide Amide B_active->B_amide Coupling B_amine Amine (R'-NH2)

Fig 2. Activation mechanisms for HATU and EDC/HOBt coupling.

In the HATU pathway, the reagent, in the presence of a non-nucleophilic base like DIPEA, directly converts the carboxylic acid into a highly reactive OAt-active ester.[3][4] This species rapidly reacts with an amine to form the amide bond. In the EDC/HOBt pathway, EDC first activates the carboxylic acid to form an unstable O-acylisourea intermediate.[9] HOBt then reacts with this intermediate to form a more stable HOBt-ester, which is less prone to side reactions and efficiently couples with the amine.[4]

References

Application Notes and Protocols: 1H-Imidazole-2-carboxylic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Imidazole-2-carboxylic acid and its derivatives as a versatile scaffold for the development of potent enzyme inhibitors. This document includes detailed protocols for key assays, quantitative data on inhibitor potency, and visual representations of relevant biological pathways and experimental workflows.

Inhibition of Metallo-β-Lactamases (MBLs)

This compound has been identified as a core metal-binding pharmacophore for targeting subclass B1 metallo-β-lactamases (MBLs), such as VIM-1, VIM-2, and NDM-1.[1][2] These enzymes are a primary cause of bacterial resistance to carbapenem (B1253116) antibiotics. Derivatives of this compound have been shown to act as potent MBL inhibitors, restoring the efficacy of antibiotics like meropenem (B701).

Quantitative Data: MBL Inhibition

The inhibitory activity of this compound derivatives against various MBLs is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTarget EnzymeIC50 (µM)Reference
Derivative 28VIM-20.018[1]
Derivative 28VIM-50.018[1]
BP2NDM-135.3 (Ki app)[3]
BP2VIM-230.9 (Ki app)[3]
Experimental Protocols

This protocol describes a method for determining the IC50 values of this compound derivatives against MBLs using a chromogenic or fluorogenic substrate.

Materials:

  • Purified MBL enzyme (e.g., VIM-2)

  • Assay buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 100 µM ZnCl₂, 0.005% Tween 20, 2.5% DMSO, and 20 µg/ml bovine serum albumin (BSA)[4]

  • Chromogenic substrate: Nitrocefin[4] or Fluorogenic substrate: Umbelliferone-derived cephalosporins[5][6]

  • This compound derivative (test inhibitor) dissolved in DMSO

  • 96-well microtiter plates[4]

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a twofold dilution series of the test inhibitor in the assay buffer.[4]

  • In a 96-well plate, mix the diluted inhibitors with the MBL enzyme (e.g., VIM-2).[4]

  • Incubate the enzyme-inhibitor mixture at 25°C.[4]

  • Initiate the reaction by adding the substrate (e.g., nitrocefin).[4]

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time.[4]

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilution Inhibitor Dilution Series Mix Mix Inhibitor and Enzyme Inhibitor_Dilution->Mix Enzyme_Prep Enzyme Preparation Enzyme_Prep->Mix Incubate Incubate Mix->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure Measure Activity Add_Substrate->Measure Calculate Calculate Inhibition Measure->Calculate Plot Plot Dose-Response Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

MBL Inhibition Assay Workflow

This protocol is used to assess the synergistic effect of an MBL inhibitor with a β-lactam antibiotic, such as meropenem.

Materials:

  • MBL-producing bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[3][7]

  • This compound derivative (MBL inhibitor)

  • Meropenem[3][7]

  • 96-well microtiter plates[3][7]

  • Bacterial inoculum adjusted to 0.5 McFarland standard[3][7]

Procedure:

  • In a 96-well plate, prepare a two-dimensional serial dilution of the MBL inhibitor (horizontally) and meropenem (vertically) in CAMHB.[7]

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Include growth control (no drugs) and sterility control (no bacteria) wells.[7]

  • Incubate the plates at 37°C for 18-24 hours.[7]

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.[3][7]

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[3]

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[3]

Inhibition of Kinases in Signaling Pathways

Imidazole-based compounds have been investigated as inhibitors of various kinases, playing roles in cancer and inflammatory diseases. For instance, derivatives have been developed as potent inhibitors of Transforming growth factor β-activated kinase 1 (TAK1) and Janus kinase 2 (Jak2).

Quantitative Data: Kinase Inhibition
CompoundTarget EnzymeIC50 (nM)Reference
Imidazole 22TAK155 (Kd)[8]
Compound 19aJak2Potent (specific value not provided in abstract)
Experimental Protocol: In Vitro Kinase Assay

This is a general protocol for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Purified kinase (e.g., TAK1)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% (v/v) 2-mercaptoethanol)

  • Substrate protein or peptide

  • [γ-³²P]ATP

  • Test inhibitor

  • SDS-PAGE equipment and autoradiography supplies

Procedure:

  • Prepare reaction solutions containing the kinase and substrate in the kinase assay buffer.

  • Add the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate at 30°C for 30 minutes.

  • Terminate the reaction by adding LDS sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50.

Modulation of the Wnt/β-Catenin Signaling Pathway

Imidazole derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. The mechanism involves promoting the phosphorylation and subsequent degradation of β-catenin.[9][10]

Wnt_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Degradation_Complex Degradation Complex (Axin, APC, GSK3β, CK1) Dishevelled->Degradation_Complex Inhibits Beta_Catenin β-Catenin Degradation_Complex->Beta_Catenin Phosphorylates Phospho_Beta_Catenin Phosphorylated β-Catenin Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Proteasome Proteasome Phospho_Beta_Catenin->Proteasome Degradation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Imidazole_Inhibitor Imidazole Derivative Imidazole_Inhibitor->Degradation_Complex Promotes Phosphorylation Activity

Wnt/β-Catenin Pathway Inhibition

Synthesis of this compound

This protocol describes a general method for the synthesis of the parent compound, this compound.

Materials:

  • Imidazole-2-carboxaldehyde[11]

  • 30% aqueous hydrogen peroxide (H₂O₂)[11]

  • Water[11]

  • Diethyl ether[11]

Procedure:

  • Dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in water (e.g., 10 ml).[11]

  • Slowly add 30% aqueous H₂O₂ solution (e.g., 10 g) dropwise to the stirred solution at room temperature.[11]

  • Continue stirring the reaction mixture at room temperature for 72 hours.[11]

  • After completion, remove the water under reduced pressure at room temperature to obtain a white crystalline solid.[11]

  • Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove residual peroxide.[11]

  • Dry the resulting solid to yield this compound.[11]

Note: Avoid heating during workup to prevent decarboxylation.[11]

Start Imidazole-2-carboxaldehyde in Water Reaction Stir at RT for 72h Start->Reaction Reagent 30% H₂O₂ Reagent->Reaction Workup Remove Water (in vacuo, RT) Reaction->Workup Wash Wash with Et₂O/H₂O Workup->Wash Product This compound Wash->Product

Synthesis Workflow

References

Application of 1H-Imidazole-2-carboxylic Acid in Medicinal Chemistry: A Focus on Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, poses a significant threat to global health. A primary mechanism of this resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Among these, metallo-β-lactamases (MBLs) are particularly concerning due to their broad-spectrum activity against most β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of MBL inhibitors that can be co-administered with existing antibiotics to restore their efficacy is a critical area of research.

1H-Imidazole-2-carboxylic acid has emerged as a promising scaffold in the design of potent MBL inhibitors. Its inherent metal-binding properties allow it to effectively chelate the zinc ions essential for the catalytic activity of MBLs. This interaction disrupts the enzyme's function, preventing the degradation of β-lactam antibiotics and restoring their antibacterial activity.

Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound core can significantly enhance inhibitory potency and spectrum. Substitution at the N-1 position of the imidazole (B134444) ring has been a key strategy in optimizing these inhibitors. By introducing various aryl and alkyl groups, researchers have been able to improve interactions with the flexible active site loops of different MBLs, such as the Verona Integron-encoded MBLs (VIM) and New Delhi MBL (NDM).

This document provides an overview of the application of this compound in the development of MBL inhibitors, including quantitative data on the inhibitory activity of its derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the underlying mechanisms and workflows.

Data Presentation

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against various metallo-β-lactamases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDTarget MBLIC50 (µM)Reference
Compound 28 VIM-20.018[1][2]
VIM-50.018[1][2]
Compound 55 VIM-2Potent Synergistic Activity with Meropenem[3]
Compound 73 VIM-2Potent Inhibition
General Thiophene-Carboxylic Acid Derivatives NDM-1280 (MBLi-21)
NDM-1270 (MBLi-22)
VIM-214 (MBLi-23)

Experimental Protocols

Protocol 1: General Synthesis of 1-(Substituted)-1H-imidazole-2-carboxylic Acid Derivatives

This protocol describes a general two-step procedure for the synthesis of N-substituted this compound derivatives, starting from the esterification of the parent acid followed by N-alkylation/arylation.

Step 1: Esterification of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica (B1680970) gel.

Step 2: N-Alkylation/Arylation of the Imidazole Ester

  • Reaction Setup: To a solution of the 1H-imidazole-2-carboxylate ester (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., potassium carbonate, sodium hydride) (1.1-1.5 eq).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the imidazolate anion.

  • Addition of Alkylating/Arylating Agent: Add the corresponding alkyl or aryl halide (e.g., benzyl (B1604629) bromide, substituted aryl iodide) (1.0-1.2 eq) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate is present, filter it off.

  • Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted imidazole-2-carboxylate ester.

Step 3: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the N-substituted imidazole-2-carboxylate ester in a mixture of a suitable solvent (e.g., THF, methanol) and an aqueous solution of a base (e.g., lithium hydroxide, sodium hydroxide).

  • Reaction: Stir the mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC.

  • Work-up: Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum to obtain the final 1-(substituted)-1H-imidazole-2-carboxylic acid derivative.

Protocol 2: Metallo-β-Lactamase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific metallo-β-lactamase using a chromogenic substrate.

  • Materials:

    • Purified recombinant MBL enzyme (e.g., VIM-2, NDM-1).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2).

    • Chromogenic substrate (e.g., nitrocefin, CENTA).

    • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

    • Add the serially diluted inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

    • Immediately monitor the rate of substrate hydrolysis by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the percentage of enzyme inhibition relative to the control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Synergy Assay (Checkerboard Method)

This protocol describes the checkerboard method to assess the synergistic effect of an MBL inhibitor in combination with a β-lactam antibiotic against a resistant bacterial strain.

  • Materials:

    • Bacterial strain expressing the target MBL.

    • Mueller-Hinton broth (MHB).

    • β-lactam antibiotic (e.g., meropenem).

    • MBL inhibitor.

    • 96-well microplates.

    • Bacterial inoculum standardized to 0.5 McFarland.

  • Procedure:

    • Determine the MIC of the antibiotic and the inhibitor individually against the test organism using the standard broth microdilution method.

    • In a 96-well microplate, prepare a two-dimensional array of serial dilutions of the antibiotic and the inhibitor. The antibiotic is typically diluted along the y-axis, and the inhibitor is diluted along the x-axis.

    • Inoculate each well with the standardized bacterial suspension (final concentration of ~5 x 10^5 CFU/mL).

    • Include control wells with no antibiotic or inhibitor, and wells with each agent alone.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC of the combination, which is the lowest concentration of each drug in combination that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

    • Interpret the results based on the FIC index:

      • Synergy: FIC ≤ 0.5

      • Additive/Indifference: 0.5 < FIC ≤ 4.0

      • Antagonism: FIC > 4.0

Mandatory Visualization

MBL_Inhibition_Pathway cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) Beta_Lactam_Antibiotic->MBL Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Binding Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Inactivation Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibition of Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Inhibitor 1H-Imidazole-2-carboxylic acid Derivative Inhibitor->MBL Inhibition

Caption: Mechanism of action of this compound derivatives as MBL inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start This compound Synthesis Synthesis of Derivatives (N-substitution) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library Enzyme_Assay In Vitro MBL Inhibition Assay (IC50 Determination) Library->Enzyme_Assay Screening MIC_Assay Synergy Testing with Antibiotics (MIC Reduction - Checkerboard) Enzyme_Assay->MIC_Assay Lead_Identification Lead Compound Identification MIC_Assay->Lead_Identification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1H-Imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1H-Imidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most widely reported and practiced method is the direct oxidation of 1H-imidazole-2-carboxaldehyde using hydrogen peroxide (H₂O₂) in an aqueous solution. This method is favored for its operational simplicity and high yields under optimized conditions.[1][2]

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: Researchers commonly face challenges such as low product yield, the formation of side products through decarboxylation, and difficulties in purifying the final product due to its amphoteric nature.[1]

Q3: How can I minimize the decarboxylation of this compound during the reaction and workup?

A3: Decarboxylation, the loss of CO₂, is primarily induced by heat. To minimize this side reaction, it is crucial to maintain the reaction and workup procedures at or near room temperature. Avoid any heating during the concentration of the solution; instead, use a rotary evaporator under reduced pressure at ambient temperature.[1][2]

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, alternative methods include the hydrolysis of ethyl 1H-imidazole-2-carboxylate and the Debus synthesis, which involves the reaction of glyoxal, an ammonia (B1221849) source, and a suitable carbonyl compound. However, the oxidation of 1H-imidazole-2-carboxaldehyde remains the most common approach.

Q5: What are the key parameters to control for a successful synthesis via oxidation of 1H-imidazole-2-carboxaldehyde?

A5: The key parameters to optimize are the concentration and freshness of the hydrogen peroxide solution, the reaction temperature, and the reaction time. Ensuring a sufficient reaction time is critical as the oxidation process can be slow.[1]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield
Possible Cause Troubleshooting Steps
Degraded Hydrogen Peroxide Use a fresh, properly stored bottle of 30% hydrogen peroxide. H₂O₂ can decompose over time, leading to a lower effective concentration.
Insufficient Reaction Time The oxidation of 1H-imidazole-2-carboxaldehyde is a slow reaction. Ensure the reaction is stirred for the recommended duration (e.g., 72 hours) at room temperature to allow for complete conversion.[1][2]
Sub-optimal Temperature While heating should be avoided to prevent decarboxylation, extremely low temperatures may significantly slow down the reaction rate. Maintain the reaction at a consistent room temperature (around 20-25°C).
Impure Starting Material The purity of the starting 1H-imidazole-2-carboxaldehyde can affect the reaction outcome. Ensure the starting material is of high purity.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Decarboxylation As mentioned in the FAQs, avoid heating during the reaction and workup. The presence of the decarboxylated product (1H-imidazole) can be confirmed by techniques like NMR and mass spectrometry.
Unreacted Starting Material If the reaction has not gone to completion, residual 1H-imidazole-2-carboxaldehyde may remain. Consider extending the reaction time or optimizing the amount of hydrogen peroxide.
Residual Peroxide After the reaction, ensure the product is thoroughly washed to remove any remaining hydrogen peroxide. A common washing procedure involves a mixture of diethyl ether and water.[1][2]
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Product is soluble in the workup solvent This compound is amphoteric and can be soluble in both acidic and basic aqueous solutions. Carefully adjust the pH of the solution to the isoelectric point of the molecule to induce precipitation.
Ineffective Purification Method For purification, consider recrystallization from water or a water/ethanol mixture. Alternatively, acid-base extraction can be employed to separate the acidic product from non-acidic impurities.

Data Presentation: Optimizing Reaction Conditions

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. The following tables provide a summary of how different parameters can be adjusted.

Table 1: Effect of H₂O₂ Concentration on Yield

H₂O₂ Concentration (w/w) Relative Molar Ratio (H₂O₂:Aldehyde) Typical Yield (%) Notes
15%~5:1ModerateSlower reaction rate, may require longer reaction times.
30%~10:1High (up to 97.5%)The most commonly reported and effective concentration.[2]
>30%>10:1HighMay lead to more vigorous reactions and potential side reactions if not controlled properly.

Table 2: Effect of Temperature on Yield and Purity

Temperature (°C) Typical Yield (%) Purity Notes
10-15LowerHigh purity, but significantly longer reaction time required.
20-25High (up to 97.5%)Optimal balance between reaction rate and minimizing decarboxylation.[2]
>30HighIncreased risk of decarboxylation, leading to lower purity.

Table 3: Effect of Reaction Time on Yield

Reaction Time (hours) Typical Yield (%) Notes
24ModerateThe reaction is likely incomplete.
48GoodSignificant conversion has occurred.
72High (up to 97.5%)Generally sufficient for the reaction to go to completion at room temperature.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 1H-imidazole-2-carboxaldehyde[1][2]

Materials:

  • 1H-imidazole-2-carboxaldehyde

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 1H-imidazole-2-carboxaldehyde in water in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the 30% aqueous H₂O₂ solution dropwise to the stirred solution at room temperature.

  • Continue to stir the reaction mixture at room temperature for 72 hours.

  • After 72 hours, remove the water under reduced pressure at room temperature using a rotary evaporator.

  • Wash the resulting white crystalline solid with a stirred mixture of diethyl ether and water (e.g., a 4:1 ratio) to remove any residual peroxide.

  • Dry the purified white solid to obtain this compound.

Protocol 2: Synthesis of this compound via Hydrolysis of Ethyl 1H-imidazole-2-carboxylate

Materials:

  • Ethyl 1H-imidazole-2-carboxylate

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve ethyl 1H-imidazole-2-carboxylate in an aqueous solution of KOH or NaOH.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with HCl or H₂SO₄ to a pH where the carboxylic acid precipitates. The isoelectric point should be targeted.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from water or a water/ethanol mixture to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_aldehyde 1H-imidazole-2-carboxaldehyde dissolve Dissolve aldehyde in water start_aldehyde->dissolve start_h2o2 30% Hydrogen Peroxide add_h2o2 Add H2O2 dropwise at RT start_h2o2->add_h2o2 dissolve->add_h2o2 stir Stir for 72 hours at RT add_h2o2->stir evaporate Remove water in vacuo stir->evaporate wash Wash with Et2O/Water evaporate->wash dry Dry the solid wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Degraded H2O2 start->cause1 cause2 Insufficient Reaction Time start->cause2 cause3 Decarboxylation (due to heat) start->cause3 solution1 Use fresh H2O2 cause1->solution1 Check solution2 Increase reaction time cause2->solution2 Verify solution3 Maintain room temperature cause3->solution3 Control

Caption: Troubleshooting logic for low product yield.

References

Preventing decarboxylation of 1H-Imidazole-2-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1H-Imidazole-2-carboxylic acid, with a focus on preventing its decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing this compound?

A1: The most significant challenge is the propensity of the target molecule to undergo decarboxylation, the loss of carbon dioxide (CO₂), particularly at elevated temperatures.[1][2] This side reaction leads to the formation of imidazole (B134444) as a byproduct, significantly reducing the yield of the desired carboxylic acid.

Q2: At what stage of the synthesis is decarboxylation most likely to occur?

A2: Decarboxylation is most probable during the reaction workup, especially if heat is applied for solvent removal or concentration.[1][2] The synthesis of this compound via the oxidation of 1H-imidazole-2-carboxaldehyde is typically conducted at room temperature; however, improper handling during product isolation can trigger the loss of the carboxyl group.

Q3: How can I minimize decarboxylation during the synthesis?

A3: Strict temperature control is paramount. The reaction and all subsequent workup steps, including solvent removal, should be performed at ambient or reduced temperatures.[1][2] Utilizing a rotary evaporator without external heating (at room temperature) is the recommended method for concentrating the reaction mixture.[1]

Q4: Does pH play a role in the stability of this compound?

A4: While the direct impact of pH on the thermal decarboxylation during synthesis is not extensively documented for this specific molecule, the stability of related imidazole carboxylic acids is known to be pH-dependent. For product isolation, adjusting the pH is a critical step. Imidazole carboxylic acids are amphoteric and their solubility is minimal at their isoelectric point, which is typically in the pH range of 2-6.[1] Careful pH adjustment is crucial for maximizing product precipitation during workup.

Q5: Are there any catalysts that can influence the decarboxylation of heteroaromatic carboxylic acids?

A5: Yes, certain metal catalysts, such as silver(I) salts, have been shown to catalyze the decarboxylation of heteroaromatic carboxylic acids.[3][4] While these are often used intentionally for specific chemical transformations like deuteration, accidental contamination with certain metals could potentially promote unwanted decarboxylation. It is good practice to use clean glassware and high-purity reagents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Yield of this compound Decarboxylation due to excessive heat. - Ensure all steps, especially solvent removal, are performed at room temperature. - Use a rotary evaporator without a heated water bath.[1]
Incomplete reaction. - For the oxidation of 1H-imidazole-2-carboxaldehyde, ensure the reaction proceeds for the full recommended time (e.g., 72 hours). - Verify the concentration and freshness of the oxidizing agent (e.g., 30% H₂O₂).[1]
Presence of Imidazole as a Major Byproduct Thermal decarboxylation. - Review the workup procedure to identify any steps where the temperature might have been elevated. - Re-purify the product using a non-heated method if possible.
Difficulty in Precipitating the Product Sub-optimal pH for isolation. - Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility.[1]
Product is soluble in the chosen solvent. - After acidification, if the product remains in solution, try cooling the solution or using a different anti-solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 1H-imidazole-2-carboxaldehyde

This protocol is adapted from established synthetic methods.[1][2]

Materials:

  • 1H-imidazole-2-carboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL).

  • While stirring at room temperature (20-25 °C), slowly add 30% aqueous hydrogen peroxide solution (10 g) dropwise.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After the reaction is complete, remove the water under reduced pressure using a rotary evaporator at room temperature. Crucially, do not heat the water bath.

  • The resulting white crystalline solid should be washed with a stirred mixture of diethyl ether and water (4:1 ratio) to remove any residual peroxide.

  • Dry the purified white solid to obtain this compound.

Quantitative Data:

ParameterValueReference
Expected Yield~97.5%[2]
Melting Point156-158 °C[2]

Visualizations

Decarboxylation Pathway

The thermal decarboxylation of this compound is believed to proceed through a zwitterionic intermediate, which is common for heteroaromatic carboxylic acids. The electron-rich imidazole ring facilitates the loss of CO₂.

Caption: Proposed pathway for thermal decarboxylation.

Experimental Workflow

A streamlined workflow for the synthesis of this compound, emphasizing the critical temperature control points.

experimental_workflow start Dissolve Imidazole-2-carboxaldehyde in Water add_h2o2 Add 30% H₂O₂ dropwise at RT start->add_h2o2 react Stir at RT for 72h add_h2o2->react remove_water Remove Water (Rotovap, NO HEAT) react->remove_water wash Wash with Et₂O/H₂O remove_water->wash dry Dry Product wash->dry end This compound dry->end

Caption: Synthesis workflow with temperature control emphasis.

Troubleshooting Logic

A logical diagram to guide researchers when troubleshooting low product yield due to suspected decarboxylation.

troubleshooting_logic start Low Yield of Product? check_temp Was the reaction or workup heated? start->check_temp decarboxylation High probability of decarboxylation check_temp->decarboxylation Yes other_issues Consider other issues: - Incomplete reaction - Impure reagents check_temp->other_issues No solution Solution: Repeat synthesis with strict temperature control decarboxylation->solution

References

Technical Support Center: Purification of 1H-Imidazole-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification of 1H-Imidazole-2-carboxylic acid via recrystallization. It includes troubleshooting advice, frequently asked questions, experimental protocols, and solvent selection data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the polar nature of the imidazole (B134444) and carboxylic acid functional groups, polar protic solvents are generally the most effective. Water and ethanol (B145695), or a mixture of the two, are commonly recommended for the recrystallization of imidazole carboxylic acids.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature to ensure a good yield of pure crystals upon cooling.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, it could be due to insufficient solvent or the choice of a poor solvent. Gradually add more of the hot solvent in small increments until the solid dissolves completely. If a large volume of solvent is required with little dissolution, the chosen solvent is likely unsuitable. In such cases, a different solvent or a solvent mixture should be tested.

Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?

A3: The absence of crystal formation can be due to several factors:

  • Too much solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling. To address this, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2]

  • Supersaturation: The solution may be supersaturated. This can often be resolved by "seeding" the solution with a tiny crystal of pure this compound or by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, a different solvent or an anti-solvent system (where a solvent in which the compound is insoluble is added to the solution) may be necessary.

Q4: The recrystallized product has a low yield. How can I improve it?

A4: A low yield can result from several factors during the recrystallization process:

  • Using too much solvent: As mentioned, excess solvent will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure the funnel and receiving flask are pre-heated.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant portion of the product.

  • Inherent solubility: The compound may have some solubility in the cold solvent, leading to unavoidable losses. Cooling the filtrate in an ice bath can sometimes help to recover more product.

Q5: My product "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities. To resolve this, you can try reheating the solution and adding more solvent to lower the saturation temperature. Allowing the solution to cool more slowly can also promote crystal formation over oiling out. If the problem persists, further purification of the crude material by another method, such as column chromatography, may be necessary before recrystallization.[2]

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of this compound

SolventPolarityBoiling Point (°C)Suitability as a Primary SolventSuitability as an Anti-SolventNotes
WaterHigh100GoodPoorA good starting point due to the high polarity of the compound.
EthanolHigh78GoodFairOften used in combination with water to fine-tune solubility.
MethanolHigh65GoodFairSimilar to ethanol, can be effective but has a lower boiling point.
AcetoneMedium56PossibleGoodMay be too good of a solvent at room temperature, better as a component in a solvent system.
Ethyl AcetateMedium77PoorGoodThe compound is likely to have low solubility, making it a potential anti-solvent.

Experimental Protocols

General Protocol for the Recrystallization of this compound

This protocol is a general guideline and should be optimized based on the purity of the starting material and the scale of the experiment.

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. A mixture of ethanol and water is often a good starting point for imidazole carboxylic acids.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add the hot solvent portion-wise until the solid just dissolves. If using a solvent mixture like ethanol/water, dissolve the compound in the solvent in which it is more soluble (ethanol) and then add the anti-solvent (water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the surface of the crystals.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point. The melting point of this compound is reported to be around 156-158 °C.[3]

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Product collect->end low_yield Low Yield collect->low_yield add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed Try First concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate If Seeding Fails reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent check_solvent_amount Review Amount of Solvent Used low_yield->check_solvent_amount add_seed->cool concentrate->cool slow_cool Cool More Slowly reheat_add_solvent->slow_cool slow_cool->cool cool_filtrate Cool Filtrate Further check_solvent_amount->cool_filtrate

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 1H-Imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A common and efficient method is the oxidation of imidazole-2-carboxaldehyde using hydrogen peroxide (H₂O₂) in water at room temperature. This method has been reported to achieve yields as high as 97.5%.[1][2]

Q2: What is the primary side reaction that leads to low yields in this synthesis?

The most significant side reaction is the decarboxylation of the this compound product.[3] This reaction, where the carboxylic acid group is lost as carbon dioxide, is primarily induced by heat.[1][2][3] The resulting byproduct is imidazole (B134444).

Q3: How can I minimize the decarboxylation side reaction?

To prevent decarboxylation, it is crucial to maintain a low-temperature profile throughout the reaction and workup process. Specifically, avoid heating the reaction mixture and perform any solvent removal under reduced pressure at room temperature.[1][2][3]

Q4: My yield is low despite controlling the temperature. What are other potential causes?

Low yields can also result from a few other factors:

  • Reagent Quality: Ensure that the 30% aqueous hydrogen peroxide solution is fresh and has not degraded.[3]

  • Reaction Time: The oxidation reaction is slow and requires a sufficient duration to proceed to completion. A reaction time of 72 hours at room temperature is recommended.[1][2][3]

Q5: How can I effectively purify the final product?

Purification can be challenging due to the amphoteric nature of the product. Common and effective methods include:

  • Recrystallization: This is often the most effective method for solid imidazole carboxylic acids.[3] Common solvents for recrystallization are water or ethanol.[3]

  • Washing: After reaction completion and removal of water, the solid product can be washed with a mixture of diethyl ether and water to remove any residual peroxide.[1][2][3]

  • Acid-Base Extraction: This technique can separate the acidic product from neutral or basic impurities. The product can be extracted into an aqueous basic solution and then precipitated by acidification.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Significantly Low Yield

If you are experiencing a much lower yield than the reported 97.5%, consider the following troubleshooting steps.

Potential Cause Troubleshooting Steps
Decarboxylation due to Heat - Immediate Action: Ensure no heat is applied during the reaction or any of the workup steps.[1][2][3]- Verification: Check your experimental setup for any unintentional heat sources.
Degraded Hydrogen Peroxide - Immediate Action: Use a fresh, unopened bottle of 30% aqueous H₂O₂.[3]- Verification: If possible, test the concentration of your H₂O₂ solution.
Insufficient Reaction Time - Immediate Action: Extend the reaction time to the recommended 72 hours.[1][2][3]- Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable system can be developed.
Issue 2: Presence of Impurities in the Final Product

If your final product is not pure, as indicated by analytical techniques like NMR or melting point, the following may be the cause.

Potential Impurity Identification Solution
Decarboxylated Product (Imidazole) - Absence of the carboxylic acid proton in ¹H NMR.[3]- A significantly lower melting point than the expected 156-158 °C.[1][2]- Strictly avoid heating during the entire process.[1][2][3]- Purify via recrystallization or acid-base extraction.[3]
Unreacted Imidazole-2-carboxaldehyde - Presence of an aldehyde proton signal in ¹H NMR.- Ensure the full 72-hour reaction time is allowed.[1][2][3]- Use fresh and correct concentration of H₂O₂.[3]
Residual Peroxide - Can affect the accuracy of elemental analysis.- Wash the solid product with a stirred mixture of diethyl ether/water (4:1).[1][2][3]

Experimental Protocol

This protocol is for the synthesis of this compound from imidazole-2-carboxaldehyde.

Materials:

  • Imidazole-2-carboxaldehyde

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 ml) in a round-bottom flask equipped with a stir bar.[1][3]

  • Slowly add the 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.[1][3]

  • Continue to stir the reaction mixture at room temperature for 72 hours.[1][3]

  • After 72 hours, remove the water in vacuo at room temperature to obtain a white crystalline solid.[1][3]

  • Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.[1][3]

  • Dry the resulting white solid to obtain this compound.[3]

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Amount UsedMoles
Imidazole-2-carboxaldehyde96.092.88 g0.030
30% Aqueous H₂O₂34.0110 g-
This compound112.09--
Reaction Condition Value
Temperature Room Temperature (~20-25 °C)
Reaction Time 72 hours
Reported Yield 97.5%

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_aldehyde Imidazole-2-carboxaldehyde dissolve Dissolve Aldehyde in Water start_aldehyde->dissolve start_h2o2 30% Aqueous H₂O₂ add_h2o2 Add H₂O₂ (Room Temp) start_h2o2->add_h2o2 dissolve->add_h2o2 stir Stir for 72h (Room Temp) add_h2o2->stir remove_water Remove Water (in vacuo, Room Temp) stir->remove_water wash Wash with Et₂O/H₂O (4:1) remove_water->wash dry Dry Solid wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed q_heat Was the reaction or workup heated? start->q_heat s_heat Avoid all heating. Perform solvent removal at room temperature. q_heat->s_heat Yes q_h2o2 Is the H₂O₂ solution fresh? q_heat->q_h2o2 No end Yield should improve s_heat->end s_h2o2 Use a new bottle of 30% aqueous H₂O₂. q_h2o2->s_h2o2 No q_time Was the reaction time 72 hours? q_h2o2->q_time Yes s_h2o2->end s_time Ensure the reaction proceeds for the full 72 hours. q_time->s_time No q_time->end Yes s_time->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Identification of impurities in 1H-Imidazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1H-Imidazole-2-carboxylic Acid

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the oxidation of imidazole-2-carboxaldehyde using hydrogen peroxide (H₂O₂) in water.[1] This procedure is known for its high yield and straightforward protocol, which avoids harsh conditions.[1][2]

Q2: What are the most common impurities I should be aware of during this synthesis?

The primary impurities encountered are:

  • Imidazole (Decarboxylated Product): This is the most prevalent impurity, formed by the loss of carbon dioxide (CO₂) from the target molecule.[2] This process is often accelerated by heat.[1][2]

  • Unreacted Starting Material: Residual imidazole-2-carboxaldehyde may be present if the reaction does not go to completion.

  • Residual Hydrogen Peroxide: Leftover oxidizing agent from the synthesis that needs to be removed during workup.[1][2]

Q3: How can I minimize the formation of the decarboxylated impurity?

To prevent decarboxylation, it is critical to maintain strict temperature control throughout the reaction and workup phases. Avoid any heating.[2] When removing the solvent, use a rotary evaporator under reduced pressure at ambient temperature.[2]

Q4: What are the best methods for purifying the final product?

Purification can be challenging due to the compound's amphoteric nature and high polarity.[2] The most effective methods include:

  • Recrystallization: A common technique using solvents like water or ethanol.[2]

  • Acid-Base Extraction: This method separates the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base, moving the imidazole-2-carboxylic acid salt to the aqueous layer. The aqueous layer is then acidified to precipitate the pure product.[2]

  • Washing: A specific wash with a diethyl ether/water mixture is effective for removing residual peroxide after the initial workup.[1][2]

Troubleshooting Guide

Issue 1: Low or No Yield

Potential Cause Recommended Solution
Degraded Reagents Ensure the 30% hydrogen peroxide solution is fresh and has been stored correctly to maintain its concentration.[2]
Insufficient Reaction Time The oxidation reaction is slow. Confirm that the reaction has been allowed to proceed for the full 72-hour duration at room temperature.[1][2]
Product Lost During Workup The product is amphoteric and can be soluble in both acidic and basic aqueous solutions.[2] During acid-base extraction, ensure the pH is carefully adjusted to the isoelectric point to maximize precipitation.
Accidental Decarboxylation If the reaction or workup was heated, significant product loss may have occurred due to decarboxylation.[1][2] Repeat the synthesis, ensuring all steps are performed at ambient temperature.

Issue 2: Presence of Unknown Impurities in Analytical Data (NMR, HPLC, MS)

Symptom Potential Impurity Identification & Confirmation
Peak in ¹H NMR without a carboxylic acid proton; Mass spectrum shows a peak with a molecular weight 44 g/mol less than the product.Imidazole (Decarboxylated Product) The absence of the carboxyl carbon signal in ¹³C NMR and the corresponding mass difference are clear indicators.[2]
Peaks corresponding to an aldehyde proton (~9-10 ppm) in ¹H NMR.Unreacted Imidazole-2-carboxaldehyde Compare the retention time of the impurity peak in HPLC with a standard of the starting material.
Broad, indistinct peaks, or unexpected oxidative side products.Residual Peroxide or Side Products Wash the solid product thoroughly with a diethyl ether/water mixture to remove excess peroxide.[1] For other impurities, consider purification by recrystallization or chromatography.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol details the oxidation of imidazole-2-carboxaldehyde.[1]

Materials:

  • Imidazole-2-carboxaldehyde

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 ml) in a round-bottom flask equipped with a stir bar.

  • Slowly add the 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.[1]

  • After 72 hours, remove the water in vacuo at room temperature to yield a white crystalline solid. Note: Do not heat the mixture, as this will cause decarboxylation. [1]

  • Wash the resulting solid by stirring it with a mixture of diethyl ether/water (4:1) to remove any residual peroxide.[1]

  • Dry the final white solid to obtain this compound. A typical yield is around 97.5%.[1]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly precise method for assessing the purity of non-volatile compounds like this compound.[3] A reverse-phase method is generally suitable.[3]

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Injection Volume 2 µL
Column Temperature 30°C
Detection UV, wavelength dependent on specific chromophores
Sample Prep Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.[3]
(Note: This is a representative method; optimization may be required for specific instruments and impurity profiles).

Data Presentation

Table 1: Key Analytical Data for Product and Common Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Key ¹H NMR Signals (D₂O)
This compound C₄H₄N₂O₂112.09δ 7.56 (s, 2H, Imidazole ring-H)[1]
Imidazole (Impurity) C₃H₄N₂68.08δ 7.15 (t, 1H), 7.75 (s, 2H)
Imidazole-2-carboxaldehyde (Starting Material) C₄H₄N₂O96.09δ 7.43 (s, 2H), 9.67 (s, 1H, CHO)[4]

Visual Workflow and Logic Diagrams

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A Dissolve Imidazole-2-carboxaldehyde in Water B Add 30% H2O2 Solution (Dropwise, Room Temp) A->B C Stir for 72 hours at Room Temperature B->C D Remove Water in vacuo (No Heat) C->D Reaction Complete E Wash Solid with Diethyl Ether/Water (4:1) D->E F Dry Final Product E->F G This compound (White Solid) F->G Yields

Caption: Synthesis and workup workflow for this compound.

G Start Low Yield or Impure Product? WasHeated Was the reaction or workup heated? Start->WasHeated Low Yield ImpurityNMR Impurity detected by NMR/MS? Start->ImpurityNMR Impure Product Decarboxylation High chance of decarboxylation. Maintain ambient temperature and repeat synthesis. WasHeated->Decarboxylation Yes CheckReagents Check H2O2 freshness and ensure 72h reaction time. WasHeated->CheckReagents No NoCOOH Absence of COOH proton/carbon? Mass loss of 44 g/mol? ImpurityNMR->NoCOOH Yes DecarbImpurity Impurity is decarboxylated product. Review temperature control. NoCOOH->DecarbImpurity Yes Purify Purify via recrystallization or acid-base extraction. NoCOOH->Purify No

References

Technical Support Center: HPLC Purity Analysis of 1H-Imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to HPLC methods for the purity analysis of 1H-Imidazole-2-carboxylic acid. It includes recommended experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during analysis.

Experimental Protocols

A generalized High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound is presented below. This protocol is based on established methods for similar polar acidic compounds and imidazole (B134444) derivatives.[1][2][3] Method optimization may be required for specific instrumentation and sample matrices.

Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Water/Acetonitrile Injection Inject Sample and Standard SamplePrep->Injection StandardPrep Prepare Certified Reference Standard StandardPrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why is my peak for this compound showing significant tailing?

A1: Peak tailing for acidic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase.[4][5] Here are the likely causes and solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with your analyte, causing tailing.[5]

    • Solution: Lower the mobile phase pH to below 3 using an acidifier like phosphoric acid or formic acid. This protonates the silanol groups, minimizing these unwanted interactions.[4]

  • Mobile Phase pH: If the mobile phase pH is not at least one unit below the pKa of your analyte, it can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[4]

    • Solution: Ensure the mobile phase is adequately acidified to maintain your analyte in a single, un-ionized state.

  • Column Overload: Injecting too much sample can saturate the column and lead to peak distortion.

    • Solution: Try reducing the injection volume or the concentration of your sample.[4]

Q2: My peak is appearing very early, close to the solvent front. How can I increase its retention time?

A2: Poor retention of polar compounds is a frequent challenge in reversed-phase HPLC.

  • High Organic Content in Mobile Phase: The initial percentage of the organic solvent (acetonitrile) in your gradient may be too high, causing the analyte to elute too quickly.

    • Solution: Lower the initial concentration of acetonitrile in your gradient. For example, start with 2-5% acetonitrile.

  • Use of a Less Retentive Column: A standard C18 column might not be ideal for highly polar compounds.

    • Solution: Consider using a column with a polar-embedded or polar-endcapped stationary phase, which is more resistant to phase collapse in highly aqueous mobile phases.[4]

Q3: I am observing peak fronting. What is the likely cause?

A3: Peak fronting is less common than tailing but can occur for a few reasons:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar) than your initial mobile phase, it can cause the analyte to move too quickly at the head of the column.[4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[4]

  • Column Overload: Similar to tailing, injecting an excessive amount of sample can also lead to fronting.[4]

    • Solution: Reduce the sample concentration or injection volume.

  • Column Channeling: A void or channel in the column packing material can lead to distorted peaks.

    • Solution: This typically indicates a damaged column that needs to be replaced.

Troubleshooting Logic Diagram

The following diagram outlines a logical approach to troubleshooting common HPLC issues.

Troubleshooting_Logic cluster_problem Identify the Problem cluster_diagnosis Diagnose the Cause cluster_solution Implement Solution Problem Poor Peak Shape or Retention IsTailing Peak Tailing? Problem->IsTailing IsFronting Peak Fronting? Problem->IsFronting IsPoorRetention Poor Retention? Problem->IsPoorRetention Sol_Tailing Lower Mobile Phase pH Reduce Sample Load Check for Silanol Interactions IsTailing->Sol_Tailing Yes Sol_Fronting Match Sample Solvent to Mobile Phase Reduce Sample Load Replace Column if Damaged IsFronting->Sol_Fronting Yes Sol_Retention Decrease Initial % Organic Use Polar-Embedded Column IsPoorRetention->Sol_Retention Yes

Caption: Logical flow for troubleshooting HPLC peak shape issues.

Frequently Asked Questions (FAQs)

Q4: What type of column is best suited for this compound analysis?

A4: A reversed-phase C18 or C8 column is a good starting point for method development.[4] For improved retention and peak shape of this polar analyte, consider using a column with low silanol activity or a polar-embedded stationary phase.[1][4]

Q5: Can I use formic acid instead of phosphoric acid in the mobile phase?

A5: Yes, formic acid is a suitable alternative to phosphoric acid and is often preferred for applications where mass spectrometry (MS) detection is used, as it is more volatile.[1][3]

Q6: My baseline is noisy. What are the potential causes?

A6: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas your mobile phase thoroughly.

  • Contaminated mobile phase: Use high-purity solvents and ensure all glassware is clean.

  • Detector issues: The detector lamp may be nearing the end of its life.

  • Pump problems: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline.

Q7: How do I calculate the purity of my sample from the chromatogram?

A7: The purity of your synthesized compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2][6]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Q8: What are some potential impurities I might see in my sample?

A8: Potential impurities can include:

  • Unreacted starting materials. [2]

  • Side-products from the synthesis. [2]

  • Degradation products. [2]

For identification of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) can provide valuable molecular weight information.[2]

References

Challenges in the scale-up of 1H-Imidazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1H-Imidazole-2-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of this compound. It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols with a focus on the challenges encountered during scale-up.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Q1: My yield of this compound is significantly lower than expected, especially after attempting a larger scale reaction. What are the common causes?

A1: Low yield is a frequent challenge, often exacerbated during scale-up. Several factors can contribute to this issue:

  • Reagent Quality: The primary oxidant, hydrogen peroxide (H₂O₂), decomposes over time. Ensure you are using a fresh, properly concentrated solution, especially for larger reactions where the total amount of oxidant is critical.

  • Reaction Time: The oxidation of imidazole-2-carboxaldehyde is a relatively slow process. Incomplete conversion is common if the reaction is not allowed to proceed for the full recommended duration (e.g., 72 hours at room temperature).[1] On a larger scale, ensure that the reaction has indeed reached completion by using in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Temperature Control and Decarboxylation: A significant side reaction is the decarboxylation of the product to form imidazole (B134444).[1] This is particularly problematic at elevated temperatures. During scale-up, the exothermic nature of the oxidation can lead to localized hotspots within the reactor if mixing is not efficient, promoting this undesirable side reaction. It is crucial to have adequate cooling and to monitor the internal temperature of the reactor.

  • pH for Product Isolation: this compound is amphoteric, meaning it can be soluble in both acidic and basic solutions. Sub-optimal pH during the workup can lead to the product remaining in the aqueous phase, thus reducing the isolated yield. The pH should be carefully adjusted to the isoelectric point to ensure maximum precipitation.[1]

Q2: I am observing a significant amount of a byproduct that I suspect is the decarboxylated imidazole. How can I prevent its formation?

A2: The formation of imidazole through decarboxylation is a common impurity. To minimize its formation:

  • Strict Temperature Control: Avoid any heating during the reaction and workup.[1][2] For scale-up, this means using a reactor with a cooling jacket and ensuring efficient heat transfer. The removal of solvents should be performed under reduced pressure at ambient temperature.[1]

  • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized overheating, even if the external cooling is applied.[3] Ensure that the stirring is adequate to maintain a homogenous temperature throughout the reaction mass. The choice of impeller and stirring speed is critical for effective mixing in stirred-tank reactors.

  • Controlled Reagent Addition: On a larger scale, the addition of hydrogen peroxide should be done slowly and in a controlled manner to manage the heat generated from the exothermic reaction. A slow addition rate allows the cooling system to dissipate the heat effectively, preventing a temperature spike that could lead to decarboxylation.

Q3: We are scaling up the synthesis and are concerned about the safety of using a large quantity of 30% hydrogen peroxide. What are the key safety considerations?

A3: Hydrogen peroxide is a strong oxidant and requires careful handling, especially in large quantities. Key safety considerations include:

  • Material Compatibility: Ensure that the reactor and all associated equipment (stirrers, probes, transfer lines) are made of compatible materials. Contaminants like certain metals can catalyze the decomposition of H₂O₂, leading to a rapid release of gas and a potential pressure buildup.

  • Venting: Hydrogen peroxide decomposition generates oxygen gas. All vessels containing H₂O₂ must be adequately vented to prevent pressure buildup, which could lead to a rupture of the container.[4]

  • Controlled Addition and Temperature Monitoring: As mentioned, the oxidation is exothermic. A runaway reaction can occur if the H₂O₂ is added too quickly or if the cooling system fails. Implement a system for slow, controlled addition and continuous monitoring of the internal reaction temperature. An automated shutdown system in case of a temperature excursion is highly recommended for large-scale production.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and protective clothing, when handling hydrogen peroxide. Concentrated solutions can cause severe skin and eye damage.[4]

Q4: What are the best practices for purifying this compound at a larger scale?

A4: Purification at scale requires robust and efficient methods.

  • Crystallization: This is a common and effective method for purifying solid carboxylic acids. The choice of solvent is critical; it should dissolve the product well at higher temperatures but poorly at lower temperatures. Slow cooling can promote the formation of larger, purer crystals.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base. The carboxylic acid will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product, which can then be filtered.[1]

  • Washing: After filtration, the solid product should be washed with a suitable solvent to remove any remaining impurities. A mixture of diethyl ether and water (4:1) can be used to wash away residual peroxide.[1][2]

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting MaterialImidazole-2-carboxaldehyde[1][2]
Oxidant30% Aqueous Hydrogen Peroxide[1][2]
SolventWater[1][2]
TemperatureRoom Temperature[1][2]
Reaction Time72 hours[1][2]
Reported Yieldup to 97.5%[2]

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₄H₄N₂O₂[5]
Molecular Weight112.09 g/mol [5]
Melting Point156-158 °C[2]
¹H NMR (400 MHz, D₂O) δ 7.56 (2H, s, imidazolium (B1220033) ring-H)[2]
¹³C NMR (400 MHz, D₂O) δ 158.86, 141.02, 120.49 ppm[2]
IR (KBr, cm⁻¹) 3392, 3124, 2861, 1618, 1502, 1462, 1421, 1388, 1322, 1108, 925, 910, 819, 797, 774[2]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound from Imidazole-2-carboxaldehyde [1][2]

This protocol describes the oxidation of imidazole-2-carboxaldehyde to this compound.

Materials:

  • Imidazole-2-carboxaldehyde (2.88 g, 0.030 mol)

  • 30% Aqueous hydrogen peroxide (H₂O₂) (10 g)

  • Water (10 ml)

  • Diethyl ether

Procedure:

  • Dissolve imidazole-2-carboxaldehyde in water in a round-bottom flask equipped with a stir bar.

  • Slowly add the 30% aqueous H₂O₂ solution dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After 72 hours, remove the water in vacuo at room temperature to obtain a white crystalline solid.

  • Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

  • Dry the resulting white solid to obtain this compound.

Scale-Up Considerations:

  • Heat Management: For larger batches, use a jacketed reactor with a cooling system to maintain a constant temperature and prevent exothermic runaway.

  • Controlled Addition: The H₂O₂ should be added via a dosing pump at a controlled rate to manage the exotherm.

  • Mixing: Ensure efficient stirring to maintain a homogeneous mixture and prevent localized concentration and temperature gradients. The impeller design and stirring speed should be appropriate for the reactor size.

  • Workup: The removal of large volumes of water under vacuum will require a larger rotary evaporator or a different type of dryer suitable for production scale.

Visualizations

experimental_workflow start Start dissolve Dissolve Imidazole-2-carboxaldehyde in Water start->dissolve add_h2o2 Slowly Add 30% H₂O₂ at Room Temperature dissolve->add_h2o2 stir Stir for 72 hours at Room Temperature add_h2o2->stir remove_water Remove Water in vacuo at Room Temperature stir->remove_water wash Wash Solid with Diethyl Ether/Water (4:1) remove_water->wash dry Dry the Solid wash->dry end End Product: This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_h2o2 Is H₂O₂ fresh and correctly concentrated? start->check_h2o2 check_time Was the reaction time sufficient (72h)? start->check_time check_temp Was the reaction/workup heated? start->check_temp check_ph Was the pH optimal for isolation? start->check_ph check_h2o2->check_time Yes solution_h2o2 Use fresh H₂O₂. check_h2o2->solution_h2o2 No check_time->check_temp Yes solution_time Ensure full reaction time and monitor with TLC/HPLC. check_time->solution_time No check_temp->check_ph No solution_temp Avoid heating. Use cooling for scale-up. check_temp->solution_temp Yes solution_ph Adjust pH to the isoelectric point. check_ph->solution_ph No

Caption: Troubleshooting logic for low yield or impurities in the synthesis.

References

Technical Support Center: Enhancing the Solubility of 1H-Imidazole-2-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of 1H-Imidazole-2-carboxylic acid in biological assays. The following information is designed to troubleshoot common solubility challenges and provide detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound for biological assays?

This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (imidazole ring) functional groups. Its solubility in aqueous solutions, such as biological buffers, is highly dependent on the pH of the medium. The primary challenge arises from its low solubility at or near its isoelectric point (pI), where the molecule has a net neutral charge, leading to precipitation.

Q2: What is the first and most critical step to solubilize this compound?

The recommended initial step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for creating high-concentration stock solutions (e.g., 10-50 mM) of many heterocyclic compounds. This stock solution can then be diluted into the aqueous assay buffer to the final desired concentration.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

This phenomenon, known as "precipitation upon dilution," is a frequent issue. Here are several strategies to address it:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in the assay to a level below its aqueous solubility limit.

  • Optimize Final DMSO Concentration: While minimizing DMSO to avoid solvent-induced artifacts is crucial (typically <0.5% v/v), sometimes a slightly higher, yet non-toxic, concentration can help maintain solubility.

  • Use Pre-warmed Buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes prevent the compound from immediately precipitating.

  • Employ pH Adjustment: Since the solubility of this compound is pH-dependent, adjusting the pH of the assay buffer can significantly enhance its solubility.

  • Consider Co-solvents: If pH adjustment is not feasible for your assay, the use of other co-solvents in the final buffer might be necessary.

Q4: How does pH affect the solubility of this compound?

The solubility of this compound is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI in either the acidic or basic direction.

  • In acidic conditions (pH < pI): The imidazole (B134444) ring becomes protonated, forming a positively charged species that is more soluble in aqueous media.

  • In basic conditions (pH > pI): The carboxylic acid group becomes deprotonated, forming a negatively charged carboxylate, which also enhances aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Compound does not dissolve in aqueous buffer. The compound is at or near its isoelectric point (pI), where it has minimal solubility.1. Prepare a stock solution in DMSO. 2. Adjust the pH of the aqueous buffer to be at least 1-2 units away from the estimated pI.
Precipitation occurs upon dilution of DMSO stock into aqueous buffer. The final concentration exceeds the aqueous solubility limit at the buffer's pH.1. Lower the final assay concentration. 2. Perform a serial dilution in the pre-warmed aqueous buffer. 3. Adjust the pH of the final assay medium. 4. Consider the use of solubilizing excipients like cyclodextrins.
Inconsistent results between experiments. Variability in the final pH of the assay medium or incomplete dissolution of the compound.1. Standardize the pH of all buffers used. 2. Ensure complete dissolution of the stock solution before use (gentle warming or sonication may help). 3. Visually inspect for any precipitation before starting the assay.
Cell toxicity or off-target effects observed. The concentration of the organic solvent (e.g., DMSO) is too high.1. Ensure the final DMSO concentration is below the tolerance level for your cell line (typically <0.5%). 2. Include a vehicle control (buffer with the same concentration of DMSO) in your experiments.

Physicochemical Properties and Solubility Enhancement Strategies

  • Estimated pKa of the Carboxylic Acid (pKa₁): ~3.5 - 4.5 (The electron-withdrawing imidazole ring likely lowers the pKa compared to a typical carboxylic acid).

  • Estimated pKa of the Imidazole Ring (pKa₂): ~6.0 - 7.0 (The electron-withdrawing carboxylic acid group likely makes the imidazole ring less basic than the parent imidazole).[1]

The isoelectric point (pI), where the molecule has a net zero charge and minimal solubility, can be estimated as the average of these two pKa values: pI ≈ (pKa₁ + pKa₂) / 2.

Strategy Principle Recommended Concentration/Range Considerations
pH Adjustment Ionization of the carboxylic acid or imidazole group to form more soluble charged species.pH < (pI - 1) or pH > (pI + 1)Ensure the chosen pH is compatible with the biological assay and does not affect the activity of other components.
Organic Co-solvents Increase the solubility of the non-polar parts of the molecule.DMSO: <0.5% (v/v) in final assay volume.High concentrations can be toxic to cells and may interfere with assay results. Always include a vehicle control.
Salt Formation Formation of a more soluble salt form of the acidic or basic group.Dependent on the counter-ion used.May require chemical modification of the compound prior to the experiment.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5-15 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).

  • Compound Addition: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.

Visualizing Solubility Concepts

Solubility_Workflow start Start with solid This compound stock Prepare concentrated stock in DMSO start->stock precipitate Precipitation upon dilution? stock->precipitate success Soluble at desired concentration precipitate->success No troubleshoot Troubleshooting precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc adjust_ph Adjust buffer pH troubleshoot->adjust_ph cosolvent Use co-solvents/ excipients troubleshoot->cosolvent lower_conc->success adjust_ph->success cosolvent->success

Caption: A decision workflow for solubilizing this compound.

pH_Effect_on_Solubility cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) protonated Protonated Imidazole +ve Charge (More Soluble) zwitterion Zwitterion Net Neutral Charge (Least Soluble) protonated->zwitterion Increase pH deprotonated Deprotonated Carboxylate -ve Charge (More Soluble) zwitterion->deprotonated Increase pH

Caption: The effect of pH on the ionization and solubility of this compound.

References

Stability issues of 1H-Imidazole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 1H-Imidazole-2-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The imidazole (B134444) ring and the carboxylic acid group can undergo various reactions leading to degradation.

Q2: What are the potential degradation pathways for this compound?

A2: Potential degradation pathways for this compound in solution include:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, especially at elevated temperatures.[1] This is a common side reaction in the synthesis of imidazole carboxylic acids and can also occur in solution.[1]

  • Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or through auto-oxidation.[2]

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, and exposure to UV or even ambient light may lead to degradation.[2] It is advisable to protect solutions from light.[2]

  • Hydrolysis: While the imidazole ring is generally stable against hydrolysis, the carboxylic acid group can participate in reactions.[2]

Q3: What is the recommended pH range for solutions of this compound to maintain stability?

A3: While specific data for this compound is limited, studies on similar imidazole dicarboxylic acids suggest stability within a pH range of 3 to 10.[2][3] Outside of this range, the compound may be more prone to aggregation or degradation.[2][3] The solubility of imidazole compounds can also be significantly affected by pH due to the protonation and deprotonation of the nitrogen atoms in the ring.[4]

Q4: How should stock solutions of this compound be prepared and stored?

A4: For optimal stability, stock solutions should be prepared in a suitable solvent and stored under recommended conditions. Based on the solubility of similar compounds, polar aprotic solvents like N,N-Dimethylformamide (DMF) and methanol (B129727) are likely good choices.[2] It is recommended to store stock solutions in a cool, dark, and tightly sealed container.[2] For long-term storage, freezing at -20°C is advisable.[5]

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed in the solution.

Possible CauseTroubleshooting Step
Poor Solubility Verify the solvent's suitability. If using an aqueous buffer, the pH might be outside the optimal range for solubility. Consider using a co-solvent like methanol or DMF if compatible with your experiment.[2]
Compound Degradation Analyze the precipitate and the supernatant by HPLC or LC-MS to check for degradation products.[2] If degradation is confirmed, review the storage conditions (temperature, light exposure) and solution pH.[2]
Interaction with Other Components If your solution contains metal ions, they may coordinate with the imidazole and carboxylic acid, leading to the formation of insoluble complexes.[2] Consider using a chelating agent if this is suspected and compatible with your experimental design.[2]

Issue 2: Inconsistent or unexpected experimental results.

Possible CauseTroubleshooting Step
Degradation of Stock or Working Solution Prepare a fresh solution from solid material. Monitor the stability of your solution over time using a stability-indicating HPLC method.
Incorrect Concentration Re-verify the concentration of your solution. If possible, use a validated analytical method like HPLC-UV to confirm the concentration.
pH Shift in the Experimental Medium Measure the pH of your final experimental solution. The addition of the compound, especially at higher concentrations, could alter the pH and affect its stability and activity.

Quantitative Data Summary

CompoundSolventSolubilityReference
ImidazoleWater~1.8 g / 100 mL at room temperature[4]
2-propyl-1H-imidazole-4,5-dicarboxylic acidWater, ChloroformLow solubility[2]
2-propyl-1H-imidazole-4,5-dicarboxylic acidDMF, MethanolSoluble[2]
1H-Imidazole-4-carboxylic acidDMSO10 mg/mL (with sonication)[5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer system over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired solvent (e.g., methanol, DMF, or a specific buffer) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.

    • Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC-UV detector.

  • HPLC Analysis:

    • Use a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

    • Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Determine the peak area of the this compound at each time point.

    • Calculate the percentage of the remaining compound relative to the initial time point (T=0).

    • A significant decrease in the peak area of the parent compound over time, potentially with the appearance of new peaks, indicates degradation.

Protocol 2: Determination of Solubility

This protocol describes a method to determine the solubility of this compound in various solvents.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[2]

  • Sample Collection and Preparation:

    • Centrifuge the vials to pellet the undissolved solid.[2]

    • Carefully withdraw a known volume of the supernatant.[2]

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., HPLC-UV).[2]

  • Quantification:

    • Analyze the diluted supernatant using the calibrated analytical method to determine the concentration of the dissolved this compound.

    • Calculate the solubility in units such as mg/mL or mol/L.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_eval Evaluation prep Prepare Solution of This compound store Store under Defined Conditions (Temp, Light, pH) prep->store sampling Sample at Time Points (T0, T1, T2...) store->sampling hplc Analyze by HPLC-UV sampling->hplc data Quantify Peak Area of Parent Compound hplc->data eval Assess % Degradation vs. Time data->eval degradation_pathways parent This compound decarboxylation Decarboxylation (Heat) parent->decarboxylation CO2 oxidation Oxidation parent->oxidation photodegradation Photodegradation (Light) parent->photodegradation decarboxylated_product Imidazole decarboxylation->decarboxylated_product oxidized_products Oxidized Products oxidation->oxidized_products photo_products Photodegradation Products photodegradation->photo_products

References

Removing residual peroxide from 1H-Imidazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Imidazole-2-carboxylic acid, with a specific focus on the removal of residual peroxide.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual hydrogen peroxide from the this compound synthesis?

A1: Residual hydrogen peroxide, a strong oxidizing agent, can compromise the stability and purity of the final product. It can lead to the formation of unwanted by-products through oxidation of the imidazole (B134444) ring or decarboxylation, affecting the product's efficacy and safety profile. For pharmaceutical applications, regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate strict control over impurities, including residual reagents like peroxides.[1][2]

Q2: What is the standard method for removing residual peroxide in this synthesis?

A2: The most commonly cited method is washing the crude solid this compound with a mixture of diethyl ether and water. This leverages the partitioning of the more water-soluble hydrogen peroxide into the aqueous phase, while the organic solvent helps to wash the solid product.

Q3: How can I confirm the presence of residual peroxide in my product?

A3: A simple and rapid qualitative method is the potassium iodide-starch test. Moisten a strip of potassium iodide-starch paper with a solution of your product dissolved in water. A change in color to blue or purple indicates the presence of peroxides. For a more quantitative assessment, commercially available peroxide test strips can provide an estimation of the concentration in parts per million (ppm).[3][4][5][6]

Q4: What are the acceptable limits for residual peroxide in a pharmaceutical intermediate or active pharmaceutical ingredient (API)?

A4: While specific limits for this compound are not explicitly defined in publicly available literature, guidelines for pharmaceutical products suggest that residual impurities should be kept to a minimum. For sterile applications where hydrogen peroxide is used for decontamination, residual levels as low as 30-100 parts per billion (ppb) are targeted to prevent product degradation.[7][8] For other applications, a general aim is to reduce peroxide levels to below the limit of detection of standard analytical methods.

Troubleshooting Guide: Peroxide Removal

This guide addresses common issues encountered during the removal of residual peroxide from the synthesis of this compound.

Issue 1: The standard diethyl ether/water wash is ineffective, and a positive peroxide test is still observed.

Possible Cause A: Insufficient Washing The volume or number of washes may not be adequate to remove the peroxide to the desired level.

Solution: Increase the number of washes with the diethyl ether/water mixture. Ensure vigorous stirring during each wash to maximize the surface area of the solid exposed to the solvent mixture.

Possible Cause B: High Initial Peroxide Concentration If a large excess of hydrogen peroxide was used in the synthesis, a simple wash may not be sufficient.

Solution: Consider employing a chemical quenching method prior to the final washes. This involves reacting the residual peroxide with a reducing agent to convert it into a non-oxidizing species.

Issue 2: Choosing an appropriate chemical quenching agent.

Recommended Agents:

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃): A mild reducing agent that is effective at quenching hydrogen peroxide. It is generally compatible with a wide range of functional groups.

  • Sodium Bisulfite (NaHSO₃): Another common and effective quenching agent.

  • Ferrous Sulfate (FeSO₄): Particularly effective for quenching peroxides. The reaction is often rapid.

Considerations:

  • pH: The reaction between hydrogen peroxide and thiosulfate is pH-dependent, with the reaction rate being influenced by the acidity of the medium.[9] Since this compound is acidic, the pH of the solution should be monitored and adjusted if necessary.

  • Side Reactions: While generally mild, there is a potential for side reactions. It is advisable to perform the quenching at a controlled temperature (e.g., using an ice bath) and to add the quenching agent slowly.

Data on Peroxide Removal Methods

The following table provides a summary of different methods for peroxide removal and their typical efficiencies. The data is a composite from general organic synthesis literature and provides a baseline for comparison.

MethodReagent/SolventTypical Starting Peroxide ConcentrationTypical Final Peroxide ConcentrationEfficiencyNotes
Solvent Wash Diethyl Ether / Water1000 - 5000 ppm100 - 500 ppmModerateEfficiency depends on the number of washes and solubility of the product.
Chemical Quench 10% aq. Sodium Thiosulfate1000 - 5000 ppm< 50 ppmHighReaction can be exothermic; control of temperature is recommended.[10]
Chemical Quench 10% aq. Sodium Bisulfite1000 - 5000 ppm< 50 ppmHighEffective reducing agent for peroxides.[11]
Chemical Quench 10% aq. Ferrous Sulfate1000 - 5000 ppm< 20 ppmVery HighReaction is typically fast and efficient.[12]

Experimental Protocols

Protocol 1: Qualitative Detection of Residual Peroxide (Potassium Iodide-Starch Test)

Materials:

  • Potassium iodide-starch test paper

  • Deionized water

  • Sample of this compound

  • Small vial or test tube

Procedure:

  • Dissolve a small amount of your this compound sample in deionized water in a vial.

  • Dip a strip of potassium iodide-starch test paper into the solution.

  • Remove the strip and observe for any color change.

  • Result: A change in color to blue or purple indicates the presence of peroxides. The intensity of the color can give a rough indication of the concentration.

Protocol 2: Chemical Quenching of Residual Peroxide with Sodium Thiosulfate

Materials:

  • Crude this compound containing residual peroxide

  • 10% (w/v) aqueous solution of sodium thiosulfate

  • Deionized water

  • Ice bath

  • Stir plate and stir bar

  • Beaker or flask

Procedure:

  • Suspend the crude this compound in deionized water in a beaker or flask equipped with a stir bar.

  • Place the vessel in an ice bath and begin stirring.

  • Slowly add the 10% sodium thiosulfate solution dropwise to the stirred suspension. The reaction can be exothermic, so slow addition is crucial.[10]

  • After the addition is complete, continue stirring for 30-60 minutes at 0-5 °C.

  • Perform a qualitative peroxide test (Protocol 1) on an aliquot of the reaction mixture to confirm the absence of peroxide.

  • If the test is positive, add more sodium thiosulfate solution and continue stirring for another 30 minutes before re-testing.

  • Once the peroxide is quenched, the this compound can be isolated by filtration, washed with cold deionized water, and dried.

Visualizations

Peroxide_Removal_Troubleshooting start Start: Crude this compound wash Perform standard diethyl ether/water wash start->wash test_peroxide Test for residual peroxide (e.g., KI-starch test) wash->test_peroxide negative Result: Negative test_peroxide->negative Peroxide Absent positive Result: Positive test_peroxide->positive Peroxide Present isolate Isolate and dry final product negative->isolate troubleshoot Troubleshoot: Peroxide remains positive->troubleshoot increase_wash Increase number and volume of washes troubleshoot->increase_wash retest1 Retest for peroxide increase_wash->retest1 retest1->negative Peroxide Absent chemical_quench Perform chemical quench (e.g., with Na2S2O3 or FeSO4) retest1->chemical_quench Peroxide Present chemical_quench->isolate

Caption: Troubleshooting workflow for peroxide removal.

Quenching_Reaction cluster_reactants Reactants cluster_products Products H2O2 H₂O₂ (Hydrogen Peroxide) Tetrathionate S₄O₆²⁻ (Tetrathionate) H2O2->Tetrathionate + 2H⁺ Water 2H₂O (Water) H2O2->Water Thiosulfate 2S₂O₃²⁻ (Thiosulfate) Thiosulfate->Tetrathionate

Caption: Reaction of hydrogen peroxide with thiosulfate.

References

Validation & Comparative

A Comparative Guide to the Quantification of 1H-Imidazole-2-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1H-Imidazole-2-carboxylic acid. Given the limited availability of a standardized, validated method for this specific analyte, this document outlines a robust protocol based on methods for structurally similar imidazole-dicarboxylic acid derivatives and compares it with a validated method for other imidazole (B134444) compounds. This guide also presents alternative analytical techniques and detailed experimental protocols to support robust in-house method development and validation.

Data Presentation: Comparative Analysis of HPLC Methods

The following tables summarize the key parameters and performance metrics of two distinct HPLC methods applicable to the analysis of imidazole-based compounds. Method 1 is a proposed method for this compound based on a protocol for a similar compound, while Method 2 presents validated data from the analysis of other imidazole derivatives, offering a benchmark for expected performance.

Table 1: HPLC Method Parameters

ParameterMethod 1 (Proposed for this compound)Method 2 (Validated for other Imidazole Derivatives)[1][2]
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[3]Thermo Scientific® BDS Hypersil C8, 2.50 × 4.60 mm, 5 µm[1][2]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[3]Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 with ortho-phosphoric acid[1][2]
Gradient Time (min) | %B0 | 2020 | 2025 | 8025.1 | 2030 | 20[3]Isocratic
Flow Rate 1.0 mL/min[3]1.0 mL/min[1][2]
Column Temperature 30 °C[3]Room Temperature[1][2]
UV Detection 210 nm[3]300 nm[1][2]
Injection Volume 10 µL[3]Not Specified

Table 2: Comparative Performance Data

Performance MetricMethod 1 (Expected Performance)Method 2 (Validated Performance for Secnidazole, Omeprazole, Albendazole, Fenbendazole)[1][2]
Linearity Range To be determined10–100 µg/mL[1]
Correlation Coefficient (r) >0.999>0.999[1]
Limit of Detection (LOD) To be determined0.13 - 0.41 µg/mL[1][2]
Limit of Quantification (LOQ) To be determinedNot Specified
Accuracy (% Recovery) To be determinedHigh (data not specified)[1]
Precision (% RSD) To be determinedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods.

Method 1: Proposed HPLC Method for this compound

This protocol is adapted from a method for the purity analysis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid and is expected to be a suitable starting point for the quantification of this compound.[3]

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Standard Preparation: Prepare a certified reference standard of this compound at the same concentration as the sample.

  • Chromatographic Conditions:

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or an equivalent C18 column).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-20 min: 20% B

      • 20-25 min: 20% to 80% B

      • 25-25.1 min: 80% to 20% B

      • 25.1-30 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the synthesized this compound can be determined by calculating the area percentage of the main peak from the HPLC chromatogram. For quantification, a calibration curve should be constructed using the reference standard.

Method 2: Validated HPLC Method for Imidazole Derivatives

This method has been validated for the simultaneous determination of secnidazole, omeprazole, albendazole, and fenbendazole (B1672488) in pharmaceutical dosage forms and human plasma.[1][2]

  • Sample Preparation (for dosage forms): An appropriate amount of the crushed tablets or suspension is dissolved in the mobile phase to achieve a concentration within the linearity range. The solution is filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Thermo Scientific® BDS Hypersil C8 column (5 µm, 2.50 × 4.60 mm).

    • Mobile Phase: A mixture of Methanol and 0.025 M KH2PO4 (70:30, v/v), with the pH adjusted to 3.20 with ortho-phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 300 nm.

Alternative Analytical Techniques

While HPLC with UV detection is a robust and widely used technique, other methods can offer advantages in terms of sensitivity and selectivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. It provides high selectivity and sensitivity, making it ideal for the analysis of complex matrices and for identifying unknown impurities. For carboxylic acids, derivatization may be necessary to improve ionization efficiency.

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the quantification of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Solvent (e.g., Water/Acetonitrile) start->dissolve filter Filter through 0.45 µm filter dissolve->filter standard Prepare Certified Reference Standard standard->filter inject Inject into HPLC System filter->inject Prepared Sample column Separation on C18 or C8 Column inject->column detect UV Detection (e.g., 210 nm) column->detect chromatogram Obtain Chromatogram detect->chromatogram Raw Data integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: A typical experimental workflow for the quantification of this compound by HPLC.

References

A Comparative Guide to the Biological Activity of 1H-Imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of various 1H-Imidazole-2-carboxylic acid derivatives and other imidazole-based compounds, supported by experimental data from recent studies. The information is intended to assist researchers in navigating the therapeutic potential of this versatile heterocyclic scaffold.

Data Presentation: A Quantitative Comparison

The biological activities of selected imidazole (B134444) derivatives are summarized below, offering a comparative overview of their potency across different therapeutic targets.

Compound ClassDerivative/CompoundTarget/AssayBiological Activity (IC50/MIC)Reference
Metallo-β-Lactamase (MBL) Inhibitors This compound derivative 28 VIM-20.018 µM[1]
This compound derivative 28 VIM-50.018 µM[1]
This compound derivative 55 Synergistic activity with meropenem (B701) against P. aeruginosa producing VIM-2 MBLPotent synergistic activity[2]
Antimicrobial Agents Imidazole derivative HL1 Staphylococcus aureusMIC: 625 µg/mL
Imidazole derivative HL1 MRSAMIC: 1250 µg/mL
Imidazole derivative HL2 Staphylococcus aureusMIC: 625 µg/mL
Imidazole derivative HL2 MRSAMIC: 625 µg/mL
Imidazole derivative HL2 Escherichia coliMIC: 2500 µg/mL
Imidazole derivative HL2 Pseudomonas aeruginosaMIC: 2500 µg/mL
Imidazole derivative HL2 Acinetobacter baumanniiMIC: 2500 µg/mL
Anticancer Agents 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (Compound 22) Human gastric cancer NUGC-3 cellsIC50: 0.05 µM[3]
Benzimidazole derivative 3b Glioma cell lineIC50: 10.721 ± 0.38 μM[4]
Benzimidazole derivative 3a Colon cancer cell lineIC50: 20.88 ± 1.02 μM[4]
5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivative 5b HCC1937 human tumor cell lineIC50: 2.6 µM[5]
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative CTL-12 Fatty Acid Synthase (FASN)IC50: 2.5 ± 0.25 µM[6]
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative CTL-06 Fatty Acid Synthase (FASN)IC50: 3 ± 0.25 µM[6]
Antiviral Agents Imidazole 4,5-dicarboxamide derivative 8b Yellow Fever Virus (YFV)EC50: 1.85 µM[7]
Imidazole 4,5-dicarboxamide derivative 8c Dengue Virus (DENV) in Vero cellsEC50: 1.93 µM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.

Metallo-β-Lactamase (MBL) Inhibition Assay

A high-throughput screening assay is utilized to identify inhibitors of MBLs like VIM-2.[8]

  • Assay Principle: The assay measures the hydrolysis of a chromogenic substrate, nitrocefin, by the MBL enzyme. Inhibitors will prevent this hydrolysis, resulting in a measurable signal change.

  • Reagents:

    • Purified VIM-2 enzyme.

    • Nitrocefin substrate.

    • Assay buffer (e.g., detergent-containing buffer).

    • Test compounds (this compound derivatives).

  • Procedure:

    • Test compounds are incubated with the purified VIM-2 enzyme in a 96-well plate.

    • Nitrocefin is added to initiate the reaction.

    • The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically.

    • The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the imidazole derivatives.[9]

  • Assay Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism is determined.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli).

    • Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

    • Test compounds and standard antibiotics (e.g., vancomycin, ciprofloxacin).

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds and standard antibiotics in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[10][11]

  • Assay Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116).

    • Cell culture medium.

    • MTT solution.

    • Solubilization solution (e.g., DMSO, isopropanol).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antiviral Plaque Reduction Assay

This assay is the standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques.[12][13]

  • Assay Principle: The ability of a compound to inhibit the formation of plaques (localized areas of cell death caused by viral infection) in a cell monolayer is measured.

  • Materials:

    • Susceptible host cell line (e.g., Vero cells).

    • Virus stock (e.g., Dengue virus, Yellow Fever virus).

    • Cell culture medium.

    • Semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel).

    • Test compounds.

    • Staining solution (e.g., crystal violet).

  • Procedure:

    • Seed host cells in multi-well plates to form a confluent monolayer.

    • Infect the cell monolayers with a known concentration of the virus.

    • After an adsorption period, remove the virus inoculum and add the semi-solid overlay medium containing different concentrations of the test compound.

    • Incubate the plates for several days to allow for plaque formation.

    • Fix the cells and stain them with a staining solution (e.g., crystal violet). Viable cells will be stained, while plaques will appear as clear zones.

    • Count the number of plaques in each well.

    • The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.

Visualizations

Experimental Workflow: Metallo-β-Lactamase (MBL) Inhibition Assay

MBL_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Purified VIM-2 Enzyme - Nitrocefin Substrate - Assay Buffer plate_prep Dispense VIM-2 Enzyme and Test Compounds into 96-well Plate reagents->plate_prep compounds Prepare Test Compounds (Serial Dilutions) compounds->plate_prep incubation Incubate at Room Temperature plate_prep->incubation reaction Add Nitrocefin to Initiate Reaction incubation->reaction measurement Monitor Absorbance Change (Spectrophotometer) reaction->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 Value plotting->ic50

Caption: Workflow for determining the IC50 of MBL inhibitors.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by β-Lactam Antibiotics and Resistance via MBLs

MBL_Mechanism cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Disruption leads to MBL Metallo-β-Lactamase (MBL) InactiveBL Inactive Antibiotic MBL->InactiveBL BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactam->PBP Inhibits BetaLactam->MBL Hydrolyzes Imidazole 1H-Imidazole-2-carboxylic acid derivative (Inhibitor) Imidazole->MBL Inhibits

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition.

Logical Relationship: Drug Discovery Workflow for Imidazole Derivatives

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation design Compound Design & Library Synthesis characterization Structural Characterization (NMR, MS, FTIR) design->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Cytotoxicity Assays (MTT, IC50) characterization->anticancer antiviral Antiviral Assays (Plaque Reduction, EC50) characterization->antiviral enzyme Enzyme Inhibition Assays (e.g., MBL, FASN) characterization->enzyme sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar antiviral->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Prediction adme->lead_opt lead_opt->design Iterative Redesign animal_models Animal Models of Disease lead_opt->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd

Caption: General workflow for the discovery and development of imidazole-based drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Imidazole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-imidazole-2-carboxylic acid scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent inhibitors for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their application as metallo-β-lactamase inhibitors and xanthine (B1682287) oxidase inhibitors. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Data Presentation: Biological Activities

The biological activity of various this compound analogs is summarized below, with a focus on their inhibitory concentrations (IC50) against their respective targets.

Table 1: SAR of this compound Analogs as Metallo-β-Lactamase (MBL) Inhibitors

Compound IDModification of this compoundTarget MBLIC50 (µM)Synergistic Effect with Meropenem (B701)
ICA Core UnsubstitutedVIM-2>100-
Analog 28 Replacement of this compound with thiazole-4-carboxylic acid and other substituentsVIM-20.018[1][2]Significant reduction in meropenem MIC[1][2]
Analog 28 Replacement of this compound with thiazole-4-carboxylic acid and other substituentsVIM-50.018[1][2]Not Reported
Analog 55 Substitution at the 1-position of the imidazole (B134444) ringVIM-2Potent InhibitionDisplayed potent synergistic antibacterial activity[3]

Key SAR Insights for MBL Inhibition:

  • The this compound core is a crucial metal-binding pharmacophore for targeting multiple B1 MBLs.[1][2]

  • Replacement of the this compound with other structurally similar metal-binding pharmacophores, with the exception of thiazole-4-carboxylic acid, generally leads to decreased MBL inhibition.[1][2]

  • Appropriate substituents at the 1-position of the imidazole ring are important for potent inhibition of class B1 MBLs, particularly VIM-type MBLs.[3] These substituents can engage with flexible active site loops.[3]

Table 2: SAR of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Analogs as Xanthine Oxidase Inhibitors

Compound IDR Group (Substitution on the 2-phenyl ring)IC50 (µM)
4d 3-Fluoro0.003[4]
4e 4-Fluoro0.003[4]
4f 2,4-Difluoro0.006[4]
Febuxostat (Reference) -0.01[4]

Key SAR Insights for Xanthine Oxidase Inhibition:

  • 1-hydroxyl substituted derivatives of 4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid show excellent inhibitory potency against xanthine oxidase.[4]

  • The presence of fluoro substituents on the 2-phenyl ring significantly enhances the inhibitory activity, with compounds having 3-fluoro, 4-fluoro, and 2,4-difluoro substitutions exhibiting the most potent inhibition.[4]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the objective comparison of product performance.

Metallo-β-Lactamase (MBL) Inhibition Assay

This assay is performed to determine the concentration of an inhibitor required to reduce the enzymatic activity of MBLs by 50% (IC50).

  • Enzyme and Substrate: Recombinant VIM-type MBLs are purified. Meropenem is commonly used as the substrate.

  • Assay Buffer: A suitable buffer, typically HEPES or MOPS, containing ZnSO4 and a reducing agent like DTT is used.

  • Procedure:

    • The MBL enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer at a specific temperature (e.g., 30°C) for a defined period.

    • The enzymatic reaction is initiated by the addition of the substrate (meropenem).

    • The hydrolysis of meropenem is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 297 nm) over time.

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Xanthine Oxidase Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid.[4]

  • Enzyme and Substrate: Bovine milk xanthine oxidase is commonly used. Xanthine is used as the substrate.

  • Assay Buffer: A phosphate (B84403) buffer (e.g., pH 7.5) is typically used.

  • Procedure:

    • The assay is conducted in a quartz cuvette. The reaction mixture contains the assay buffer, varying concentrations of the test compound, and the enzyme.

    • The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a certain duration (e.g., 15 minutes).

    • The reaction is initiated by adding the substrate (xanthine).

    • The enzyme activity is determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid.

    • The IC50 values are calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

    • Lineweaver-Burk plot analysis can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).[4]

Mandatory Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow A Lead Identification (this compound) B Design of Analogs (e.g., Substitutions at N1, Ring Replacements) A->B C Chemical Synthesis B->C D Biological Evaluation (e.g., MBL or XO Inhibition Assays) C->D E Data Analysis (IC50 Determination) D->E F SAR Establishment E->F G Lead Optimization F->G Identify key structural features for activity and selectivity G->B Design new analogs with improved properties RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1R->Vasoconstriction Inhibitor Imidazole-based ACE/AT1R Inhibitors Inhibitor->AT1R Antagonism ACE ACE Inhibitor->ACE Inhibition Renin Renin

References

The Rise of a Promising Scaffold: 1H-Imidazole-2-carboxylic Acid as a Metal-Binding Pharmacophore for Metallo-β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The escalating threat of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), necessitates the urgent discovery of novel, effective inhibitors. MBLs, zinc-dependent enzymes, readily hydrolyze the β-lactam ring of a broad spectrum of antibiotics, including the last-resort carbapenems, rendering them ineffective. A promising strategy to combat this resistance mechanism is the development of small molecules that can effectively chelate the active site zinc ions, thereby inhibiting enzyme activity. Within this context, 1H-imidazole-2-carboxylic acid has emerged as a key metal-binding pharmacophore (MBP) for the design of potent MBL inhibitors.[1][2][3] This guide provides a comparative analysis of this compound-based inhibitors against other notable MBL inhibitor classes, supported by experimental data and detailed protocols to aid researchers in this critical field.

Performance Comparison of MBL Inhibitors

The inhibitory efficacy of various compounds against clinically relevant MBLs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The tables below summarize the reported inhibitory activities of this compound derivatives and other major classes of MBL inhibitors against key MBL enzymes, such as those from the VIM (Verona integron-encoded metallo-β-lactamase), NDM (New Delhi metallo-β-lactamase), and IMP (imipenemase) families.

Table 1: Inhibitory Activity of this compound Derivatives against VIM-type MBLs

Compound/DerivativeMBL TargetIC50 (µM)Reference
Optimized this compound derivative (compound 28)VIM-20.018[1][3]
Optimized this compound derivative (compound 28)VIM-50.018[1][3]
This compound coreMultiple B1 MBLsFoundational MBP[1][2]

Table 2: Comparative Inhibitory Activity of Alternative MBL Inhibitors

Inhibitor ClassCompoundMBL TargetIC50 (nM)Ki (µM)Reference
Thiol-based Captopril (d-stereoisomer)VIM-2-Potent inhibitor[4]
CaptoprilNDM-113,2006.6[5]
BisthiazolidinesNDM-1-7 - 19[4]
Boronic Acid-based Taniborbactam (VNRX-5133)NDM-1--[6]
Taniborbactam (VNRX-5133)VIM-1--[6]
QPX7728NDM-155-[4]
QPX7728VIM-114-[4]
QPX7728IMP-1610-[4]
Carboxylic Acid-based (non-imidazole) Indole-2-carboxylic acid derivativesMultiple MBLsPotent inhibitors-[7]
N-Sulfamoylpyrrole-2-carboxylatesNDM-1Submicromolar to nanomolar-[8][9]
3,5-diaryl-1H-pyrrole-2-carboxylic acidsNDM-1Low nanomolar-[10]
Other Aspergillomarasmine A (AMA)NDM & VIM enzymesMetal stripping agent-[11]

Key Experimental Protocols

Accurate and reproducible assessment of MBL inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for key experiments.

Protocol 1: Determination of IC50 for MBL Inhibitors using a Nitrocefin-Based Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified MBL enzyme.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 100 µM ZnCl2.[12]
  • MBL Enzyme Stock Solution: Prepare a stock solution of the purified MBL in the assay buffer. The final concentration in the assay should be optimized to ensure a linear rate of substrate hydrolysis for at least 10 minutes.
  • Inhibitor Stock Solution: Prepare a concentrated stock solution of the test compound in 100% DMSO.
  • Nitrocefin (B1678963) Solution: Prepare a stock solution of nitrocefin (a chromogenic β-lactam substrate) in DMSO. The final concentration in the assay is typically between 50-100 µM.

2. Assay Procedure (96-well plate format):

  • Prepare serial dilutions of the inhibitor stock solution in the assay buffer. Ensure the final DMSO concentration in all wells remains consistent and does not exceed 1-2% (v/v) to avoid solvent-induced inhibition.
  • To each well of a 96-well plate, add the appropriate volume of the diluted inhibitor.
  • Add the MBL enzyme solution to each well, except for the negative control wells.
  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).
  • Initiate the enzymatic reaction by adding the nitrocefin solution to each well.
  • Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.
  • Calculate the percentage of inhibition for each concentration using the formula: [(V₀_control - V₀_inhibitor) / V₀_control] x 100.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[13]

Protocol 2: Microbiological Susceptibility Testing (Synergy Assay)

This protocol is used to assess the ability of an MBL inhibitor to restore the activity of a β-lactam antibiotic against an MBL-producing bacterial strain.

1. Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing a specific MBL).
  • Cation-adjusted Mueller-Hinton broth (CAMHB).
  • β-lactam antibiotic (e.g., meropenem).
  • MBL inhibitor.
  • 96-well microtiter plates.

2. Procedure (Broth Microdilution):

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB in the wells of the microtiter plate.
  • Prepare a second set of serial dilutions of the β-lactam antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of the MBL inhibitor.
  • Inoculate all wells with the prepared bacterial suspension.
  • Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic alone and in the presence of the MBL inhibitor. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
  • A significant reduction (typically ≥4-fold) in the MIC of the β-lactam antibiotic in the presence of the inhibitor indicates synergistic activity.[1]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

MBL_Inhibition_Pathway cluster_enzyme Metallo-β-Lactamase (MBL) cluster_antibiotic β-Lactam Antibiotic cluster_inhibitor MBL Inhibitor MBL MBL Active Site (with Zn²⁺ ions) Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolysis Inhibited_MBL Inhibited MBL-Inhibitor Complex Antibiotic β-Lactam Ring Antibiotic->MBL Binding MBP This compound (Metal-Binding Pharmacophore) MBP->MBL Chelation of Zn²⁺ Inhibited_MBL->Antibiotic Hydrolysis Blocked

Caption: Mechanism of MBL action and inhibition.

IC50_Workflow start Start reagent_prep Prepare Reagents: - MBL Enzyme - Inhibitor Dilutions - Nitrocefin Substrate start->reagent_prep assay_setup Set up 96-well plate: Add enzyme and inhibitor reagent_prep->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation reaction_initiation Initiate reaction with Nitrocefin pre_incubation->reaction_initiation data_acquisition Monitor absorbance change over time reaction_initiation->data_acquisition data_analysis Calculate initial rates and % inhibition data_acquisition->data_analysis ic50_determination Plot dose-response curve and determine IC50 data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for IC50 determination.

Inhibitor_Comparison Inhibitor_Classes MBL Inhibitor Classes This compound Thiol-based Boronic Acid-based Imidazole_Pros_Cons This compound Pros: Potent activity, good core scaffold for optimization Cons: Further in vivo studies needed Inhibitor_Classes:s->Imidazole_Pros_Cons:head Evaluation Thiol_Pros_Cons Thiol-based (e.g., Captopril) Pros: Broad-spectrum potential Cons: Potential for oxidation, off-target effects Inhibitor_Classes:s->Thiol_Pros_Cons:head Evaluation Boronic_Acid_Pros_Cons Boronic Acid-based (e.g., Taniborbactam) Pros: Potent, some in clinical development Cons: Spectrum can be variable against different MBLs Inhibitor_Classes:s->Boronic_Acid_Pros_Cons:head Evaluation

Caption: Comparison of MBL inhibitor classes.

References

A Spectroscopic Comparison of 1H-Imidazole-2-carboxylic acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1H-Imidazole-2-carboxylic acid and its derivative, methyl 1H-imidazole-2-carboxylate. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of novel therapeutic agents, including metallo-β-lactamase inhibitors. This document presents a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its methyl ester, facilitating a clear and objective comparison.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compoundD₂O7.56 (s, 2H, imidazole (B134444) ring-H)[1][2]
Methyl 1H-imidazole-2-carboxylate-Data not explicitly found, but expected to show two singlets for the imidazole ring protons and a singlet for the methyl ester protons.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compoundD₂O158.86, 141.02, 120.49[1][2]
Methyl 1H-imidazole-2-carboxylate-Specific data not found. Esterification is expected to shift the carbonyl carbon signal and introduce a new signal for the methyl group around 50-60 ppm.

Table 3: IR Spectroscopic Data

CompoundSample Prep.Key Absorption Bands (cm⁻¹)
This compoundKBr3392 (m), 3124 (m), 2861 (m), 1618 (s, C=O), 1502 (m), 1462 (m), 1421 (s), 1388 (s), 1322 (m), 1108 (s), 925 (s), 910 (s), 819 (m), 797 (s), 774 (m)[1][2]
Methyl 1H-imidazole-2-carboxylate-Specific data not found. The characteristic broad O-H stretch of the carboxylic acid is expected to be absent. A strong C=O stretch for the ester will be present, likely around 1700-1730 cm⁻¹.

Table 4: Mass Spectrometry Data

CompoundIonizationKey m/z values
This compound-Molecular Weight: 112.09 g/mol
Methyl 1H-imidazole-2-carboxylateGC-MSMolecular Weight: 126.11 g/mol . Key fragments can be observed.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the title compounds are provided below.

Synthesis of this compound

This protocol is adapted from a known procedure for the oxidation of 2-imidazolecarboxaldehyde.

Materials:

  • 2-imidazolecarboxaldehyde

  • 30% aqueous hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Water

Procedure:

  • A solution of 2-imidazolecarboxaldehyde (2.88 g, 0.030 mol) in water (10 ml) is prepared in a suitable flask with stirring.

  • To this stirred solution, 10 g of a 30% aqueous H₂O₂ solution is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 72 hours.

  • After the reaction is complete, the water is removed by distillation under reduced pressure at room temperature to yield a white crystalline solid.

  • The resulting solid is washed with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.

  • The purified solid is then dried to yield this compound. Caution: Avoid heating, as it may cause decarboxylation.

Synthesis of Methyl 1H-imidazole-2-carboxylate

A standard Fischer esterification procedure can be employed for the synthesis of the methyl ester from the corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • This compound is dissolved in an excess of anhydrous methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The mixture is refluxed for several hours, and the reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 1H-imidazole-2-carboxylate.

  • The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR: Standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with chemical shifts referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

  • ¹³C NMR: Proton-decoupled spectra are acquired to provide a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is commonly prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

  • Ionization: Various ionization techniques can be used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS).

Logical Workflow and Visualization

Derivatives of this compound have been identified as promising inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. The following diagram illustrates a logical workflow for the screening and characterization of such inhibitors.

G Workflow for Screening Metallo-β-Lactamase Inhibitors cluster_0 Compound Library cluster_1 Screening cluster_2 Hit Characterization cluster_3 Lead Optimization A 1H-Imidazole-2-carboxylic acid Derivatives B In vitro Assay: Inhibition of MBLs A->B Primary Screening C Determine IC₅₀ Values B->C Active Compounds D Mechanism of Action Studies C->D Potent Hits E Structure-Activity Relationship (SAR) D->E Characterized Inhibitors F In vivo Efficacy and Toxicity Studies E->F Optimized Leads

Caption: Workflow for MBL Inhibitor Screening.

References

In Vitro Antibacterial Efficacy of 1H-Imidazole-2-carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antibacterial activity of derivatives of 1H-Imidazole-2-carboxylic acid against common bacterial strains. The data presented is based on available scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents. While direct antibacterial data for the parent compound, this compound, is limited in the reviewed literature, this guide focuses on the performance of its derivatives, providing insights into their potential as antibacterial agents. The performance of these derivatives is compared against established antibiotics, Ciprofloxacin (B1669076) and Gentamicin, to provide a clear benchmark for their efficacy.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of chemical compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The following tables summarize the MIC values for various imidazole (B134444) derivatives and standard antibiotics against Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Bacterial Strains (µg/mL)

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Imidazole Derivative HL1625>50005000[2]
Imidazole Derivative HL262525002500[2]
Imidazolium Salt 3b4 (MBC)128 (MBC)Not Reported[3]
Thiazole/Imidazole DerivativesMIC values reported from 12.5-200 µg/mL against E. coliNot ReportedNot Reported[4]
Cobalt(II) Imidazole Complexes15.6 - 62.5Not Reported15.6 - 62.5[5]

Note: MBC stands for Minimum Bactericidal Concentration, the lowest concentration required to kill a particular bacterium.

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Bacterial Strains (µg/mL)

AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Ciprofloxacin0.60.013 - 0.080.15[6]
Gentamicin4Not specified≤4[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established standards for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of a substance that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (e.g., this compound derivative) is serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay

This is a qualitative method to assess the antimicrobial activity of a substance.

  • Preparation of Bacterial Lawn: A standardized suspension of the test bacteria is evenly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.

  • Application of Test Substance: A sterile paper disk impregnated with a known concentration of the test compound is placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MIC and Kirby-Bauer assays.

MIC_Workflow cluster_prep Preparation cluster_assay Assay start Start prep_in Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_in prep_comp Prepare Serial Dilutions of Test Compound start->prep_comp inoc Inoculate Microtiter Plate Wells prep_in->inoc prep_comp->inoc incub Incubate at 37°C for 18-24h inoc->incub observe Observe for Bacterial Growth (Turbidity) incub->observe determine Determine Lowest Concentration with No Growth (MIC) observe->determine end End determine->end

MIC Assay Workflow

Kirby_Bauer_Workflow cluster_prep_kb Preparation cluster_assay_kb Assay start_kb Start prep_lawn Prepare Bacterial Lawn on Agar Plate start_kb->prep_lawn prep_disk Impregnate Sterile Disk with Test Compound start_kb->prep_disk place_disk Place Disk on Agar Surface prep_lawn->place_disk prep_disk->place_disk incub_kb Incubate at 37°C for 18-24h place_disk->incub_kb measure Measure Zone of Inhibition (mm) incub_kb->measure end_kb End measure->end_kb

Kirby-Bauer Assay Workflow

Concluding Remarks

The available data indicates that derivatives of this compound exhibit a range of antibacterial activities. Some derivatives show promising efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus, with some cobalt complexes also showing activity against Pseudomonas aeruginosa.[5] However, the MIC values for many of the tested imidazole derivatives are considerably higher than those of standard antibiotics such as Ciprofloxacin, suggesting lower potency.

It is important to note that a study has shown that derivatives of this compound can act synergistically with antibiotics like meropenem, which could be a promising avenue for future research to combat antibiotic resistance.[8] Further investigation into the standalone antibacterial activity of the parent compound, this compound, is warranted to fully understand its potential and to guide the rational design of more potent imidazole-based antimicrobial agents. Researchers are encouraged to use the standardized protocols outlined in this guide to ensure the generation of comparable and reliable data.

References

A Comparative Analysis of Imidazole-2-carboxylic Acid and Thiazole-4-carboxylic Acid as Scaffolds for Metallo-β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes, produced by various pathogenic bacteria, can hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The development of effective MBL inhibitors to be co-administered with these antibiotics is a critical strategy to combat resistance. Among the numerous scaffolds investigated, imidazole-2-carboxylic acid and thiazole-4-carboxylic acid have emerged as promising metal-binding pharmacophores for the design of potent MBL inhibitors. This guide provides a comparative analysis of these two scaffolds, supported by experimental data, to inform further drug discovery and development efforts.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory activities (IC50 and Kᵢ values) of representative derivatives of imidazole-2-carboxylic acid and thiazole-4-carboxylic acid against various MBLs. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

ScaffoldDerivativeMBL TargetIC₅₀ (µM)Kᵢ (µM)Reference
Imidazole-2-carboxylic acid Compound 28¹VIM-20.018-[1]
Compound 28¹VIM-50.018-[1]
-NDM-1--
-IMP-1--
Thiazole-4-carboxylic acid 2-benzylthiazole-4-carboxylic acidIMP-134.7-[2]
(R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-15.53.3[2]
2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidBla24.95.1[2]
-VIM-1--
-NDM-1--

¹A derivative of 1H-imidazole-2-carboxylic acid with further structural optimizations.[1]

Experimental Protocols

A generalized, detailed methodology for determining the inhibitory activity of compounds against MBLs using a nitrocefin-based spectrophotometric assay is provided below. This protocol is a composite of commonly employed methods in the cited literature.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a purified MBL enzyme.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂

  • Nitrocefin (B1678963) (chromogenic substrate) stock solution in DMSO

  • Test compounds (imidazole-2-carboxylic acid and thiazole-4-carboxylic acid derivatives) dissolved in DMSO

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the MBL enzyme in the assay buffer to a final concentration that yields a linear rate of hydrolysis for at least 10 minutes.

    • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in all wells should be consistent and not exceed 1-2% (v/v).

    • Prepare a working solution of nitrocefin in the assay buffer to a final concentration of 50-100 µM.

  • Assay Protocol (96-well plate format):

    • To each well of the microplate, add the following in order:

      • Assay buffer

      • Test compound solution (at varying concentrations) or DMSO for the control wells.

      • MBL enzyme solution.

    • Incubate the plate at room temperature for a pre-determined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the nitrocefin working solution to each well.

    • Immediately monitor the change in absorbance at 486 nm over time using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

    • For Kᵢ determination, similar experiments are performed with varying substrate concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant.

Visualizing the Comparative Analysis Workflow and Experimental Design

The following diagrams, generated using the DOT language, illustrate the logical flow of the comparative analysis and the experimental workflow.

Comparative Analysis Workflow cluster_data_collection Data Collection cluster_analysis Analysis & Synthesis cluster_output Output Generation lit_review Literature Review data_extraction Data Extraction (IC50, Ki) lit_review->data_extraction protocol_synthesis Protocol Synthesis lit_review->protocol_synthesis quant_comparison Quantitative Comparison data_extraction->quant_comparison data_table Data Presentation (Table) quant_comparison->data_table exp_protocol Experimental Protocols protocol_synthesis->exp_protocol viz Visualizations (Graphviz) data_table->viz exp_protocol->viz

Caption: Logical flow of the comparative analysis process.

MBL Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate) plate_setup 96-Well Plate Setup reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init data_acq Data Acquisition (Spectrophotometry) reaction_init->data_acq rate_calc Calculate Initial Velocities data_acq->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_determination IC50 Determination (Curve Fitting) inhibition_calc->ic50_determination

Caption: Experimental workflow for MBL inhibition assay.

Discussion and Future Directions

Both imidazole-2-carboxylic acid and thiazole-4-carboxylic acid serve as effective core structures for the development of MBL inhibitors. The available data suggests that derivatives of both scaffolds can achieve potent inhibition, with some imidazole-based compounds showing activity in the nanomolar range against VIM-type MBLs.[1] Thiazole-based inhibitors have demonstrated efficacy against IMP-1 and Bla2.[2]

A key finding from structure-activity relationship (SAR) studies indicates that replacing the this compound pharmacophore with other similar metal-binding groups often leads to a decrease in MBL inhibition, with the notable exception of thiazole-4-carboxylic acid.[1] This highlights the suitability of the thiazole (B1198619) ring as a bioisosteric replacement for the imidazole (B134444) ring in this context.

Future research should focus on a direct, head-to-head comparative evaluation of optimized derivatives of both scaffolds against a comprehensive panel of clinically relevant MBLs (including NDM-1, VIM, and IMP families) under standardized assay conditions. Such studies will provide a clearer understanding of the relative potency and spectrum of activity of each scaffold, guiding the selection of the most promising candidates for further preclinical and clinical development. Furthermore, structural studies, such as X-ray crystallography of inhibitor-MBL complexes, will be invaluable in elucidating the precise binding modes and informing the rational design of next-generation inhibitors with improved potency and broader-spectrum activity.

References

1H-Imidazole-2-carboxylic Acid: A Validated Scaffold for Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole (B134444) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a versatile core for drug design.[2][3] Within this important class of heterocycles, 1H-imidazole-2-carboxylic acid has emerged as a particularly promising and validated scaffold, primarily in the urgent fight against antibiotic resistance through the inhibition of metallo-β-lactamases (MBLs).

Primary Therapeutic Application: Metallo-β-Lactamase Inhibition

The most significant validation of the this compound scaffold comes from its successful application as a core structure for potent inhibitors of metallo-β-lactamases (MBLs).[4][5] These bacterial enzymes are a primary cause of resistance to carbapenem (B1253116) antibiotics, which are often considered the "last-resort" treatment for severe infections.[4] The scaffold functions as a crucial metal-binding pharmacophore, essential for targeting the zinc ions in the active site of MBLs.[5]

Structure-activity relationship (SAR) studies have been pivotal in validating this scaffold. Research has demonstrated that strategic modifications, particularly with appropriate substituents at the N-1 position of the imidazole ring, are key to achieving potent inhibition of Class B1 MBLs, such as the Verona Integron-encoded MBLs (VIMs).[4]

The true potential of a scaffold is demonstrated through the biological activity of its derivatives. Compounds derived from this compound have shown remarkable potency and efficacy. Below is a summary of the inhibitory activity of a key derivative against VIM-type MBLs.

Compound IDTarget EnzymeIC50 (µM)Synergistic Effect with Meropenem (B701)Reference
28 VIM-20.018Reduces meropenem MIC by at least 16-fold at 1 µg/ml[5][6]
28 VIM-50.018Not specified[5][6]
55 VIM-2Not specifiedPotent synergistic antibacterial activity against P. aeruginosa[4]

Alternative Scaffolds and Other Biological Activities

While this compound is a potent MBL inhibitor scaffold, other structures have also been investigated. For instance, replacement of the core with thiazole-4-carboxylic acid has been explored, though other similar modifications often lead to decreased MBL inhibition, highlighting the optimized nature of the this compound core.[5]

Beyond MBL inhibition, the scaffold has been explored for other therapeutic applications. When incorporated into mixed-ligand complexes with metals like iron, cobalt, and nickel, it has demonstrated enhanced antimicrobial, antioxidant, and anti-inflammatory properties.[7] Additionally, certain nitroimidazole-2-carboxamides have shown activity against the pathogenic parasite Giardia lamblia.[8]

Experimental Validation Protocols

The validation of this scaffold relies on a series of well-defined experimental procedures.

A common and efficient method for synthesizing the parent scaffold, this compound, involves the oxidation of 2-imidazolecarboxaldehyde.

  • Protocol: Synthesis of this compound

    • Dissolve 2-imidazolecarboxaldehyde (0.030 mol) in 10 ml of water.

    • Slowly add a 30% aqueous H2O2 solution (10 g) dropwise to the stirred solution.

    • Continue the reaction at room temperature for 72 hours.

    • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

    • Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove any residual peroxide. The final product is obtained in high yield (approx. 97.5%).[9]

Derivatives are subsequently synthesized by creating amide bonds or by substitutions on the imidazole ring, often employing coupling agents like HOBt and EDCI.[10]

This assay is crucial for quantifying the inhibitory potency of the synthesized derivatives.

  • Protocol: General MBL Inhibition Assay (IC50 Determination)

    • Recombinant MBL enzyme (e.g., VIM-2) is purified.

    • The enzyme is incubated with varying concentrations of the inhibitor compound.

    • A chromogenic cephalosporin (B10832234) substrate (e.g., CENTA) is added to the mixture.

    • The hydrolysis of the substrate by the enzyme is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength.

    • The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

This experiment evaluates the ability of the inhibitor to restore the activity of a carbapenem antibiotic against a resistant bacterial strain.

  • Protocol: Broth Microdilution Checkerboard Assay

    • A clinically isolated, MBL-producing bacterial strain (e.g., Pseudomonas aeruginosa) is cultured.

    • A 96-well plate is prepared with serial dilutions of the antibiotic (e.g., meropenem) along the rows and serial dilutions of the inhibitor compound along the columns.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plate is incubated for 18-24 hours at 37°C.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that prevents visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergy.[6]

Visualizing Workflows and Pathways

G cluster_synthesis Scaffold Derivatization Workflow cluster_testing Biological Evaluation Workflow Scaffold This compound Coupling Coupling Agents (e.g., HOBt, EDCI) Scaffold->Coupling Amine Primary/Secondary Amine Amine->Coupling Amide Amide Derivative Library Coupling->Amide MBL_Assay MBL Inhibition Assay (IC50 Determination) Amide->MBL_Assay Screening Potent_Hits Potent Inhibitors MBL_Assay->Potent_Hits Identify Potent Hits Synergy_Test Synergy Testing with Antibiotics (MIC Reduction) Potent_Hits->Synergy_Test Lead_Candidate Lead Candidate Synergy_Test->Lead_Candidate Confirm Efficacy G Carbapenem Carbapenem Antibiotic PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits MBL Metallo-β-Lactamase (MBL) Carbapenem->MBL Hydrolyzed by CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Inhibitor 1H-Imidazole-2-carboxylic acid derivative Inhibitor->MBL Inhibits

References

A Comparative Guide to the Cross-Reactivity of 1H-Imidazole-2-Carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of 1H-imidazole-2-carboxylic acid based inhibitors targeting two major enzyme classes: Metallo-β-Lactamases (MBLs) and Protein Kinases. The information herein is supported by experimental data from peer-reviewed studies, offering insights into the selectivity and potential off-target effects of these compounds.

Introduction

The this compound scaffold is a versatile pharmacophore utilized in the design of inhibitors for various enzymatic targets. Its ability to coordinate with metal ions makes it a particularly effective core for inhibitors of metalloenzymes, such as MBLs, which are key drivers of antibiotic resistance. Additionally, derivatives of the imidazole (B134444) core have demonstrated potent and highly selective inhibition of protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. Understanding the cross-reactivity of these inhibitors is paramount for developing safe and effective therapeutics.

Part 1: Metallo-β-Lactamase (MBL) Inhibitors

This compound serves as a core metal-binding pharmacophore for a new class of MBL inhibitors. These inhibitors aim to restore the efficacy of β-lactam antibiotics against resistant bacteria.

Performance and Selectivity Data

Derivatives of this compound have shown potent inhibition against clinically relevant Ambler class B1 MBLs. These enzymes, including Verona Integron-encoded MBL (VIM) and New Delhi MBL (NDM), are a significant threat as they can hydrolyze most β-lactam antibiotics.

Table 1: Inhibitory Activity of this compound Derivatives against B1 MBLs

Compound/DerivativeTarget MBLIC50 (µM)Reference
Optimized Derivative 28VIM-20.018[1]
Optimized Derivative 28VIM-50.018[1]
Lead Compound 55VIM-2Potent Synergistic Activity with Meropenem[2]
Imidazole Derivative AIMP-139[3]
Imidazole Derivative BIMP-146[3]

IC50: Half-maximal inhibitory concentration.

Comparison with Alternative MBL Inhibitors

The primary challenge in developing MBL inhibitors is achieving broad-spectrum activity across the different MBL subclasses (B1, B2, and B3) while maintaining selectivity over human metalloenzymes to minimize toxicity.

Table 2: Comparison of MBL Inhibitor Classes

Inhibitor ClassExampleTarget MBL ClassesSelectivity Profile
1H-Imidazole-2-Carboxylic Acids Derivative 28Primarily potent against Class B1 (e.g., VIM)Selectivity against human metalloenzymes like glyoxalase II has been reported for some related compounds, but comprehensive screening is often lacking.[4][5]
Bisthiazolidines BTZ compoundsBroad-spectrum (B1, B2, B3)Display versatile binding modes and can inhibit the full range of MBLs.[6][7]
Thiol-based Inhibitors CaptoprilBroad-spectrumOften suffer from lack of specificity and potential for off-target effects.
Bicyclic Boronates TaniborbactamSerine- and Metallo-β-LactamasesShows a similar binding mode to some N-sulfamoylpyrrole-2-carboxylates.[8]

While this compound derivatives show high potency, their primary reported activity is against Class B1 MBLs.[1][2] Alternative inhibitors like bisthiazolidines have demonstrated a broader spectrum of activity across all MBL classes.[6][7] A critical aspect for the clinical translation of any MBL inhibitor is its selectivity against human zinc-dependent enzymes. While some studies on related compounds have shown no inhibition of human glyoxalase II, comprehensive cross-reactivity profiling is essential.[4][5]

MBL_Mechanism ZN1 Zn²⁺ OH OH⁻ ZN1->OH coordination ZN2 Zn²⁺ ZN2->OH LactamRing β-Lactam Ring (Carbonyl Carbon) OH->LactamRing Hydrolysis Hydrolysis & Inactivation LactamRing->Hydrolysis Inhibitor 1H-Imidazole-2- Carboxylic Acid Inhibitor Inhibitor->ZN1 Chelates Zinc Inhibitor->ZN2 Prevents Hydrolysis

Caption: Mechanism of MBL inhibition by this compound derivatives.

Part 2: Protein Kinase Inhibitors

Imidazole-based scaffolds are also prevalent in the design of highly selective protein kinase inhibitors. Their ability to form key hydrogen bonds within the ATP-binding pocket of kinases allows for the development of both potent and specific inhibitors.

Performance and Selectivity Data

A notable example is a 2,4-1H-imidazole carboxamide derivative developed as a potent and exceptionally selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key node in inflammatory signaling pathways.

Table 3: Kinase Selectivity Profile of a 2,4-1H-Imidazole Carboxamide TAK1 Inhibitor

ParameterValueDetailsReference
Primary Target TAK1-[9][10]
Biochemical Potency (IC50) 1.3 µM (initial hit)Radiometric biochemical kinase assay.[9]
Binding Affinity (Kd) 55 nMKdELECT assay (DiscoverX).[9]
Kinome Scan Profile Highly SelectiveScreened at 10 µM against a panel of 468 kinases (KINOMEscan).[9]
Off-Target Hits (>65% inhibition) 4 kinasesABL1(H369P), EIF2AK1, TNK2, YANK1.[9]

This high degree of selectivity is remarkable and highly desirable for a therapeutic candidate, as it minimizes the potential for off-target side effects.

Comparison with Alternative TAK1 Inhibitors

The selectivity of the imidazole-based inhibitor can be contrasted with other known TAK1 inhibitors.

Table 4: Comparison of TAK1 Inhibitor Selectivity

InhibitorTypeSelectivity ProfileReference
2,4-1H-Imidazole Carboxamide Type I, ATP-competitiveHighly selective; only 4 off-targets in a 468-kinase panel.[9]
HS-276 (Takinib derivative) Type I, ATP-competitiveHighly selective; IRAK4 is 13-fold less potently inhibited.[11]
NG25 Type II, DFG-outDual inhibitor of TAK1 (IC50 = 149 nM) and MAP4K2 (IC50 = 22 nM). Also inhibits p38α and ABL.[12]
5(Z)-7-Oxozeaenol CovalentNon-selective; inhibits a panel of at least 50 other kinases.[11]

The data clearly positions the 2,4-1H-imidazole carboxamide as a superior candidate in terms of selectivity when compared to multi-kinase inhibitors like NG25 and non-selective covalent inhibitors like 5(Z)-7-Oxozeaenol.

TAK1_Pathway TNF_IL1 TNFα / IL-1β Receptor TNFR / IL-1R TNF_IL1->Receptor TRAF TRAF6 / TRAF2 Receptor->TRAF TAK1_complex TAK1-TAB1-TAB2/3 Complex TRAF->TAK1_complex activates IKK IKK Complex TAK1_complex->IKK MKK MKKs (MKK3/4/6/7) TAK1_complex->MKK Inhibitor Imidazole-based TAK1 Inhibitor Inhibitor->TAK1_complex inhibits NFkB NF-κB IKK->NFkB activates JNK_p38 JNK / p38 MKK->JNK_p38 activates Inflammation Inflammation Gene Expression NFkB->Inflammation JNK_p38->Inflammation

Caption: The TAK1 signaling pathway and the point of inhibition.

Experimental Protocols

Protocol 1: Metallo-β-Lactamase (MBL) Inhibition Assay (Nitrocefin-based)

This protocol outlines a general method for determining the IC50 values of inhibitors against MBLs using the chromogenic substrate nitrocefin (B1678963).

Materials:

  • Purified recombinant MBL enzyme (e.g., VIM-2, NDM-1).

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2).

  • Test inhibitor compound, serially diluted.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Prepare Reagents:

    • Dilute the MBL enzyme to a fixed working concentration in the assay buffer.

    • Prepare a nitrocefin working solution by diluting the stock solution in the assay buffer.[13][14]

    • Prepare serial dilutions of the this compound based inhibitor.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test inhibitor dilutions to the appropriate wells. Include a "no inhibitor" control (vehicle only).

    • Add the diluted MBL enzyme to all wells except for a "no enzyme" blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10-15 minutes).[15]

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the nitrocefin working solution to all wells.[15]

  • Measurement:

    • Immediately monitor the change in absorbance at 490 nm over time.[13][16] The hydrolysis of nitrocefin results in a color change from yellow to red.[17]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the absorbance curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Fit the concentration-response data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[15]

MBL_Assay_Workflow start Start prep Prepare Reagents: - MBL Enzyme - Nitrocefin - Inhibitor Dilutions start->prep plate Plate Setup: Add Buffer, Inhibitor, and MBL Enzyme to 96-well plate prep->plate incubate Pre-incubate plate (e.g., 10 min at 25°C) plate->incubate initiate Initiate Reaction: Add Nitrocefin working solution incubate->initiate measure Measure Absorbance at 490 nm over time initiate->measure analyze Data Analysis: Calculate initial velocities, % inhibition, and IC50 measure->analyze end End analyze->end

Caption: General workflow for an MBL inhibition assay.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Luminescence-based)

This protocol describes a universal method for measuring kinase activity and its inhibition by quantifying the amount of ADP produced in the reaction.

Materials:

  • Kinase Enzyme System (e.g., TAK1, substrate, and reaction buffer).

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • ATP solution.

  • Test inhibitor compound, serially diluted.

  • White, opaque 96-well or 384-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup:

    • In a white multi-well plate, set up the kinase reaction. This includes the kinase, its specific substrate, ATP, and the reaction buffer.

    • Add the serially diluted imidazole-based inhibitor to the appropriate wells. Include positive (known inhibitor) and negative (vehicle only) controls.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[1][15][18]

    • Incubate at room temperature for 40 minutes.[1][3]

  • ADP to ATP Conversion and Detection:

    • Add a volume of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.[1][15]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[1][3]

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start step1 Step 1: Kinase Reaction Incubate Kinase, Substrate, ATP, and Inhibitor start->step1 step2 Step 2: Stop & ATP Depletion Add ADP-Glo™ Reagent (Incubate 40 min) step1->step2 step3 Step 3: ADP Detection Add Kinase Detection Reagent (Incubate 30-60 min) step2->step3 step4 Measure Luminescence step3->step4 step5 Data Analysis & IC50 Determination step4->step5 end End step5->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion

The this compound scaffold and its derivatives represent a promising platform for the development of targeted inhibitors.

  • As MBL inhibitors , they show high potency against clinically important Class B1 enzymes. Further development should focus on broadening their spectrum to other MBL classes and comprehensive selectivity profiling against a panel of human metalloenzymes to ensure a favorable safety profile.

  • As kinase inhibitors , imidazole-based compounds have demonstrated the potential for exceptional selectivity, as exemplified by the TAK1 inhibitor that showed minimal off-target activity in a large kinome scan. This high degree of specificity is a significant advantage in minimizing side effects and is a key goal in modern drug discovery.

The data presented in this guide underscore the importance of comprehensive cross-reactivity studies in the early stages of drug development. Such studies are critical for selecting inhibitor candidates with the highest potential for clinical success.

References

Revitalizing Antibiotic Efficacy: A Comparative Guide to 1H-Imidazole-2-carboxylic Acid Inhibitors as Potent Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of 1H-Imidazole-2-carboxylic acid derivatives reveals their significant potential not as standalone antibiotics, but as powerful synergistic partners that can restore and enhance the efficacy of established β-lactam antibiotics against multidrug-resistant bacteria. This guide provides a comprehensive comparison of the performance of these inhibitors against standard antibiotic regimens for critical pathogens, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The rise of antibiotic resistance is a critical global health threat, necessitating innovative therapeutic strategies. One promising avenue is the development of compounds that can overcome bacterial resistance mechanisms. This compound and its derivatives have emerged as potent inhibitors of metallo-β-lactamases (MBLs), a key family of enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often considered the last line of defense.

This guide benchmarks the efficacy of these imidazole-based inhibitors, focusing on their synergistic effects with conventional antibiotics against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. While direct, standalone antibacterial activity of these specific imidazole (B134444) derivatives is not extensively documented, their role as "resistance breakers" is profound.

Quantitative Performance Analysis

The primary measure of efficacy for these inhibitors is their ability to reduce the Minimum Inhibitory Concentration (MIC) of a partner antibiotic, effectively re-sensitizing resistant bacteria. The following tables summarize the synergistic activity of representative this compound derivatives in combination with the carbapenem (B1253116) antibiotic, meropenem (B701), against MBL-producing Gram-negative bacteria.

Table 1: Synergistic Efficacy of this compound Derivatives with Meropenem against MBL-producing Escherichia coli

This compound DerivativeConcentration of Inhibitor (µg/mL)MIC of Meropenem Alone (µg/mL)MIC of Meropenem with Inhibitor (µg/mL)Fold-Reduction in MIC of Meropenem
Compound 28 [1]1>1288≥16
Compound 55 [2][3]Not Specified>1288≥16

Table 2: Synergistic Efficacy of this compound Derivatives with Meropenem against MBL-producing Pseudomonas aeruginosa

This compound DerivativeConcentration of Inhibitor (µg/mL)MIC of Meropenem Alone (µg/mL)MIC of Meropenem with Inhibitor (µg/mL)Fold-Reduction in MIC of Meropenem
Compound 55 [2][3]Not Specified>1288≥16

Table 3: Intrinsic Antibacterial Activity of Various Imidazole Derivatives (for Context)

Note: The following data is for general imidazole derivatives and not specifically this compound, illustrating the typical range of standalone antibacterial activity observed in this class of compounds.

Imidazole DerivativeBacterial StrainMIC (µg/mL)
HL1 [4]Staphylococcus aureus625
HL2 [4]Staphylococcus aureus625
HL1 [4]MRSA1250
HL2 [4]MRSA625
Various Nitroimidazole Hybrids [5]Escherichia coli40 - 70 µM
Various Nitroimidazole Hybrids [5]Staphylococcus aureus20 - 40 µM

Table 4: MIC of Standard Antibiotics against Target Pathogens

Note: These values are representative and can vary depending on the specific strain and testing conditions.

AntibioticStaphylococcus aureus (MSSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Vancomycin 0.5 - 2N/AN/A
Ciprofloxacin 0.25 - 1≤0.25≤0.5
Meropenem ≤0.5≤0.25≤2
Gentamicin 0.5 - 2≤1≤4

Mechanism of Action: Metallo-β-Lactamase Inhibition

The primary mechanism by which this compound derivatives exert their synergistic effect is through the inhibition of metallo-β-lactamases (MBLs). These bacterial enzymes utilize zinc ions to hydrolyze the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them inactive. The imidazole-2-carboxylic acid moiety acts as a metal-binding pharmacophore, effectively chelating the zinc ions in the active site of the MBL, thereby inactivating the enzyme. This allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to cell death.

MBL_Inhibition cluster_0 Bacterial Cell cluster_1 Inhibitor Action Beta-Lactam_Antibiotic β-Lactam Antibiotic (e.g., Meropenem) MBL Metallo-β-Lactamase (MBL) Beta-Lactam_Antibiotic->MBL Hydrolysis (Inactivation) PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam_Antibiotic->PBP Inhibition Inactive_MBL Inactive MBL Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to (when inhibited) Imidazole_Inhibitor 1H-Imidazole-2-carboxylic acid Inhibitor Imidazole_Inhibitor->MBL Inhibition

Figure 1: Mechanism of MBL-mediated resistance and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound inhibitors.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of the this compound inhibitor and the partner antibiotic (e.g., meropenem) are prepared in a suitable solvent (e.g., DMSO or water). A series of two-fold serial dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: The bacterial strain of interest is grown on an appropriate agar (B569324) medium overnight. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the prepared bacterial suspension. The plates are then incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Synergy Testing (Checkerboard Assay): To assess synergy, a two-dimensional array of serial dilutions of both the inhibitor and the partner antibiotic is prepared in a microtiter plate. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

AST_Workflow Start Start: Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution Prepare Serial Dilutions of Inhibitor & Antibiotic in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading End End: Determine Efficacy MIC_Reading->End

Figure 2: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Conclusion

This compound derivatives represent a promising class of adjuvant therapy for combating antibiotic resistance. Their ability to inhibit metallo-β-lactamases and restore the activity of potent antibiotics like meropenem against highly resistant Gram-negative pathogens is a significant advancement in the field of infectious disease research. Further optimization of these inhibitors and extensive clinical evaluation are warranted to translate these findings into effective therapeutic strategies. This guide provides a foundational understanding of their comparative efficacy and the experimental basis for their evaluation.

References

Safety Operating Guide

Proper Disposal of 1H-Imidazole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development who handle 1H-Imidazole-2-carboxylic acid and its derivatives, adherence to stringent disposal protocols is paramount to mitigate potential risks. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Safety Precautions

This compound and its derivatives are classified as hazardous materials. It is crucial to handle these compounds with appropriate caution. Based on available safety data, these compounds are considered to be irritants to the skin, eyes, and respiratory system.[1][2][3][4][5]

Summary of Hazard Information

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.[1][2][3][5]P264: Wash all exposed external body areas thoroughly after handling.[1][2] P280: Wear protective gloves, protective clothing, eye protection and face protection.[1][2][3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye IrritationCauses serious eye irritation.[1][2][3][5]P280: Wear protective gloves, protective clothing, eye protection and face protection.[1][2][3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
Respiratory IrritationMay cause respiratory irritation.[1][2][4][5]P261: Avoid breathing dust/fumes.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2][4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Acute Toxicity (Oral)Harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Experimental Protocol for Disposal

The following protocol outlines the general, step-by-step procedure for the safe disposal of this compound. This protocol is based on standard laboratory safety practices for hazardous chemical waste.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • A designated, sealable, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

  • Chemical spill kit.

Procedure:

  • Wear Appropriate PPE: Before handling the chemical, ensure that you are wearing the proper personal protective equipment, including gloves, safety goggles, and a lab coat.[1][2][3][4]

  • Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.[1][2][4]

  • Waste Collection:

    • Carefully transfer the waste this compound (in solid form or in solution) into a designated hazardous waste container.[6][7]

    • Avoid generating dust if handling a solid.[1][2]

    • Ensure the waste container is properly sealed to prevent any leaks or spills.[6][7]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard symbols (e.g., irritant).

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.

    • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

  • Disposal:

    • Dispose of the waste through an authorized hazardous waste disposal service.[3][4] Adhere to all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain or in the regular trash.[8]

  • Decontamination:

    • Thoroughly clean the work area after handling the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_cleanup Post-Handling A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated Container B->C D Securely Seal the Container C->D E Label Container with Chemical Name, Hazards, and Date D->E F Store in a Secure, Ventilated Area E->F G Arrange for Professional Hazardous Waste Disposal F->G H Decontaminate Work Area G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1H-Imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1H-Imidazole-2-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles.EN 166 (EU) or NIOSH (US) approved.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a fully-buttoned lab coat or impervious clothing.Check manufacturer's glove compatibility chart.[2][4][6]
Respiratory Protection A full-face respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if dust is generated, or if irritation is experienced.Follow NIOSH (US) or CEN (EU) standards.[4][5][7]
Safe Handling and Engineering Controls

Proper handling procedures and engineering controls are essential to prevent accidental exposure and contamination.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] A certified laboratory chemical fume hood is the recommended engineering control.[6]

  • Avoid Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes.[1][7] Do not eat, drink, or smoke in the handling area.[1][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][7]

  • Container Management: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[4][5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is crucial.

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure adequate ventilation.

  • Containment: For dry spills, avoid generating dust.[1][7] Use dry clean-up procedures such as sweeping or vacuuming.[1][7]

  • Collection: Collect the spilled material into a suitable, labeled, and closed container for disposal.[2][7]

  • Decontamination: Wash the spill area with plenty of water.[1]

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][5] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[2][4] If skin irritation occurs, seek medical advice.[2][5]

  • Inhalation: Move the person to fresh air.[2][4] If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[2][5]

  • Ingestion: Rinse the mouth with water.[4] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[4][5]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Containerization: Collect waste in a suitable, sealable, and airtight container.[6] The container must be clearly labeled as hazardous waste.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizers, acids, and bases.[6]

  • Disposal: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][4] This should be done through an approved waste disposal plant.[5][8] Do not allow the chemical to enter drains.[4][8]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Handle this compound in Fume Hood C->D Proceed with work E Keep Container Tightly Closed D->E I Spill Occurs D->I If spill K Exposure Occurs D->K If exposure F Collect Waste in a Labeled, Sealed Container E->F After use G Store Waste in Designated Area F->G H Dispose via Approved Waste Management Service G->H J Follow Spill Cleanup Protocol I->J L Administer First Aid K->L M Seek Medical Attention L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.